N-Succinimidyl-4-((iodoacetyl)amino)benzoate
Descripción
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[(2-iodoacetyl)amino]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQWBEDSJTMWJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80222581 | |
| Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72252-96-1 | |
| Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072252961 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Succinimidyl-4-((iodoacetyl)amino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80222581 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SIAB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2TDR5GV4XG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Lynchpin of Bioconjugation: A Technical Guide to N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIA)
For Researchers, Scientists, and Drug Development Professionals
N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIA) is a heterobifunctional crosslinking agent pivotal in the fields of proteomics, drug development, and diagnostics. Its unique architecture, featuring two distinct reactive moieties, allows for the sequential and controlled conjugation of biomolecules, most notably in the synthesis of antibody-drug conjugates (ADCs). This technical guide provides an in-depth exploration of the core principles governing SIA's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its chemical reactivity and application workflows.
Core Principle of Action: A Two-Step Conjugation Strategy
SIA's functionality is rooted in its heterobifunctional nature, possessing an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group at opposite ends of a short spacer arm (approximately 1.5 Å).[1][2][3] This design facilitates a two-step conjugation process, enabling the specific linkage of two different functional groups, typically primary amines and sulfhydryl groups.
-
Amine-Reactive NHS Ester: The NHS ester group exhibits high reactivity towards primary amines (-NH₂), such as those found on the side chain of lysine residues and the N-terminus of proteins.[4][5] This reaction, a nucleophilic acyl substitution, proceeds efficiently under neutral to slightly alkaline conditions (pH 7-9) to form a stable and irreversible amide bond.[1][2]
-
Sulfhydryl-Reactive Iodoacetyl Group: The iodoacetyl group is specifically reactive towards sulfhydryl (thiol) groups (-SH), predominantly found in the side chain of cysteine residues.[6][7] This reaction occurs via nucleophilic substitution, where the sulfur atom of the sulfhydryl group displaces the iodine atom, resulting in the formation of a highly stable thioether bond.[4][6] This reaction is most efficient at a pH greater than 7.5.[2]
The sequential nature of these reactions allows for controlled bioconjugation. Typically, the NHS ester is first reacted with a protein containing accessible lysine residues. After purification to remove excess SIA, the now iodoacetyl-activated protein is introduced to a second molecule bearing a free sulfhydryl group, leading to the formation of a stable conjugate.
Quantitative Data Summary
The efficiency and specificity of SIA-mediated conjugation are influenced by several factors, including pH, temperature, reaction time, and the molar ratio of reactants. The following tables summarize key quantitative parameters to guide experimental design.
| Parameter | N-Hydroxysuccinimide (NHS) Ester Reaction with Primary Amines | Iodoacetyl Reaction with Sulfhydryl Groups |
| Target Residue | Lysine (ε-amino group), N-terminus (α-amino group)[4] | Cysteine (sulfhydryl group)[6] |
| Optimal pH Range | 7.2 - 8.5[8] | > 7.5[2] |
| Bond Formed | Stable Amide Bond[4] | Stable Thioether Bond[4][6] |
| Competing Reactions | Hydrolysis of NHS ester[9][10] | Reaction with other nucleophiles (e.g., histidine, lysine) at non-optimal pH or with large excess of reagent[6] |
| Molar Excess of Reagent | 10- to 50-fold molar excess for protein modification[11] | Typically a slight excess over sulfhydryl groups[6] |
| Reaction Time | 30 minutes to 2 hours at room temperature, or 2-4 hours on ice[8][11] | 30 minutes to 2 hours at room temperature |
| Quenching Agent | Tris, Glycine, or other primary amine-containing buffers[8] | Dithiothreitol (DTT), β-mercaptoethanol, or other thiol-containing reagents |
| Parameter | Value |
| Hydrolysis Half-life of NHS Esters | 4-5 hours at pH 7.0 and 0°C; decreases to 10 minutes at pH 8.6 and 4°C.[8] The half-life of some PEGylated NHS esters at pH 8 and 25°C can range from 0.75 to 33.6 minutes.[12] |
| Stability of Thioether Bond | The thioether bond formed from the reaction of an iodoacetyl group with a cysteine residue is highly stable under a wide range of acidic and basic conditions, as well as in the presence of oxidants and external thiol nucleophiles.[4] |
Signaling Pathways and Experimental Workflows
Visualizing the reaction mechanisms and experimental workflows is crucial for understanding and implementing SIA-based bioconjugation.
Experimental Protocols
The following are generalized protocols for key experiments involving SIA. Optimization is often necessary for specific applications.
Protocol 1: Activation of a Protein with SIA (e.g., an Antibody)
Materials:
-
Protein (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.
-
This compound (SIA).
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
-
Size-exclusion chromatography (SEC) or desalting column.
-
Reaction buffer (e.g., PBS, pH 7.2-8.0).
Procedure:
-
Protein Preparation: Ensure the protein solution is free of any amine-containing buffers (e.g., Tris) or stabilizers. If necessary, perform a buffer exchange into the reaction buffer.
-
SIA Stock Solution: Immediately before use, prepare a 10-25 mM stock solution of SIA in anhydrous DMSO or DMF.[13]
-
Reaction: Add the SIA stock solution to the protein solution to achieve a final molar excess of 10:1 to 50:1 (SIA:protein). The optimal ratio should be determined empirically.[13]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[13]
-
Purification: Immediately following incubation, remove excess, unreacted SIA using a desalting column or SEC equilibrated with the appropriate buffer for the subsequent reaction.
Protocol 2: Conjugation of an Iodoacetyl-Activated Protein to a Thiol-Containing Molecule
Materials:
-
Iodoacetyl-activated protein from Protocol 1.
-
Thiol-containing molecule (e.g., a cysteine-containing peptide or a small molecule drug).
-
Reaction buffer (e.g., PBS, pH 7.5-8.5).
-
Quenching solution (e.g., 1 M DTT or β-mercaptoethanol).
-
Purification system (e.g., SEC or ion-exchange chromatography).
Procedure:
-
Reaction Setup: Combine the iodoacetyl-activated protein with the thiol-containing molecule in the reaction buffer. A slight molar excess (1.5 to 5-fold) of the thiol-containing molecule is typically used.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Quenching (Optional): To stop the reaction and cap any unreacted iodoacetyl groups, add the quenching solution to a final concentration of 10-50 mM and incubate for 15-30 minutes.
-
Purification: Purify the final conjugate from excess reagents and byproducts using SEC or ion-exchange chromatography.[14][15] The choice of method will depend on the properties of the conjugate and the contaminants.
Protocol 3: Characterization of the Conjugate
1. SDS-PAGE Analysis:
-
Analyze the purified conjugate by SDS-PAGE under both reducing and non-reducing conditions.
-
Under non-reducing conditions, a successful conjugation should result in a band shift corresponding to the increased molecular weight of the conjugate.
-
Under reducing conditions (if the linkage is not disulfide-based), the components of the conjugate will separate if they were linked via a reducible bond. For SIA's stable thioether bond, the conjugate will remain intact.
2. Mass Spectrometry (MS) Analysis:
-
MS is a powerful tool to confirm the identity and determine the precise mass of the conjugate.[16][17]
-
For ADCs, MS can be used to determine the drug-to-antibody ratio (DAR) by analyzing the different drug-loaded species.[][19][20][21]
3. Drug-to-Antibody Ratio (DAR) Determination for ADCs:
-
UV/Vis Spectroscopy: If the drug has a distinct UV absorbance from the antibody, the DAR can be estimated by measuring the absorbance at two different wavelengths and using the Beer-Lambert law.[]
-
Hydrophobic Interaction Chromatography (HIC): HIC can separate ADC species with different numbers of conjugated drugs, allowing for the determination of the DAR distribution.[]
-
Mass Spectrometry: As mentioned, MS provides a highly accurate measurement of the DAR.[][19][20][21]
Conclusion
This compound is a versatile and powerful tool for bioconjugation. Its well-defined, two-step reaction mechanism allows for the creation of stable, covalent linkages between biomolecules. A thorough understanding of its principle of action, including the influence of reaction conditions and potential side reactions, is essential for its successful application. By carefully controlling the experimental parameters and utilizing appropriate purification and characterization techniques, researchers can leverage the capabilities of SIA to advance their work in basic research and the development of novel therapeutics and diagnostics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. cyanagen.com [cyanagen.com]
- 3. SIA Crosslinker 100 mg (CAS 39028-27-8) - N-Succinimidyl iodoacetate (SIA) - ProteoChem [proteochem.com]
- 4. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preactivation Crosslinking—An Efficient Method for the Oriented Immobilization of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. laysanbio.com [laysanbio.com]
- 13. benchchem.com [benchchem.com]
- 14. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. msvision.com [msvision.com]
- 17. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 19. Accurate determination of drug-to-antibody ratio of interchain cysteine-linked antibody-drug conjugates by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. agilent.com [agilent.com]
- 21. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
An In-depth Technical Guide to the SIAB Crosslinker: Chemical Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the heterobifunctional crosslinker, SIAB (Succinimidyl (4-iodoacetyl)aminobenzoate). It details its chemical structure, physicochemical properties, and reactivity. Furthermore, this guide offers a detailed experimental protocol for a common application, antibody-enzyme conjugation, and includes visualizations to aid in the understanding of its reaction mechanism and experimental workflow.
Chemical Structure and Physicochemical Properties
SIAB is a non-cleavable crosslinker that contains two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group.[1][2] This heterobifunctional nature allows for the sequential and specific conjugation of molecules containing primary amines and sulfhydryl groups, respectively.
The NHS ester reacts with primary amines, such as the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[1] The iodoacetyl group reacts with sulfhydryl groups, typically from cysteine residues, to form a stable thioether linkage.[1] The spacer arm separating these two reactive groups is 10.6 Å in length.[2][3][4]
Below is a diagram illustrating the chemical structure of SIAB.
Caption: Chemical structure of the SIAB crosslinker.
A summary of the key physicochemical properties of SIAB is presented in the table below for easy reference and comparison.
| Property | Value | References |
| Full Chemical Name | Succinimidyl (4-iodoacetyl)aminobenzoate | [3] |
| Molecular Weight | 402.14 g/mol | [2][4] |
| Spacer Arm Length | 10.6 Å | [2][3][4] |
| CAS Number | 72252-96-1 | |
| Appearance | White to off-white or pale-yellow solid | |
| Solubility | Soluble in organic solvents like DMSO and DMF; Insoluble in water | [1][5][6] |
| Reactive Groups | N-hydroxysuccinimide (NHS) ester, Iodoacetyl | [1][2] |
| Reactivity | Primary amines (-NH₂), Sulfhydryls (-SH) | [1][2] |
| Cleavability | Non-cleavable | [2] |
| Cell Permeability | Membrane-permeable | [1] |
Reactivity and Reaction Mechanism
The utility of SIAB as a crosslinker stems from the distinct reactivity of its two functional groups, which allows for a controlled, two-step conjugation process. This minimizes the formation of undesirable homopolymers of the molecules being conjugated.
NHS Ester Reactivity with Primary Amines
The NHS ester of SIAB reacts with primary amines to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5.[1] The rate of this reaction is dependent on the pH, as the deprotonated primary amine is the reactive species. However, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the efficiency of the conjugation. The half-life of NHS esters decreases significantly as the pH increases. For example, at pH 7.0 and 0°C, the half-life is 4-5 hours, which shortens to just 10 minutes at pH 8.6 and 4°C.
Iodoacetyl Reactivity with Sulfhydryl Groups
The iodoacetyl group of SIAB reacts specifically with sulfhydryl groups via nucleophilic substitution to form a stable thioether bond. This reaction is most efficient and specific at a pH range of 7.5 to 8.5.[1] While the iodoacetyl group is generally specific for sulfhydryls, at a pH above 8.5, reactivity with other nucleophilic groups such as imidazoles (histidine) and amines (lysine) can occur, though at a much slower rate.[1] To ensure specificity, it is recommended to perform the reaction in the dark to prevent the formation of free iodine, which can react with tyrosine, histidine, and tryptophan residues.
The two-step reaction mechanism of SIAB is illustrated in the following diagram:
Caption: Two-step reaction mechanism of SIAB.
Detailed Experimental Protocol: Antibody-Enzyme Conjugation
This section provides a detailed, step-by-step protocol for the conjugation of an antibody (containing primary amines) to an enzyme (containing free sulfhydryls) using the SIAB crosslinker. This is a common application in the development of reagents for immunoassays such as ELISA.
Materials and Reagents
-
Antibody (Protein 1): e.g., Immunoglobulin G (IgG) at a concentration of 1-10 mg/mL. The antibody should be in an amine-free buffer (e.g., PBS, MES, or HEPES) at pH 7.2-8.0. Avoid buffers containing primary amines such as Tris or glycine.
-
Enzyme (Protein 2): e.g., β-galactosidase or another enzyme with available sulfhydryl groups. If the enzyme does not have free sulfhydryls, they can be introduced using a reagent like Traut's Reagent (2-iminothiolane).
-
SIAB Crosslinker: To be dissolved in a dry, water-miscible organic solvent like Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) immediately before use.
-
Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-7.4.
-
Quenching Reagent: A solution of a primary amine (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine) to stop the NHS ester reaction, and a sulfhydryl-containing compound (e.g., L-cysteine or 2-mercaptoethanol) to quench the iodoacetyl reaction.
-
Purification System: Desalting columns (e.g., spin columns or gravity-flow columns) or a dialysis system to remove excess crosslinker and byproducts.
Experimental Workflow
The following diagram outlines the key steps in the antibody-enzyme conjugation process using SIAB.
Caption: Workflow for antibody-enzyme conjugation using SIAB.
Step-by-Step Procedure
Step 1: Activation of the Antibody with SIAB
-
Prepare the Antibody: Ensure the antibody is at a suitable concentration (e.g., 2 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.2).
-
Prepare the SIAB Solution: Immediately before use, dissolve SIAB in DMSO or DMF to a concentration of 10-20 mM. For example, dissolve 4 mg of SIAB in 1 mL of DMSO.
-
Determine the Molar Ratio: The optimal molar excess of SIAB to antibody needs to be determined empirically, but a starting point is a 10- to 20-fold molar excess.
-
Calculation Example: For a 2 mg/mL IgG solution (MW ≈ 150,000 g/mol ), the molarity is approximately 13.3 µM. For a 20-fold molar excess, you would need a SIAB concentration of 266 µM in the reaction mixture.
-
-
Reaction: Add the calculated volume of the SIAB solution to the antibody solution. Incubate for 30-60 minutes at room temperature with gentle stirring.
-
Removal of Excess SIAB: Immediately after the incubation, remove the excess, unreacted SIAB using a desalting column equilibrated with the reaction buffer (e.g., PBS, pH 7.2). This step is crucial to prevent the iodoacetyl groups from reacting with any sulfhydryl groups that might be present on the antibody itself and to avoid quenching the subsequent reaction with the enzyme.
Step 2: Conjugation of the Activated Antibody to the Enzyme
-
Prepare the Enzyme: Ensure the enzyme has free sulfhydryl groups. If not, they can be introduced by reacting the enzyme with a reagent like 2-iminothiolane (Traut's Reagent). The enzyme should be in a suitable buffer, such as PBS at pH 7.5-8.0.
-
Reaction: Add the sulfhydryl-containing enzyme to the purified, SIAB-activated antibody. A slight molar excess of the activated antibody to the enzyme can be used to drive the reaction.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark. The reaction should be protected from light to prevent the generation of free iodine.
-
Quenching the Reaction: To stop the conjugation reaction, add a quenching agent that will react with any remaining iodoacetyl groups. A final concentration of 10-50 mM L-cysteine or 2-mercaptoethanol can be added and incubated for 15-30 minutes at room temperature.
Step 3: Purification and Characterization of the Conjugate
-
Purification: Remove unreacted enzyme, antibody, and quenching reagents by size exclusion chromatography (gel filtration) or dialysis.
-
Characterization: The resulting antibody-enzyme conjugate can be characterized by various methods:
-
SDS-PAGE: To visualize the formation of the higher molecular weight conjugate.
-
Spectrophotometry: To determine the concentration of the antibody and enzyme in the conjugate.
-
Activity Assays: To confirm that both the antibody's binding activity and the enzyme's catalytic activity are retained after conjugation.
-
Conclusion
The SIAB crosslinker is a valuable tool for researchers in various fields, offering a reliable method for the covalent conjugation of amine- and sulfhydryl-containing molecules. Its heterobifunctional nature allows for a controlled, two-step reaction process, minimizing unwanted side reactions. By understanding its chemical properties and reactivity, and by following a well-defined experimental protocol, researchers can successfully generate stable and functional biomolecular conjugates for a wide range of applications, from basic research to the development of novel diagnostics and therapeutics.
References
- 1. nanocomposix.com [nanocomposix.com]
- 2. help.lumiprobe.com [help.lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
An In-depth Technical Guide to the Conjugation Mechanism of N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) is a heterobifunctional crosslinking agent widely employed in bioconjugation, particularly for the preparation of antibody-drug conjugates (ADCs), immunotoxins, and other protein-protein or protein-small molecule conjugates. This guide provides a comprehensive overview of the chemical mechanisms underpinning SIAB-mediated conjugation, detailed experimental protocols, and quantitative data to facilitate the design and optimization of conjugation strategies.
SIAB possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group, enabling the sequential and specific coupling of molecules containing primary amines and sulfhydryl groups, respectively. The defined spacer arm of 10.6 Å allows for the creation of stable conjugates with a precise distance between the coupled molecules.
Core Conjugation Mechanism
The conjugation process with SIAB is a two-step reaction that leverages the differential reactivity of its functional groups. This sequential approach minimizes the formation of undesirable homodimers and polymers.
Step 1: Amine Acylation via the NHS Ester
The first step involves the reaction of the NHS ester moiety of SIAB with a primary amine, typically found on the side chain of lysine residues or the N-terminus of a protein. This reaction is a nucleophilic acyl substitution.[1][2] The unprotonated primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This forms a transient tetrahedral intermediate which then collapses, releasing the N-hydroxysuccinimide leaving group and forming a stable amide bond.[1][3]
This reaction is highly pH-dependent. The optimal pH range for the aminolysis of NHS esters is typically between 7.2 and 8.5.[2] Below pH 7.2, the primary amines are predominantly protonated (-NH3+), rendering them non-nucleophilic and significantly slowing the reaction rate.[2] Conversely, at pH values above 8.5, the competing hydrolysis of the NHS ester becomes increasingly significant, reducing the overall conjugation efficiency.[2]
Step 2: Sulfhydryl Alkylation via the Iodoacetyl Group
Following the acylation of the amine-containing molecule and subsequent removal of excess SIAB, the iodoacetyl-activated molecule is introduced to a molecule bearing a sulfhydryl (thiol) group, commonly the side chain of a cysteine residue. The reaction proceeds via a nucleophilic substitution (SN2) mechanism.[4] The thiolate anion (S-), the deprotonated form of the sulfhydryl group, acts as the nucleophile and attacks the carbon atom bearing the iodine. This results in the displacement of the iodide ion and the formation of a highly stable thioether linkage.[4][5]
The selectivity of the iodoacetyl group for sulfhydryls is also pH-dependent. The reaction is most efficient and specific at a pH range of 7.5 to 8.5, with an optimum at pH 8.3.[4][5] While the iodoacetyl group is highly reactive towards sulfhydryls, potential side reactions with other nucleophilic amino acid residues can occur, especially if there is a large excess of the iodoacetyl reagent or at non-optimal pH. These side reactions can involve the imidazole group of histidine (at pH 6.9-7.0, though this reaction is very slow) and the amino groups of lysine (above pH 7).[1][4] To minimize these side reactions, it is recommended to use a slight molar excess of the iodoacetyl-activated molecule relative to the sulfhydryl-containing molecule.[4]
Quantitative Data Summary
The efficiency of SIAB conjugation is influenced by several factors, including pH, temperature, and reaction time. The following tables summarize key quantitative data to guide experimental design.
| pH | Temperature (°C) | Half-life of NHS Ester Hydrolysis |
| 7.0 | 0 | 4-5 hours |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes |
Table 1: Stability of NHS Esters as a Function of pH. This table illustrates the impact of pH on the hydrolytic stability of NHS esters. As pH increases, the rate of hydrolysis accelerates, leading to a shorter half-life of the reactive ester.
| Amino Acid | Optimal pH for Iodoacetyl Reaction | Relative Reactivity |
| Cysteine | 7.5 - 8.5 (optimum 8.3) | High |
| Histidine | 6.9 - 7.0 | Low (very slow) |
| Lysine | > 7.0 | Low |
Table 2: Reactivity of the Iodoacetyl Group with Different Amino Acids. This table highlights the high specificity of the iodoacetyl group for cysteine residues under optimal pH conditions.
Experimental Protocols
The following are detailed protocols for a typical two-step conjugation using SIAB. These should be considered as a starting point and may require optimization for specific applications.
Protocol 1: Activation of an Amine-Containing Protein with SIAB
Materials:
-
Amine-containing protein (e.g., an antibody)
-
This compound (SIAB)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Desalting column
Procedure:
-
Prepare the Protein Solution: Dissolve the amine-containing protein in the amine-free reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer via dialysis or a desalting column.
-
Prepare the SIAB Solution: Immediately before use, dissolve SIAB in anhydrous DMF or DMSO to a concentration of 10-20 mM.
-
Reaction: Add a 10- to 20-fold molar excess of the SIAB solution to the protein solution. The final concentration of the organic solvent should be kept below 10% to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle stirring.
-
Purification: Remove the excess, unreacted SIAB using a desalting column equilibrated with a suitable buffer for the next reaction step (e.g., PBS with 1-5 mM EDTA, pH 7.2-7.5).
Protocol 2: Conjugation of the Iodoacetyl-Activated Protein with a Sulfhydryl-Containing Molecule
Materials:
-
Iodoacetyl-activated protein (from Protocol 1)
-
Sulfhydryl-containing molecule (e.g., a reduced antibody fragment or a cysteine-containing peptide)
-
Reaction buffer (e.g., PBS with 1-5 mM EDTA, pH 7.5-8.5)
-
Quenching solution (e.g., 1 M cysteine or 2-mercaptoethanol)
-
Purification system (e.g., size-exclusion chromatography, ion-exchange chromatography, or dialysis)
Procedure:
-
Prepare the Sulfhydryl-Containing Molecule: Ensure the sulfhydryl groups on the molecule are free and reduced. If necessary, treat with a reducing agent like Dithiothreitol (DTT) and subsequently remove the DTT using a desalting column.
-
Reaction: Combine the iodoacetyl-activated protein with the sulfhydryl-containing molecule in the reaction buffer. A slight molar excess (1.1- to 2-fold) of the iodoacetyl-activated protein is recommended.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C in the dark to prevent potential photo-oxidation of the iodoacetyl group.
-
Quenching: Stop the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the final conjugate from unreacted molecules and byproducts using an appropriate chromatography technique or dialysis.
Mandatory Visualizations
Caption: Mechanism of NHS ester reaction with a primary amine.
Caption: Mechanism of iodoacetyl reaction with a sulfhydryl group.
Caption: Experimental workflow for a two-step conjugation using SIAB.
References
- 1. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
An In-depth Technical Guide to the Synthesis and Purity of N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, purification, and purity analysis of N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB), a heterobifunctional crosslinking agent. SIAB is a valuable reagent in bioconjugation, protein chemistry, and drug development, enabling the covalent linkage of molecules containing primary amines with those containing sulfhydryl groups. This document outlines detailed experimental protocols, presents key data in a structured format, and includes visualizations to clarify the underlying chemical processes.
Synthesis of this compound (SIAB)
The synthesis of SIAB is a multi-step process that begins with the acylation of 4-aminobenzoic acid, followed by a halogen exchange reaction, and finally, the activation of the carboxylic acid to form the N-hydroxysuccinimide (NHS) ester.
Synthesis Workflow
The overall synthetic route is depicted in the following workflow diagram:
Caption: Synthetic workflow for this compound (SIAB).
Experimental Protocols
Step 1: Synthesis of 4-((Chloroacetyl)amino)benzoic Acid
This initial step involves the acylation of the amino group of 4-aminobenzoic acid with chloroacetyl chloride.
-
Materials:
-
4-Aminobenzoic acid
-
Chloroacetyl chloride
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 4-aminobenzoic acid in a 1 M sodium bicarbonate solution in a flask and cool the solution in an ice bath.
-
Slowly add a solution of chloroacetyl chloride in DCM to the cooled solution with vigorous stirring.
-
Allow the reaction to stir for 2-3 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer with deionized water and then with brine.
-
Acidify the aqueous layer with 1 M HCl to precipitate the product.
-
Filter the precipitate, wash with cold deionized water, and dry under vacuum to yield 4-((chloroacetyl)amino)benzoic acid.
-
Step 2: Synthesis of 4-((Iodoacetyl)amino)benzoic Acid
This step involves a Finkelstein reaction to replace the chlorine atom with iodine.
-
Materials:
-
4-((Chloroacetyl)amino)benzoic acid
-
Sodium iodide
-
Acetone
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
-
Procedure:
-
Dissolve 4-((chloroacetyl)amino)benzoic acid in acetone in a round-bottom flask.
-
Add an excess of sodium iodide to the solution.
-
Reflux the mixture for 12-24 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and remove the acetone using a rotary evaporator.
-
Resuspend the residue in water to precipitate the product.
-
Filter the solid, wash with deionized water, and dry under vacuum to obtain 4-((iodoacetyl)amino)benzoic acid. A patent describing a similar synthesis reported a yield of 70% for this step.[1]
-
Step 3: Synthesis of this compound (SIAB)
The final step is the esterification of the carboxylic acid with N-hydroxysuccinimide.
-
Materials:
-
4-((Iodoacetyl)amino)benzoic acid
-
Oxalyl chloride
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
-
Procedure:
-
Suspend 4-((iodoacetyl)amino)benzoic acid in anhydrous DCM or THF under an inert atmosphere.
-
Slowly add oxalyl chloride to the suspension at room temperature. The reaction will evolve gas (CO and HCl).
-
Stir the reaction mixture for 1-2 hours at room temperature, or until the evolution of gas ceases and the solution becomes clear.
-
In a separate flask, dissolve N-hydroxysuccinimide in anhydrous DCM or THF.
-
Slowly add the solution of the newly formed acyl chloride to the NHS solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, the solvent is removed under reduced pressure. The crude product can then be purified. A patent for a related compound reported a 77% yield for a similar esterification step.[1]
-
Purification of SIAB
Purification of the final product is crucial to remove unreacted starting materials and by-products.
Purification Workflow
Caption: General workflow for the purification and analysis of SIAB.
Experimental Protocols for Purification
Recrystallization:
-
Solvents: A suitable solvent system for recrystallization is typically a mixture of a good solvent (e.g., ethyl acetate, acetone) and a poor solvent (e.g., hexanes, diethyl ether).
-
Procedure:
-
Dissolve the crude SIAB in a minimal amount of the hot "good" solvent.
-
Slowly add the "poor" solvent until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then in a refrigerator to facilitate crystal formation.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.
-
Silica Gel Chromatography:
-
Stationary Phase: Silica gel (60 Å, 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a common starting point. The optimal solvent system should be determined by TLC analysis.
-
Procedure:
-
Prepare a silica gel column in the chosen mobile phase.
-
Dissolve the crude SIAB in a minimal amount of the mobile phase or a stronger solvent and load it onto the column.
-
Elute the column with the mobile phase, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield the purified SIAB.
-
Purity Assessment of SIAB
The purity of the synthesized SIAB should be rigorously assessed using analytical techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a sensitive method for determining the purity of SIAB and detecting any impurities.
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid) is commonly used. For example, a gradient from 10% to 90% acetonitrile over 20 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).
-
-
Purity Calculation: The purity is typically determined by the area percentage of the main peak in the chromatogram. Commercial suppliers often specify a purity of ≥95%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of SIAB and to identify any residual solvents or impurities.
-
Sample Preparation: Dissolve the purified SIAB in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Expected ¹H NMR Signals (in DMSO-d₆, chemical shifts are approximate):
-
Aromatic protons: ~7.5-8.0 ppm (multiplets, 4H).
-
Amide proton: ~10.5 ppm (singlet, 1H).
-
Iodoacetyl methylene protons: ~3.9 ppm (singlet, 2H).
-
Succinimidyl protons: ~2.9 ppm (singlet, 4H).
-
-
Purity Assessment: The presence of unexpected signals may indicate impurities. The integration of the signals should be consistent with the number of protons in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the synthesized SIAB.
-
Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.
-
Expected Mass: The expected monoisotopic mass of SIAB (C₁₃H₁₁IN₂O₅) is approximately 401.97 g/mol . The observed mass spectrum should show a peak corresponding to [M+H]⁺ or [M+Na]⁺.
Data Summary
The following tables summarize the key chemical and physical properties of the compounds involved in the synthesis of SIAB.
Table 1: Properties of Key Compounds in SIAB Synthesis
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Role |
| 4-Aminobenzoic Acid | C₇H₇NO₂ | 137.14 | Starting Material |
| 4-((Chloroacetyl)amino)benzoic Acid | C₉H₈ClNO₃ | 213.62 | Intermediate |
| 4-((Iodoacetyl)amino)benzoic Acid | C₉H₈INO₃ | 305.07 | Key Intermediate |
| This compound | C₁₃H₁₁IN₂O₅ | 402.14 | Final Product (SIAB) |
Table 2: Typical Synthesis and Purity Data
| Synthesis Step | Typical Yield (%) | Purity Assessment Method | Typical Purity (%) |
| Formation of 4-((Iodoacetyl)amino)benzoic Acid | 70%[1] | TLC, NMR | >95% |
| Formation of SIAB from the iodo-acid | ~77% (estimated) | HPLC, NMR, MS | >95% |
Storage and Handling
SIAB is sensitive to moisture and light. It should be stored in a cool, dry, and dark place, preferably under an inert atmosphere. Due to the presence of the reactive iodoacetyl group, it should be handled with appropriate personal protective equipment.
References
A Technical Guide to N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) for Bioconjugation
N-Succinimidyl-4-((iodoacetyl)amino)benzoate, commonly known as SIAB, is a heterobifunctional crosslinking agent used extensively in biochemical and pharmaceutical research. This guide provides an in-depth overview of its chemical properties, applications, and protocols for its use in conjugating molecules for research and drug development.
Core Chemical Properties
SIAB is characterized by two reactive groups that target different functional groups on proteins and other biomolecules. This dual reactivity makes it a versatile tool for creating stable intermolecular conjugates.
| Property | Value | Citation(s) |
| Molecular Formula | C₁₃H₉IN₂O₅ | [1] |
| Molecular Weight | 400.13 g/mol | [1] |
| Reactivity | Primary amines (via N-hydroxysuccinimide ester) and sulfhydryls (via iodoacetyl group) | [1] |
| Spacer Arm Length | 10.6 Å | [2] |
Reaction Mechanism and Signaling Pathway
The utility of SIAB lies in its ability to sequentially react with different functional groups. The N-hydroxysuccinimide (NHS) ester end reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond. The iodoacetyl group, on the other hand, specifically reacts with sulfhydryl groups, found in cysteine residues, to form a stable thioether bond.
Caption: Reaction mechanism of the heterobifunctional crosslinker SIAB.
Experimental Protocols
The following is a general protocol for conjugating two proteins using SIAB. Optimization may be required depending on the specific proteins and desired degree of labeling.
Materials:
-
Protein 1 (containing accessible primary amines)
-
Protein 2 (containing accessible sulfhydryl groups)
-
This compound (SIAB)
-
Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer A (e.g., phosphate-buffered saline (PBS), pH 7.2-8.0)
-
Reaction Buffer B (e.g., PBS, pH 6.5-7.5)
-
Quenching reagent (e.g., Tris or glycine for NHS ester reaction; cysteine or β-mercaptoethanol for iodoacetyl reaction)
-
Desalting columns or dialysis equipment
Procedure:
-
Preparation of SIAB Stock Solution: Dissolve SIAB in DMSO or DMF to a concentration of 10-50 mM immediately before use.
-
Reaction with Protein 1 (Amine-reactive step):
-
Dissolve Protein 1 in Reaction Buffer A.
-
Add the SIAB stock solution to the protein solution. A molar excess of SIAB (e.g., 10- to 50-fold) over the protein is typically used.
-
Incubate the reaction mixture for 30 minutes to 1 hour at room temperature or 2 hours at 4°C.
-
-
Removal of Excess SIAB:
-
Remove unreacted SIAB by passing the reaction mixture through a desalting column equilibrated with Reaction Buffer B.
-
-
Reaction with Protein 2 (Sulfhydryl-reactive step):
-
Immediately add the purified SIAB-activated Protein 1 to a solution of Protein 2 in Reaction Buffer B.
-
Incubate the mixture for 30 minutes to 2 hours at room temperature or overnight at 4°C.
-
-
Quenching of Unreacted Iodoacetyl Groups:
-
Add a quenching reagent such as cysteine or β-mercaptoethanol to a final concentration of 10-50 mM to quench any unreacted iodoacetyl groups.
-
-
Purification of the Conjugate:
-
Purify the final protein-protein conjugate using size-exclusion chromatography, affinity chromatography, or another suitable purification method to remove unreacted proteins and byproducts.
-
Caption: General workflow for protein-protein conjugation using SIAB.
Applications in Research and Drug Development
The ability of SIAB to link different biomolecules has led to its use in a variety of applications:
-
Antibody-Drug Conjugates (ADCs): SIAB can be used to link cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Enzyme Immunoassays: It is used to conjugate enzymes to antibodies for use in ELISA and other immunoassays.
-
Protein-Protein Interaction Studies: By crosslinking interacting proteins, SIAB can help to identify and characterize protein complexes.
-
Immobilization of Proteins: Proteins can be covalently attached to solid supports for use in affinity chromatography or as biosensors.
Conclusion
This compound is a powerful and versatile tool for researchers in the life sciences. Its well-defined reactivity and spacer arm length allow for the controlled and efficient conjugation of biomolecules, facilitating a wide range of applications from basic research to the development of novel therapeutics. Careful consideration of reaction conditions and purification strategies is essential for successful conjugation experiments.
References
A Technical Guide to the Solubility and Stability of N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB), a heterobifunctional crosslinker crucial for bioconjugation, diagnostics, and therapeutic development. This document details the physicochemical properties of SIAB, its solubility in various solvent systems, and its stability under different conditions, offering researchers the foundational knowledge required for its effective application.
Introduction to SIAB
N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB) is a crosslinking reagent that contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group.[1] The NHS ester reacts with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[2][3] The iodoacetyl group reacts specifically with sulfhydryl groups, for instance, on cysteine residues, creating a stable thioether linkage.[2] This dual reactivity makes SIAB an invaluable tool for conjugating different biomolecules, such as antibodies to enzymes or proteins to liposomes.[1] A non-cleavable and water-insoluble crosslinker, SIAB must first be dissolved in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being introduced to an aqueous reaction environment. For applications requiring a water-soluble alternative, its sulfonated counterpart, Sulfo-SIAB, is available.
Chemical Properties of SIAB
| Property | Value |
| Chemical Formula | C₁₃H₁₁IN₂O₅ |
| Molecular Weight | 402.15 g/mol |
| Appearance | White to tan solid[4] |
| Reactive Groups | NHS ester, Iodoacetyl[1] |
| Target Functional Groups | Primary amines (-NH₂), Sulfhydryls (-SH)[1] |
Solubility of SIAB
The solubility of SIAB is a critical parameter for its effective use in crosslinking reactions. As a water-insoluble compound, it necessitates dissolution in an organic solvent prior to its addition to aqueous reaction mixtures.
Qualitative Solubility
SIAB is readily soluble in polar aprotic solvents.
-
High Solubility: Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO).
-
Very Slightly Soluble: Water.[4]
Quantitative Solubility Data
The following table provides illustrative quantitative solubility data for SIAB in various solvents at room temperature. These values are intended as a guideline for researchers.
| Solvent | Molar Solubility (M) | Solubility (mg/mL) |
| Dimethyl sulfoxide (DMSO) | ~0.25 | ~100 |
| Dimethylformamide (DMF) | ~0.20 | ~80 |
| Acetonitrile (ACN) | ~0.05 | ~20 |
| Ethanol | ~0.02 | ~8 |
| Water | < 0.001 | < 0.4 |
Note: These are estimated values based on the typical solubility of similar organic compounds and should be experimentally verified.
Stability of SIAB
The stability of SIAB is primarily influenced by the hydrolysis of its NHS ester group, a reaction that is highly dependent on pH and the presence of water. The iodoacetyl group is generally more stable but can be sensitive to light and reducing agents.
Stability in Organic Solvents
When stored under anhydrous and cool conditions, SIAB is relatively stable in organic solvents like DMSO and DMF. However, the presence of even small amounts of water can lead to the hydrolysis of the NHS ester.[5] It is highly recommended to use anhydrous solvents and to prepare solutions fresh for each use.[1] Storage of stock solutions is not recommended.[1]
Stability in Aqueous Solutions
In aqueous solutions, the NHS ester of SIAB is susceptible to hydrolysis, which competes with the desired amidation reaction.[3] The rate of this hydrolysis is significantly influenced by the pH of the solution.
-
Acidic pH (below 7): Hydrolysis is relatively slow.
-
Neutral pH (around 7): The half-life of an NHS ester is on the order of hours.[2]
-
Alkaline pH (above 8.5): Hydrolysis is rapid, occurring within minutes.[2]
The following table provides estimated half-life data for the NHS ester of SIAB in aqueous buffers at different pH values and temperatures.
| Buffer pH | Temperature (°C) | Estimated Half-life |
| 6.0 | 25 | Several hours |
| 7.0 | 4 | 4-5 hours[3] |
| 7.5 | 25 | ~1 hour |
| 8.5 | 25 | ~10 minutes |
| 8.6 | 4 | 10 minutes[3] |
Note: These are estimated values for a typical NHS ester and should be considered as a guideline. The actual half-life can be influenced by buffer composition and other solutes.
Experimental Protocols
Protocol for Determining SIAB Solubility
This protocol outlines a method for determining the equilibrium solubility of SIAB in a given solvent using the shake-flask method.
Materials:
-
SIAB powder
-
Selected solvent (e.g., DMSO, DMF, acetonitrile)
-
Vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer or HPLC system
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of SIAB powder to a series of vials.
-
Add a known volume of the selected solvent to each vial.
-
Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
After incubation, visually confirm the presence of undissolved SIAB at the bottom of the vials.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Quantification of Dissolved SIAB:
-
Carefully collect a known volume of the supernatant without disturbing the pellet.
-
Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Determine the concentration of SIAB in the diluted supernatant using a pre-calibrated UV-Vis spectrophotometer (measuring absorbance at a characteristic wavelength) or an HPLC system.
-
-
Calculation of Solubility:
-
Calculate the original concentration of SIAB in the supernatant, taking into account the dilution factor.
-
Express the solubility in mg/mL or molarity.
-
Protocol for Assessing SIAB Stability (NHS Ester Hydrolysis)
This protocol describes a method to monitor the hydrolysis of the NHS ester of SIAB in an aqueous buffer using UV-Vis spectrophotometry. The method is based on the release of N-hydroxysuccinimide (NHS), which absorbs light around 260 nm.[2]
Materials:
-
SIAB
-
Anhydrous DMSO or DMF
-
Amine-free aqueous buffer of desired pH (e.g., phosphate, HEPES, borate)[6]
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Preparation of SIAB Stock Solution:
-
Just before use, dissolve a known amount of SIAB in anhydrous DMSO or DMF to prepare a concentrated stock solution (e.g., 10-25 mM).[6]
-
-
Initiation of Hydrolysis Reaction:
-
Add a small volume of the SIAB stock solution to the pre-warmed aqueous buffer in a quartz cuvette to achieve the desired final concentration.
-
Mix quickly by inverting the cuvette.
-
-
Spectrophotometric Monitoring:
-
Immediately place the cuvette in the spectrophotometer.
-
Monitor the increase in absorbance at 260 nm over time. Record readings at regular intervals.
-
-
Data Analysis:
-
Plot the absorbance at 260 nm versus time.
-
The rate of hydrolysis can be determined from the initial slope of the curve.
-
The half-life (t₁/₂) of the NHS ester can be calculated from the pseudo-first-order rate constant.
-
For a more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be employed to separate and quantify the intact SIAB from its hydrolysis byproducts.[7]
Visualizations
Chemical Structure and Reactivity of SIAB
Caption: Reaction pathways of the SIAB crosslinker.
Experimental Workflow for Solubility Determination
Caption: Workflow for determining SIAB solubility.
Experimental Workflow for Stability Assessment
Caption: Workflow for assessing SIAB stability.
Conclusion
A thorough understanding of the solubility and stability of SIAB is paramount for its successful application in bioconjugation and other life science research. This technical guide provides essential data and protocols to aid researchers in optimizing their experimental conditions. Due to its limited aqueous stability, it is crucial to prepare SIAB solutions fresh in anhydrous organic solvents and to carefully control the pH and temperature of the reaction environment to maximize conjugation efficiency and minimize hydrolysis. For applications where aqueous solubility is a primary concern, the use of Sulfo-SIAB should be considered. By following the guidelines and protocols outlined in this document, researchers can effectively harness the capabilities of SIAB for their specific applications.
References
- 1. rjpn.org [rjpn.org]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. N-Succinimidyl(4-iodoacetyl) Aminobenzoate - ProChem, Inc. [prochemonline.com]
- 5. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to N-Succinimidyl (4-iodoacetyl)aminobenzoate (SIAB)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the heterobifunctional crosslinker N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB), a valuable tool in bioconjugation and drug development. This document details its chemical properties, supplier information, and in-depth experimental protocols for its application in creating antibody-drug conjugates (ADCs), peptide conjugates, and probes for studying cellular signaling pathways.
Core Properties and Supplier Information
SIAB is a non-cleavable, membrane-permeable crosslinker featuring an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group at opposite ends of a spacer arm.[1][2] The NHS ester reacts with primary amines, such as those on lysine residues, while the iodoacetyl group reacts with sulfhydryl groups, primarily on cysteine residues.[1] This dual reactivity allows for the specific and stable conjugation of two different biomolecules.
Chemical and Physical Properties
A summary of the key quantitative data for SIAB is presented in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 72252-96-1 | [3] |
| Molecular Weight | 402.14 g/mol | [3] |
| Empirical Formula | C₁₃H₁₁IN₂O₅ | [3] |
| Spacer Arm Length | 10.6 Å | [2] |
| Solubility | Soluble in DMSO and DMF | [3] |
| Form | Powder | [3] |
| Storage Temperature | 2-8°C, desiccated and protected from light | [2][3] |
Commercial Suppliers
SIAB is readily available from a variety of reputable chemical suppliers. When selecting a supplier, it is crucial to consider purity, batch-to-batch consistency, and the availability of technical support.
| Supplier | Website |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- |
| Thermo Fisher Scientific | --INVALID-LINK-- |
| Santa Cruz Biotechnology | --INVALID-LINK-- |
| Chem-Impex International | --INVALID-LINK-- |
| ProChem, Inc. | --INVALID-LINK-- |
Reaction Mechanism and Experimental Workflow
The conjugation process using SIAB is a two-step procedure that leverages the differential reactivity of its functional groups. This staged approach minimizes the formation of unwanted polymers.[3]
Step 1: Amine Reaction (NHS Ester)
The NHS ester of SIAB reacts with primary amines on the first protein (e.g., an antibody) in a basic pH environment (typically pH 7.2-8.5) to form a stable amide bond. This reaction results in an "activated" protein now bearing a reactive iodoacetyl group.
Step 2: Sulfhydryl Reaction (Iodoacetyl)
The iodoacetyl-activated protein is then introduced to the second molecule containing a free sulfhydryl group (e.g., a cysteine-containing peptide or a reduced antibody). The iodoacetyl group reacts specifically with the sulfhydryl group via nucleophilic substitution to form a stable thioether linkage.[4] This reaction is most efficient at a slightly basic pH (around 8.3).[4]
Below is a DOT script for a Graphviz diagram illustrating the general experimental workflow for SIAB-mediated conjugation.
Caption: General workflow for SIAB-mediated protein-protein conjugation.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key applications of SIAB in drug development and research.
Preparation of an Antibody-Drug Conjugate (ADC)
This protocol describes the conjugation of a cytotoxic drug to a monoclonal antibody (mAb) using SIAB. This example uses a hypothetical cytotoxic agent, "Drug-SH," which contains a free sulfhydryl group.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
SIAB (dissolved in anhydrous DMF or DMSO)
-
Drug-SH
-
Reducing agent (e.g., TCEP)
-
Conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0)
-
Quenching reagent (e.g., cysteine)
-
Desalting columns
-
Chromatography system (e.g., SEC or Protein A) for purification
Protocol:
-
Antibody Preparation: If the mAb does not have free sulfhydryl groups, they can be introduced by reducing interchain disulfide bonds.
-
Prepare the mAb solution in a suitable buffer.
-
Add a 5-10 molar excess of a reducing agent like TCEP. The exact amount may require optimization for the specific antibody.
-
Incubate for 1-2 hours at room temperature.
-
Remove excess TCEP using a desalting column, exchanging the buffer to the conjugation buffer.[5]
-
-
Activation of the Antibody with SIAB:
-
Immediately before use, dissolve SIAB in anhydrous DMF or DMSO to a stock concentration of 10-20 mM.
-
Add a 5-10 fold molar excess of the SIAB solution to the antibody solution. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.[5]
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Remove excess SIAB using a desalting column.
-
-
Conjugation of Drug-SH to the Activated Antibody:
-
Add the Drug-SH to the iodoacetyl-activated antibody solution. A 3-5 molar excess of the drug relative to the available iodoacetyl sites is recommended.
-
Incubate the reaction for 12-18 hours at 4°C with gentle mixing.
-
-
Quenching and Purification:
-
Quench any unreacted iodoacetyl groups by adding an excess of a sulfhydryl-containing reagent like cysteine.
-
Purify the resulting ADC using a suitable chromatography method, such as size-exclusion chromatography (SEC) or Protein A affinity chromatography, to remove unconjugated drug and any aggregated antibody.[5]
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like UV-Vis spectroscopy or mass spectrometry.
-
Assess the purity and stability of the ADC.
-
Preparation of a Peptide-Based Cellular Probe
This protocol outlines the conjugation of a cell-penetrating peptide (CPP) to a fluorescent dye using SIAB, creating a probe for cellular uptake studies.
Materials:
-
Cell-penetrating peptide with a C-terminal cysteine (e.g., Tat peptide)
-
Amine-reactive fluorescent dye (e.g., a succinimidyl ester of a fluorophore)
-
SIAB
-
Conjugation and purification reagents as described in Protocol 3.1.
Protocol:
-
Activation of the Fluorescent Dye with SIAB:
-
Dissolve the amine-reactive fluorescent dye and a molar excess of SIAB in anhydrous DMF or DMSO.
-
Incubate for 1-2 hours at room temperature to form the iodoacetyl-activated dye.
-
-
Conjugation to the Peptide:
-
Dissolve the CPP-cysteine in a suitable buffer (e.g., PBS, pH 7.5-8.5).
-
Add the iodoacetyl-activated dye to the peptide solution.
-
Incubate for 2-4 hours at room temperature in the dark.
-
-
Purification:
-
Purify the fluorescently labeled peptide probe using reverse-phase HPLC.
-
-
Cellular Uptake Studies:
-
Incubate target cells with the purified probe.
-
Analyze cellular uptake using fluorescence microscopy or flow cytometry.[6]
-
Applications in Studying Signaling Pathways
SIAB-conjugated molecules can be powerful tools for investigating cellular signaling pathways. By attaching probes to specific proteins, researchers can track their localization, interactions, and internalization.
Receptor Internalization Studies
SIAB can be used to link a fluorescent probe to a ligand or antibody that binds to a specific cell surface receptor. The internalization of the receptor-ligand complex can then be monitored over time.[7]
Below is a DOT script for a Graphviz diagram illustrating the process of receptor internalization studied with a SIAB-conjugated probe.
References
- 1. Protein-protein interactions in signaling cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Dual Peptide Conjugation Strategy for Improved Cellular Uptake and Mitochondria Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. neb.com [neb.com]
The Crosslinking Agent N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB): A Technical Review for Researchers
An In-depth Guide for Scientific and Drug Development Professionals on the Applications and Methodologies of a Key Heterobifunctional Crosslinker.
N-Succinimidyl-4-((iodoacetyl)amino)benzoate, commonly known as SIAB, is a heterobifunctional crosslinking agent widely utilized in the fields of biochemistry, immunology, and drug development. Its unique chemical architecture, featuring two distinct reactive moieties, allows for the controlled and sequential conjugation of biomolecules, making it a valuable tool for creating stable bioconjugates such as antibody-enzyme complexes and antibody-drug conjugates (ADCs). This technical guide provides a comprehensive overview of SIAB, including its chemical properties, reaction mechanisms, and detailed experimental protocols, with a focus on quantitative data and practical applications.
Core Chemical and Physical Properties of SIAB
SIAB is characterized by its dual reactivity, stemming from an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group. The NHS ester provides reactivity towards primary amines (e.g., the ε-amino group of lysine residues in proteins), while the iodoacetyl group specifically targets sulfhydryl groups (e.g., from cysteine residues). This allows for a directed, two-step conjugation strategy, minimizing the formation of undesirable homodimers.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₁IN₂O₅ | [1] |
| Molecular Weight | 402.14 g/mol | [1] |
| Appearance | White to tan solid | [2] |
| Melting Point | 200°C (decomposes) | [2][3] |
| Solubility | Soluble in organic solvents (DMSO, DMF); very slightly soluble in water. | [1][4] |
| Reactive Groups | NHS ester (amine-reactive), Iodoacetyl (sulfhydryl-reactive) | [1] |
| Spacer Arm Length | 10.6 Å | [5][6] |
| Storage Conditions | 2-8°C, desiccated, protected from light. | [1][6] |
Reaction Mechanism and Experimental Considerations
The conjugation process with SIAB typically follows a two-step protocol. First, the NHS ester of SIAB reacts with the primary amines on the first protein (e.g., an antibody) to form a stable amide bond. This reaction is most efficient at a pH range of 7-9.[6] Following this initial reaction, the now iodoacetyl-activated protein is purified to remove excess crosslinker and then introduced to the second molecule, which contains a free sulfhydryl group (e.g., a thiol-containing drug or an enzyme). The iodoacetyl group then reacts with the sulfhydryl group via nucleophilic substitution to form a stable thioether linkage. This second reaction is most specific for sulfhydryl groups at a pH of 7.5-8.5.[6]
Figure 1. Two-step conjugation workflow using the SIAB crosslinker.
Factors Influencing Conjugation Efficiency and Stability:
-
pH: The pH of the reaction buffer is critical for both steps of the conjugation. The NHS ester reaction with amines is favored at slightly alkaline pH (7-9), while the iodoacetyl reaction with sulfhydryls is most specific at a pH of approximately 8.3.[6] Deviations from these optimal pH ranges can lead to lower yields and non-specific reactions.
-
Temperature and Incubation Time: Conjugation reactions are typically performed at room temperature for 30 minutes to several hours.[6] Lower temperatures can be used to minimize potential protein degradation, but may require longer incubation times.
-
Molar Ratio: The molar ratio of SIAB to the amine-containing molecule and the ratio of the activated molecule to the sulfhydryl-containing molecule should be optimized to achieve the desired degree of conjugation and avoid excessive modification, which can lead to protein aggregation or loss of activity.
-
Stability of the Thioether Bond: The thioether bond formed between the iodoacetyl group and a sulfhydryl group is generally stable. However, it is important to be aware of potential side reactions, such as the reaction of iodoacetyl groups with other nucleophilic amino acid side chains (e.g., histidine) if free sulfhydryls are limited or at a non-optimal pH.[1]
Quantitative Data on SIAB-Mediated Conjugations
Obtaining precise quantitative data on crosslinking efficiency is crucial for reproducible results. The following table summarizes key quantitative parameters from the literature.
| Parameter | Value/Observation | Application Context | References |
| Crosslinking Yield | A novel 2-step preactivation method with sulfo-SIAB resulted in a significantly higher signal compared to a traditional crosslinking protocol with BS³. | Oriented immobilization of antibodies on surfaces. | |
| Stoichiometry of Conjugates (Drug-to-Antibody Ratio - DAR) | Sulfo-SIAB crosslinked product exhibited a lower stoichiometry (6.7) compared to other crosslinkers (around 10) in a vaccine development study. | HIV-1 fusion peptide-rTTHC conjugate vaccine. | |
| Influence of pH on Preactivation | For SIAB activation of Protein G, a pH of 7.4 in the crosslinker solution was found to be optimal. | Preactivation of Protein G for antibody immobilization. |
Detailed Experimental Protocol: Antibody-Enzyme Conjugation
The following is a generalized protocol for the conjugation of an antibody to a sulfhydryl-containing enzyme using SIAB. It is essential to optimize the specific conditions for each unique antibody-enzyme pair.
Materials:
-
Antibody (in an amine-free buffer, e.g., PBS)
-
Sulfhydryl-containing enzyme
-
This compound (SIAB)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer A (e.g., Phosphate Buffered Saline, pH 7.2-7.5)
-
Reaction Buffer B (e.g., 50 mM Tris, 5 mM EDTA, pH 8.3)
-
Quenching solution (e.g., 1 M Tris, pH 8.0)
-
Desalting columns
Procedure:
Step 1: Activation of the Antibody with SIAB
-
Prepare a stock solution of SIAB in anhydrous DMSO or DMF (e.g., 10-20 mM). This solution should be prepared fresh.
-
Dissolve the antibody in Reaction Buffer A to a concentration of 1-10 mg/mL.
-
Add a 10- to 20-fold molar excess of the SIAB stock solution to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Remove the excess, unreacted SIAB using a desalting column equilibrated with Reaction Buffer A. The iodoacetyl-activated antibody is now ready for the next step.
Step 2: Conjugation of the Activated Antibody to the Enzyme
-
Dissolve the sulfhydryl-containing enzyme in Reaction Buffer B.
-
Immediately add the purified iodoacetyl-activated antibody to the enzyme solution. The molar ratio of activated antibody to enzyme should be optimized for the desired conjugate.
-
Incubate the reaction mixture for 1-2 hours at room temperature in the dark to prevent potential light-induced degradation of the iodoacetyl group.
-
Quench the reaction by adding the quenching solution to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes.
Step 3: Purification and Characterization of the Conjugate
-
Purify the antibody-enzyme conjugate from unreacted components using size-exclusion chromatography (SEC) or affinity chromatography.
-
Characterize the conjugate to determine the degree of conjugation (e.g., using spectrophotometry or mass spectrometry) and to confirm the retained activity of both the antibody and the enzyme.
Figure 2. Detailed workflow for antibody-enzyme conjugation using SIAB.
Applications in Scientific Research and Drug Development
The ability of SIAB to create stable, well-defined bioconjugates has led to its use in a variety of applications:
-
Enzyme-Linked Immunosorbent Assays (ELISA): SIAB is used to prepare antibody-enzyme conjugates (e.g., with horseradish peroxidase or alkaline phosphatase) that are essential for signal amplification in ELISA and other immunoassays.
-
Antibody-Drug Conjugates (ADCs): In the development of ADCs, SIAB and similar iodoacetyl-containing linkers are used to attach potent cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.
-
Protein-Protein Interaction Studies: By crosslinking interacting proteins, SIAB can be used to "capture" transient interactions, allowing for their identification and characterization using techniques like mass spectrometry.
-
Immobilization of Proteins: SIAB is employed to covalently attach proteins to solid supports for applications such as affinity chromatography and biosensors.
References
- 1. A protein crosslinking assay for measuring cell surface expression of glutamate receptor subunits in the rodent brain after in vivo treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. adcreview.com [adcreview.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. Serum immunoglobulin or albumin binding single-domain antibodies that enable tailored half-life extension of biologics in multiple animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Protein Crosslinking using N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) is a heterobifunctional crosslinking agent used to covalently link two different biomolecules, most commonly proteins.[1] SIAB features two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group, connected by a spacer arm of 10.6 Å.[2][3][4] The NHS ester reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides, while the iodoacetyl group specifically reacts with sulfhydryl groups (-SH) from cysteine residues.[2] This dual reactivity allows for controlled, sequential conjugation, minimizing the formation of unwanted polymers.[1][5]
The water-insoluble nature of SIAB makes it membrane-permeable, which can be advantageous for intracellular crosslinking.[2][5] For applications requiring a water-soluble and membrane-impermeable crosslinker, its sulfonated analog, Sulfo-SIAB, is available.[2][5] The two-step reaction process, where the NHS ester is reacted first followed by the iodoacetyl group, is beneficial as it enhances reaction control and reduces hydrolysis of the less stable NHS ester.[5][6]
Chemical Properties and Reaction Mechanism
The crosslinking process with SIAB involves two key reactions:
-
Amine Reaction: The NHS ester end of SIAB reacts with primary amines in a pH range of 7-9 to form a stable amide bond.[2] This reaction is favored in concentrated protein solutions, as hydrolysis of the NHS ester is a competing reaction that increases with pH and in dilute solutions.[2]
-
Sulfhydryl Reaction: The iodoacetyl group reacts with sulfhydryl groups, typically at a pH of 7.5-8.5, to form a stable thioether linkage.[2] This reaction is most specific for sulfhydryls at pH 8.3.[2] To ensure specificity, a slight stoichiometric excess of the iodoacetyl group over the number of free sulfhydryls is recommended.[2]
Data Presentation
| Parameter | Recommended Condition | Notes |
| SIAB Solubility | Soluble in organic solvents (DMSO or DMF) | Must be dissolved in an organic solvent before adding to the aqueous reaction mixture.[2] |
| Sulfo-SIAB Solubility | Soluble up to ~10 mM in aqueous buffers | The water-soluble alternative to SIAB.[2] |
| NHS Ester Reaction pH | 7.0 - 9.0 | Hydrolysis increases with higher pH.[2] |
| Iodoacetyl Reaction pH | 7.5 - 8.5 (Optimal at 8.3) | Reaction with other amino acids can occur in a large excess of iodoacetyl groups.[2] |
| Incubation Temperature | 4 - 37 °C | Can be optimized based on the specific proteins.[5] |
| Incubation Time | Minutes to overnight | Dependent on temperature and protein concentrations.[5] |
| Spacer Arm Length | 10.6 Å | The distance between the conjugated molecules.[2] |
| Storage | SIAB: 4°C, Sulfo-SIAB: -20°C | Protect from light and moisture.[2] |
Experimental Protocols
Protocol 1: Two-Step Crosslinking of Two Proteins
This protocol describes the conjugation of a protein with available amine groups (Protein A) to a protein with available sulfhydryl groups (Protein B).
Materials:
-
Protein A (containing primary amines)
-
Protein B (containing sulfhydryl groups)
-
SIAB
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.0; or 50 mM borate buffer, pH 8.0)[2]
-
Desalting column
-
Quenching buffer (e.g., 5 mM cysteine)[2]
Procedure:
Step 1: Activation of Protein A with SIAB
-
Immediately before use, prepare a stock solution of SIAB by dissolving 1.4 mg of SIAB in 1 mL of DMSO.[2] Protect the solution from light.[2][5]
-
In a microcentrifuge tube, dissolve Protein A in the amine-free reaction buffer.
-
Add a calculated amount of the SIAB stock solution to the Protein A solution. A molar excess of SIAB to Protein A is typically used and should be optimized for the specific application.
-
Incubate the reaction for 30 minutes at room temperature.[2]
-
Remove excess, unreacted SIAB using a desalting column equilibrated with the reaction buffer.[2][5] This step is crucial to prevent SIAB from reacting with Protein B.
Step 2: Conjugation of Activated Protein A to Protein B
-
Immediately add the purified, SIAB-activated Protein A to a solution of Protein B in a reaction buffer with a pH between 7.5 and 8.5.
-
Incubate the reaction for 1 hour at room temperature in the dark.[2] The incubation time can be extended (e.g., overnight at 4°C) to improve crosslinking efficiency.
-
To stop the crosslinking reaction, add a final concentration of 5 mM cysteine and incubate for 15 minutes at room temperature in the dark.[2]
-
Remove non-reacted reagents by desalting or dialysis.[2]
-
Analyze the crosslinked product using SDS-PAGE, looking for a new band corresponding to the higher molecular weight of the Protein A-Protein B conjugate.
Protocol 2: Preparation of an Antibody-Enzyme Conjugate (IgG-β-galactosidase)
This protocol provides a specific example of creating an antibody-enzyme conjugate.
Materials:
-
IgG
-
β-galactosidase
-
SIAB
-
DMSO
-
Borate buffer
-
Desalting column
-
Cysteine
Procedure:
-
Just before use, dissolve 1.4 mg of SIAB in 1 mL of DMSO. Protect the solution from light.[2]
-
Add 10 µL of the SIAB solution to 1 mL of IgG and react for 30 minutes at room temperature.[2]
-
Remove the non-reacted crosslinker using a desalting column equilibrated with borate buffer.[2]
-
Add 4 mg of β-galactosidase to the desalted, SIAB-activated IgG and react for 1 hour at room temperature in the dark.[2]
-
Quench the reaction by adding cysteine to a final concentration of 5 mM and incubating for 15 minutes at room temperature in the dark.[2]
-
Purify the conjugate by removing non-reacted reagents via desalting or dialysis.[2]
Visualizations
Caption: Experimental workflow for two-step protein crosslinking using SIAB.
Caption: Chemical reaction mechanism of SIAB with protein functional groups.
References
- 1. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. SIAB (succinimidyl (4-iodoacetyl)aminobenzoate) 50 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 4. Thermo Scientific SIAB (succinimidyl (4-iodoacetyl)aminobenzoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 5. interchim.fr [interchim.fr]
- 6. Chemistry of Crosslinking | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Antibody-Drug Conjugation using SIAB
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. This targeted delivery mechanism enhances the therapeutic window of the cytotoxic payload by minimizing systemic toxicity. The linker, which connects the antibody to the drug, is a critical component influencing the ADC's stability, pharmacokinetics, and mechanism of action.[1][2]
This document provides a detailed guide for the use of N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB), a heterobifunctional crosslinker, in the synthesis of antibody-drug conjugates. SIAB contains an N-hydroxysuccinimide (NHS) ester reactive group and an iodoacetyl reactive group, enabling a two-step conjugation process. The NHS ester reacts with primary amines, such as the side chain of lysine residues on the antibody, while the iodoacetyl group reacts with sulfhydryl (thiol) groups, which can be engineered into the antibody or the drug-linker moiety.
Principle of SIAB-Mediated Conjugation
SIAB is a non-cleavable linker that forms stable amide and thioether bonds. The conjugation process typically involves two main stages:
-
Antibody Activation: The NHS ester of SIAB reacts with primary amine groups (e.g., lysine residues) on the antibody to form a stable amide bond. This step introduces a reactive iodoacetyl group onto the antibody surface.
-
Drug Conjugation: A sulfhydryl-containing drug-linker construct is then reacted with the iodoacetyl-activated antibody. The iodoacetyl group specifically and efficiently reacts with the sulfhydryl group to form a stable thioether bond, resulting in the final ADC.
Experimental Protocols
Materials and Reagents
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Sulfhydryl-containing cytotoxic drug-linker
-
Desalting columns (e.g., Sephadex G-25)
-
Reaction buffers:
-
Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5
-
Purification Buffer: PBS, pH 7.4
-
-
Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0)
-
Analytical equipment for characterization (UV-Vis spectrophotometer, HPLC/UPLC system with HIC and RP columns, Mass Spectrometer).
Protocol 1: Antibody Activation with SIAB
This protocol describes the modification of the antibody with SIAB to introduce iodoacetyl groups.
-
Antibody Preparation:
-
Prepare the antibody solution at a concentration of 5-10 mg/mL in Conjugation Buffer.
-
Ensure the buffer is free of primary amines (e.g., Tris or glycine) that would compete with the NHS ester reaction.
-
-
SIAB Solution Preparation:
-
Immediately before use, dissolve SIAB in anhydrous DMSO or DMF to a concentration of 10-20 mM.
-
-
Activation Reaction:
-
Add the SIAB solution to the antibody solution with gentle stirring. A typical starting molar ratio is a 5- to 20-fold molar excess of SIAB to the antibody.[3] The optimal ratio should be determined empirically to achieve the desired degree of modification.[3][4]
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Removal of Excess SIAB:
-
Purify the iodoacetyl-activated antibody by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer. This step removes unreacted SIAB and the N-hydroxysuccinimide by-product.
-
Protocol 2: Conjugation of Activated Antibody with Sulfhydryl-Containing Drug-Linker
This protocol details the reaction of the iodoacetyl-activated antibody with the cytotoxic drug-linker.
-
Drug-Linker Preparation:
-
Dissolve the sulfhydryl-containing drug-linker in an appropriate solvent (e.g., DMSO) to a concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add the drug-linker solution to the purified iodoacetyl-activated antibody solution. A typical starting point is a 1.5- to 5-fold molar excess of the drug-linker to the antibody. The optimal ratio is crucial for controlling the drug-to-antibody ratio (DAR) and should be optimized.[4][5]
-
Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetyl-L-cysteine or 2-mercaptoethanol, to a final concentration of approximately 10 mM to react with any unreacted iodoacetyl groups.
-
Incubate for 30 minutes at room temperature.
-
Protocol 3: Purification of the Antibody-Drug Conjugate
Purification is essential to remove unconjugated drug-linker, quenching reagent, and any aggregated ADC.[6]
-
Initial Purification:
-
Use a desalting column to perform an initial buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) and to remove small molecule impurities.
-
-
Chromatographic Purification:
-
For a more refined purification and to separate ADCs with different DARs, employ chromatographic techniques such as:
-
Size-Exclusion Chromatography (SEC): To remove aggregates and residual small molecules.
-
Hydrophobic Interaction Chromatography (HIC): To separate ADC species based on their hydrophobicity, which correlates with the DAR.[7][8]
-
Ion-Exchange Chromatography (IEX): Can also be used to purify ADCs and separate different species.
-
-
Characterization of the SIAB-linked ADC
Thorough characterization is critical to ensure the quality and consistency of the ADC.
Determination of Drug-to-Antibody Ratio (DAR)
The DAR is a critical quality attribute that significantly impacts the ADC's efficacy and safety.[9]
-
UV-Vis Spectrophotometry: This is a straightforward method to estimate the average DAR. It requires measuring the absorbance of the ADC at two wavelengths: 280 nm (for the antibody) and the wavelength of maximum absorbance for the cytotoxic drug. The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[9]
-
Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for determining the distribution of different DAR species. ADCs with higher DARs are more hydrophobic and will have longer retention times on the HIC column. The relative peak areas can be used to calculate the average DAR.[7][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the mass of the intact ADC or its subunits (light and heavy chains after reduction). This allows for the unambiguous determination of the number of conjugated drugs and the calculation of the average DAR.[8][10]
Analysis of Purity and Aggregation
-
Size-Exclusion Chromatography (SEC): SEC is the standard method for quantifying the percentage of monomeric ADC and detecting the presence of high molecular weight aggregates.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): SDS-PAGE under reducing and non-reducing conditions can be used to assess the integrity of the antibody and confirm the covalent attachment of the drug-linker.
Data Presentation
Table 1: Representative Molar Ratios for SIAB Conjugation
| Parameter | Molar Ratio (Reagent:Antibody) | Purpose |
| SIAB to Antibody | 5:1 to 20:1 | To introduce a sufficient number of reactive iodoacetyl groups on the antibody. The ratio needs to be optimized to control the subsequent DAR. |
| Drug-Linker to Antibody | 1.5:1 to 5:1 | To control the final drug-to-antibody ratio (DAR). A higher ratio generally leads to a higher DAR. |
Table 2: Expected Characteristics of a SIAB-linked ADC
| Characteristic | Typical Value/Range | Method of Analysis |
| Average Drug-to-Antibody Ratio (DAR) | 2 - 4 | HIC, LC-MS, UV-Vis |
| Purity (Monomer Content) | > 95% | SEC-HPLC |
| Endotoxin Levels | < 1 EU/mg | LAL Assay |
| Residual Free Drug | < 1% | RP-HPLC |
Visualization of Workflows and Mechanisms
Experimental Workflow for SIAB Conjugation
Mechanism of Action of a SIAB-linked ADC
Chemical Reactions in SIAB Conjugation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Impact of drug-linker on method selection for analytical characterization and purification of antibody–drug conjugates - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. agilent.com [agilent.com]
Application Notes and Protocols for SIAB Conjugation to Thiol Groups in Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Succinimidyl (4-iodoacetyl)aminobenzoate (SIAB) is a heterobifunctional crosslinker used for the covalent conjugation of amine-containing molecules to sulfhydryl-containing molecules. This reagent is particularly valuable in the field of bioconjugation for linking peptides and proteins. The SIAB crosslinker contains an N-hydroxysuccinimide (NHS) ester reactive group and an iodoacetyl group. The NHS ester reacts with primary amines, such as the side chain of lysine residues or the N-terminus of a protein, to form a stable amide bond. The iodoacetyl group reacts specifically with free sulfhydryl (thiol) groups, such as those on cysteine residues, to form a stable thioether bond.[1][2]
This two-step reaction mechanism allows for controlled and specific conjugation, making SIAB a valuable tool in the development of antibody-drug conjugates (ADCs), immunotoxins, and other protein-peptide bioconjugates.[1][3] SIAB offers advantages over other common crosslinkers, such as those based on maleimide chemistry, by providing more stable conjugates and predictable conjugation ratios.[1][3] The maleimide-thiol addition product can be unstable and may undergo a retro-Michael reaction, leading to cleavage of the linker, whereas the thioether bond formed by SIAB is highly stable.[1][3]
These application notes provide detailed protocols for the use of SIAB in conjugating peptides to proteins, guidelines for optimizing reaction conditions, and methods for the purification and quality control of the resulting conjugates.
Reaction Mechanism and Workflow
The conjugation process using SIAB involves two main steps:
-
Activation of the Amine-Containing Molecule (e.g., Protein): The NHS ester end of SIAB reacts with primary amines on the protein to form a stable amide linkage. This step is typically performed at a slightly alkaline pH (7-9).
-
Conjugation to the Thiol-Containing Molecule (e.g., Peptide): The iodoacetyl-activated protein is then reacted with a peptide containing a free cysteine residue. The iodoacetyl group specifically reacts with the thiol group of the cysteine to form a stable thioether bond.
A general workflow for SIAB conjugation is depicted below.
References
- 1. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Labeling Primary Amines with N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) is a heterobifunctional crosslinking reagent used to covalently conjugate molecules containing primary amines to molecules containing sulfhydryl groups.[1][2] It is a valuable tool in bioconjugation for creating stable linkages between proteins, peptides, and other biomolecules. Applications include the preparation of antibody-drug conjugates (ADCs), enzyme-labeled antibodies, and immunotoxins.[2][3]
SIAB contains two reactive moieties:
-
An N-hydroxysuccinimide (NHS) ester , which reacts specifically with primary amino groups (-NH₂) found on lysine residues and the N-terminus of proteins.[2]
-
An iodoacetyl group , which reacts with sulfhydryl groups (-SH) found on cysteine residues.[2]
The spacer arm separating these two reactive groups is 10.6 Å in length.[1][4] SIAB is not water-soluble and must first be dissolved in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2] For applications requiring a water-soluble crosslinker, its sulfonated analog, Sulfo-SIAB, is available.[1][2] The typical conjugation strategy involves a two-step process, which minimizes undesirable self-conjugation or polymerization.[1] This document provides detailed protocols and guidelines for the first critical step: the labeling of primary amines on a target molecule using SIAB.
Chemical Properties and Reaction Mechanism
The labeling process begins with the acylation of primary amines on the target protein (Protein 1) by the NHS ester of SIAB. This reaction forms a stable amide bond and results in an "iodoacetyl-activated" protein. This activated intermediate can then be purified and subsequently reacted with a second molecule containing sulfhydryl groups (Protein 2) to form a stable thioether linkage.
Reaction Scheme: Amine Labeling with SIAB
The first step of the conjugation process is the reaction between the primary amine of a protein and the NHS ester of SIAB.
Caption: Reaction of SIAB's NHS ester with a primary amine.
Quantitative Data Summary
Successful bioconjugation requires careful control of reaction parameters. The tables below summarize the key physical and chemical properties of SIAB and the recommended reaction conditions.
Table 1: Physical and Chemical Properties of SIAB
| Property | Value | Reference |
| Molecular Weight | 402.14 g/mol | [4] |
| Spacer Arm Length | 10.6 Å | [1][4] |
| Reactive Groups | NHS ester, Iodoacetyl | [4] |
| Reactivity Towards | Primary amines (-NH₂), Sulfhydryls (-SH) | [4] |
| Solubility | Water-insoluble; Soluble in DMSO, DMF | [2] |
| Cell Permeability | Permeable | [2] |
Table 2: Recommended Reaction Conditions
| Parameter | Condition | Notes | Reference |
| Amine Reaction pH | 7.0 - 9.0 | Reaction is efficient within this range. Hydrolysis of NHS ester increases with pH. | [2] |
| Sulfhydryl Reaction pH | 7.5 - 8.5 | Reaction is most specific for sulfhydryls at pH 8.3. | [2] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, Bicarbonate) | Buffers like Tris or glycine contain primary amines and will compete with the target molecule. | [5] |
| SIAB Stock Solution | Prepare fresh in anhydrous DMSO or DMF | SIAB is moisture-sensitive and not stable in solution for long-term storage. | [1] |
| NHS Ester Hydrolysis | Half-life of 4-5 hours at pH 7 (0°C); 10 minutes at pH 8.6 (4°C) | Hydrolysis is a competing reaction that reduces labeling efficiency. | [6] |
Experimental Protocols
The following protocols provide a two-step method for first activating a protein with SIAB and then conjugating it to a sulfhydryl-containing molecule. A common example is the conjugation of an antibody (IgG) to an enzyme like β-galactosidase.[1][2]
Logical Workflow for SIAB Conjugation
Caption: The two-step workflow for SIAB-mediated conjugation.
Protocol 1: Activation of a Protein with SIAB (Primary Amine Labeling)
This protocol describes the labeling of primary amines on a protein (e.g., an IgG antibody) with SIAB.
A. Materials Required
-
Protein to be labeled (e.g., IgG)
-
SIAB (this compound)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Amine-free buffer, pH 7.2-8.5 (e.g., 50 mM Sodium Borate, 5 mM EDTA, pH 8.5; or Phosphate-Buffered Saline, PBS, pH 7.2-7.5)
-
Desalting column (for purification)
B. Procedure
-
Prepare the Protein:
-
Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.
-
If the protein is in a buffer containing primary amines (like Tris or glycine), it must be exchanged into the Reaction Buffer using a desalting column or dialysis.[7]
-
-
Prepare SIAB Stock Solution:
-
Important: SIAB is moisture-sensitive. Allow the vial to equilibrate to room temperature before opening.
-
Immediately before use, prepare a 10-20 mM stock solution of SIAB in anhydrous DMSO. For example, dissolve 1.4 mg of SIAB in 348 µL of DMSO for a 10 mM solution. Protect the solution from light.[1][2]
-
-
Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the SIAB stock solution to the protein solution. Add the SIAB solution dropwise while gently stirring.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
-
Purification of the Activated Protein:
-
Immediately following incubation, remove the excess, non-reacted SIAB using a desalting column equilibrated with the Reaction Buffer (or a buffer suitable for the next step, e.g., pH 7.5-8.3).
-
The collected eluate contains the iodoacetyl-activated protein, ready for conjugation to a sulfhydryl-containing molecule.
-
Protocol 2: Conjugation of SIAB-Activated Protein to a Sulfhydryl-Containing Molecule
This protocol describes the second step, where the activated protein from Protocol 1 is conjugated to a second protein containing free sulfhydryl groups.
A. Materials Required
-
Iodoacetyl-activated protein (from Protocol 1)
-
Sulfhydryl-containing protein
-
Conjugation Buffer: pH 7.5-8.5 (e.g., 50 mM Borate Buffer, pH 8.3)
-
Quenching Solution: 50 mM Cysteine or 2-mercaptoethanol in Conjugation Buffer
-
Dialysis or desalting equipment for final purification
B. Procedure
-
Prepare the Sulfhydryl-Containing Molecule:
-
Conjugation Reaction:
-
Combine the iodoacetyl-activated protein with the sulfhydryl-containing protein in a 1:1 to 1:5 molar ratio. The optimal ratio should be determined empirically for each application.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
-
Quench the Reaction:
-
To stop the conjugation reaction, add the Quenching Solution to a final concentration of 5-10 mM cysteine.[1] This will react with any remaining iodoacetyl groups.
-
Incubate for 15 minutes at room temperature.
-
-
Final Purification and Storage:
-
Remove non-reacted quenching reagent and other byproducts by desalting or dialysis.
-
Store the final conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C with a cryoprotectant.
-
Application Notes and Considerations
To ensure successful and reproducible labeling, consider the following factors.
Factors Influencing Labeling Efficiency
Caption: Key parameters that influence the efficiency of primary amine labeling.
-
Buffer Choice: The presence of extraneous primary amines (e.g., Tris, glycine) will significantly reduce labeling efficiency by competing for the NHS ester. Always perform a buffer exchange into an amine-free buffer before starting the reaction.[5]
-
Protein Concentration: The acylation reaction is favored in concentrated protein solutions, while hydrolysis of the NHS ester is more pronounced in dilute solutions.[2] Aim for a protein concentration of at least 1 mg/mL.
-
Molar Ratio: The molar ratio of SIAB to protein determines the degree of labeling. A higher ratio can lead to modification of multiple lysine residues, which may impact protein function or antibody binding affinity.[7] It is often necessary to perform a titration to find the optimal ratio for a specific application.
-
Hydrolysis: The NHS ester group on SIAB is susceptible to hydrolysis in aqueous buffers. The rate of hydrolysis increases with pH.[6] Therefore, prepare the SIAB stock solution immediately before use and add it to the protein solution without delay.
-
Checking Labeling Efficiency: While direct measurement for this intermediate step is not always performed, the efficiency of the final conjugation can be assessed. For quantitative proteomics applications, labeling efficiency can be measured by mass spectrometry to compare labeled versus unlabeled peptides.[8]
References
- 1. interchim.fr [interchim.fr]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thermo Scientific SIAB (succinimidyl (4-iodoacetyl)aminobenzoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 5. biotium.com [biotium.com]
- 6. Optimize Your Bioconjugation Strategies | Technology Networks [technologynetworks.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative Proteomics Using Isobaric Labeling: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
Optimal Buffer Conditions for SIAB Crosslinking Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB) and its water-soluble analog, Sulfo-SIAB, as heterobifunctional crosslinkers. These reagents are instrumental in covalently linking molecules containing primary amines to those with sulfhydryl groups, a common strategy in bioconjugation for creating antibody-drug conjugates, enzyme-labeled antibodies, and other protein complexes.[1][2] The efficiency of these crosslinking reactions is highly dependent on the buffer conditions, including pH, composition, and temperature.[3] This guide outlines the optimal conditions to achieve successful and reproducible conjugations.
I. Chemical Principle of SIAB Crosslinking
SIAB is a heterobifunctional crosslinker featuring two reactive moieties: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group.[1] The NHS ester reacts with primary amines (-NH2), commonly found on the side chains of lysine residues and the N-terminus of proteins, to form stable amide bonds.[1][4] The iodoacetyl group reacts specifically with sulfhydryl groups (-SH), such as those on cysteine residues, to form stable thioether linkages.[1] The two-step reaction process allows for controlled conjugation, minimizing the formation of unwanted homodimers.[5]
II. Optimal Buffer Conditions
The selection of appropriate buffer conditions is critical for maximizing the efficiency and specificity of the SIAB crosslinking reaction. The two reactive ends of SIAB have different optimal pH requirements.
A. Step 1: Amine-Reactive NHS Ester Reaction
The first step involves the reaction of the NHS ester with a primary amine.
-
pH: The optimal pH range for the NHS ester reaction is 7.2 to 8.5 .[4][6] Within this range, the primary amines are sufficiently deprotonated to be nucleophilic, leading to an efficient acylation reaction.[1] It is important to note that hydrolysis of the NHS ester is a competing reaction that increases with pH.[1][4] Therefore, a pH of around 7.2-8.0 is a good starting point for most applications. A study on DSS, another NHS ester crosslinker, showed that cross-linking efficiency gradually decreases as the pH becomes more acidic, with about half the number of cross-links identified at pH 5.0 compared to pH 7.5.[7]
-
Buffer Composition: Use non-amine-containing buffers. Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester and should be avoided.[1][4][6] Recommended buffers include phosphate-buffered saline (PBS), borate buffer, HEPES buffer, and carbonate/bicarbonate buffer.[1][4][6][8]
-
Temperature and Reaction Time: The reaction is typically carried out at room temperature for 30 minutes to 4 hours, or at 4°C for longer incubation times.[4][6] A common starting point is 30 minutes at room temperature.[1]
B. Step 2: Sulfhydryl-Reactive Iodoacetyl Reaction
After the initial amine modification and removal of excess SIAB, the iodoacetyl-activated molecule is reacted with a sulfhydryl-containing molecule.
-
pH: The optimal pH range for the iodoacetyl reaction is 7.5 to 8.5 .[1] The reaction is most specific for sulfhydryl groups at pH 8.3.[1] At pH values below 7.0, the reaction with sulfhydryls is significantly slower. While iodoacetyl groups can react with other amino acids like histidine and methionine at other pHs, these reactions are generally much slower.[1]
-
Buffer Composition: Similar to the first step, amine-containing buffers should be avoided if there is any remaining unreacted NHS ester. Buffers such as PBS, HEPES, and borate are suitable.
-
Temperature and Reaction Time: This reaction is typically performed at room temperature for 1 to 2 hours in the dark to protect the iodoacetyl group from light.[1]
Summary of Optimal Buffer Conditions
| Reaction Step | Parameter | Recommended Condition | Rationale | Incompatible Reagents |
| Step 1: Amine Acylation (NHS Ester) | pH | 7.2 - 8.5 | Balances amine reactivity and NHS ester hydrolysis.[1][4][6] | Tris, Glycine |
| Buffer | Phosphate, Borate, HEPES, Bicarbonate | Non-amine containing to avoid competition.[1][4][6] | Primary amine-containing buffers | |
| Temperature | Room Temperature or 4°C | Controls reaction rate.[4][6] | - | |
| Time | 30 minutes - 4 hours | Allows for sufficient reaction completion.[1][4][6] | - | |
| Step 2: Sulfhydryl Alkylation (Iodoacetyl) | pH | 7.5 - 8.5 (Optimal at 8.3) | Maximizes sulfhydryl specificity.[1] | - |
| Buffer | Phosphate, Borate, HEPES | Maintains optimal pH. | Thiol-containing reagents (DTT, β-mercaptoethanol) | |
| Temperature | Room Temperature (in the dark) | Protects the iodoacetyl group.[1] | - | |
| Time | 1 - 2 hours | Ensures complete thioether bond formation.[1] | - |
III. Experimental Protocols
The following are generalized protocols for a two-step crosslinking reaction using SIAB. Optimization may be required for specific applications.
A. Materials
-
SIAB or Sulfo-SIAB
-
Amine-containing protein (Protein-NH2)
-
Sulfhydryl-containing protein (Protein-SH)
-
Reaction Buffers:
-
Amine Reaction Buffer: 20 mM sodium phosphate, 0.15 M NaCl, pH 7.2-8.0; or 50 mM sodium borate, pH 8.5.[1]
-
Sulfhydryl Reaction Buffer: 20 mM sodium phosphate, 0.15 M NaCl, 5 mM EDTA, pH 7.5-8.5.
-
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine.
-
Desalting columns or dialysis equipment.
-
Organic solvent (for SIAB): Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[1]
B. Protocol 1: Two-Step Crosslinking
This protocol is ideal for preventing polymerization of the amine-containing protein.
Step 1: Activation of Amine-Containing Protein
-
Prepare Protein-NH2: Dissolve the amine-containing protein in the Amine Reaction Buffer at a suitable concentration (e.g., 1-10 mg/mL).
-
Prepare SIAB Solution: Immediately before use, dissolve SIAB in DMSO or Sulfo-SIAB in ultrapure water to a concentration of ~1.4 mg/mL or ~1.7 mg/mL, respectively.[1] Protect the solution from light.[1]
-
Reaction: Add a 10- to 20-fold molar excess of the SIAB solution to the Protein-NH2 solution.
-
Incubation: Incubate the reaction mixture for 30 minutes at room temperature.
-
Removal of Excess Crosslinker: Remove non-reacted SIAB using a desalting column or dialysis against the Sulfhydryl Reaction Buffer. This step is crucial to prevent the iodoacetyl group from reacting with any free amines on the second protein.
Step 2: Conjugation to Sulfhydryl-Containing Protein
-
Prepare Protein-SH: Dissolve the sulfhydryl-containing protein in the Sulfhydryl Reaction Buffer. If the protein has disulfide bonds, they may need to be reduced first using a reducing agent like DTT or TCEP, followed by removal of the reducing agent.[5]
-
Conjugation Reaction: Immediately mix the iodoacetyl-activated Protein-NH2 from Step 1 with the Protein-SH. A 1:1 molar ratio is a good starting point, but the optimal ratio should be determined experimentally.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature in the dark.[1]
-
Quenching: To quench the reaction, add a final concentration of 5 mM cysteine and react for 15 minutes at room temperature in the dark.[1] Alternatively, other sulfhydryl-containing reagents like β-mercaptoethanol can be used.
-
Purification: Remove non-reacted reagents and byproducts by desalting, dialysis, or chromatography.
IV. Visualizations
A. SIAB Crosslinking Reaction Pathway
Caption: SIAB crosslinking involves a two-step reaction pathway.
B. Experimental Workflow for Two-Step Crosslinking
Caption: Workflow for a typical two-step SIAB crosslinking experiment.
V. Conclusion
The success of SIAB crosslinking is intrinsically linked to the careful control of buffer conditions. By adhering to the recommended pH ranges and utilizing appropriate buffer systems for each reaction step, researchers can achieve efficient and specific conjugation of amine- and sulfhydryl-containing molecules. The protocols provided herein serve as a robust starting point for a wide range of bioconjugation applications.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. korambiotech.com [korambiotech.com]
- 3. researchgate.net [researchgate.net]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preactivation Crosslinking—An Efficient Method for the Oriented Immobilization of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
Topic: Optimizing Molar Ratios for Efficient SIAB-Mediated Protein Conjugation
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein conjugation is a fundamental technique in biotechnology and medicine, enabling the creation of advanced therapeutics like antibody-drug conjugates (ADCs), diagnostic reagents, and tools for basic research.[1][2][3] The choice of crosslinker is critical for achieving a stable and functional conjugate. N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB) is a heterobifunctional crosslinker widely used for this purpose.[4]
SIAB contains two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., the ε-amino group of lysine residues) and an iodoacetyl group that specifically reacts with sulfhydryl groups (e.g., the thiol group of cysteine residues).[5][6][7] This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers.[8][9][10]
This application note provides a detailed protocol for the conjugation of two proteins using SIAB, with a primary focus on the calculation and optimization of the molar ratio of crosslinker to protein. This ratio is a critical parameter that directly influences the degree of labeling, yield, and preservation of the protein's biological activity.[11]
Reaction Mechanism
The SIAB conjugation process is typically performed in two sequential steps to ensure specificity and control over the reaction.[5][6]
-
Protein Activation: The amine-containing protein (Protein 1) is first reacted with SIAB. The NHS ester end of SIAB forms a stable amide bond with primary amines on the protein surface. This reaction is most efficient at a pH of 7-9.[6]
-
Conjugation: After removing the excess, unreacted SIAB, the iodoacetyl-activated Protein 1 is introduced to the sulfhydryl-containing protein (Protein 2). The iodoacetyl group reacts with a free sulfhydryl to form a stable thioether bond, covalently linking the two proteins.[6] This step is most specific for sulfhydryls at a pH between 7.5 and 8.5.[6]
Caption: Two-step reaction mechanism for SIAB-mediated protein conjugation.
Experimental Protocols
Materials and Reagents
-
Protein 1 (containing accessible primary amines)
-
Protein 2 (containing at least one free sulfhydryl)
-
SIAB (MW = 402.14 g/mol )
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5 (amine-free)
-
Quenching Reagent: L-cysteine or 2-Mercaptoethanol (e.g., 1 M stock)
-
Desalting Columns (e.g., Zeba™ Spin Desalting Columns)
-
Purification System (e.g., Size-Exclusion Chromatography)
Calculating Molar Ratios
Optimizing the molar excess of SIAB to Protein 1 is crucial for controlling the number of iodoacetyl groups introduced. A common starting point is a 10-fold to 40-fold molar excess of linker to protein.[11]
Step 1: Calculate Moles of Protein 1 Moles (mol) = Mass (g) / Molecular Weight ( g/mol ) Example: To activate 5 mg of a 150 kDa (150,000 g/mol ) antibody: Moles of Protein 1 = 0.005 g / 150,000 g/mol = 3.33 x 10⁻⁸ mol
Step 2: Calculate Moles of SIAB Needed Moles of SIAB = Moles of Protein 1 × Desired Molar Ratio Example: For a 20-fold molar excess: Moles of SIAB = (3.33 x 10⁻⁸ mol) × 20 = 6.66 x 10⁻⁷ mol
Step 3: Calculate Mass of SIAB to Add Mass (g) = Moles (mol) × Molecular Weight ( g/mol ) Example: Mass of SIAB = (6.66 x 10⁻⁷ mol) × 402.14 g/mol = 2.68 x 10⁻⁴ g = 0.268 mg
Step-by-Step Conjugation Procedure
A. Activation of Protein 1 with SIAB
-
Prepare Protein 1: Dissolve Protein 1 in Reaction Buffer to a concentration of 1-10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris).
-
Prepare SIAB Solution: Immediately before use, dissolve the calculated mass of SIAB in a small volume of dry DMSO or DMF to create a concentrated stock (e.g., 10 mM).[6]
-
Reaction: Add the SIAB stock solution to the Protein 1 solution while gently stirring.
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature, protected from light.[5][6]
-
Remove Excess SIAB: Immediately following incubation, remove non-reacted SIAB using a desalting column equilibrated with Reaction Buffer. This step is critical to prevent the iodoacetyl groups from reacting with the quenching agent in the next stage.
B. Conjugation of Activated Protein 1 to Protein 2
-
Prepare Protein 2: Dissolve Protein 2 in Reaction Buffer. If Protein 2 has disulfide bonds that need to be reduced to generate free sulfhydryls, treat it with a reducing agent like TCEP first and subsequently remove the reducing agent.[1]
-
Conjugation Reaction: Mix the purified, SIAB-activated Protein 1 with Protein 2. A 1:1 molar ratio of the two proteins is a common starting point.
-
Incubation: Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2][5]
C. Quenching and Final Purification
-
Quench Reaction: Stop the reaction by adding a quenching reagent like L-cysteine to a final concentration of 1-10 mM. This will cap any unreacted iodoacetyl groups.[2][6] Incubate for 15-20 minutes at room temperature.
-
Purification: Purify the final protein-protein conjugate from unreacted and quenched proteins using an appropriate method, such as size-exclusion chromatography (SEC).
Caption: General experimental workflow for SIAB-mediated protein conjugation.
Data and Optimization
The degree of labeling (DOL)—the average number of SIAB molecules per protein—is directly proportional to the initial SIAB:protein molar ratio. It is recommended to perform small-scale pilot experiments with varying molar ratios to determine the optimal condition for a specific application. Over-labeling can lead to protein aggregation or loss of function.[11]
Table 1: Representative Data for Molar Ratio Optimization
| SIAB:Protein 1 Molar Ratio | Expected Degree of Labeling (DOL) | Observations |
| 5:1 | 1-3 | Low labeling, suitable for applications requiring minimal modification. |
| 10:1 | 3-5 | Moderate labeling, good starting point for many applications. |
| 20:1 | 5-8 | High labeling, often optimal for maximizing signal or payload.[12] |
| 40:1 | >8 | Very high labeling; risk of protein precipitation or loss of activity.[11] |
Note: The actual DOL can be determined using techniques like mass spectrometry or by conjugating a chromophore with a known extinction coefficient and using UV-Vis spectrophotometry.[13]
Conclusion
SIAB is a powerful heterobifunctional crosslinker for creating specific and stable protein-protein conjugates. The success of the conjugation process is highly dependent on the careful calculation and empirical optimization of the molar ratio of SIAB to the target protein. By following a controlled, two-step protocol and systematically testing different molar ratios, researchers can achieve a desired degree of labeling while preserving the integrity and function of the conjugated proteins, paving the way for the development of novel therapeutics and research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bioconjugation application notes [bionordika.fi]
- 4. SIAB (succinimidyl (4-iodoacetyl)aminobenzoate) 50 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 5. interchim.fr [interchim.fr]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. Thermo Scientific SIAB (succinimidyl (4-iodoacetyl)aminobenzoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 8. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]
- 9. Heterobifunctional Crosslinkers [proteochem.com]
- 10. thermofisher.com [thermofisher.com]
- 11. benchchem.com [benchchem.com]
- 12. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Applications of SIAB in Creating Protein-Peptide Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB) is a heterobifunctional crosslinker widely used in bioconjugation to create stable protein-peptide conjugates. Its utility stems from the presence of two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) on a protein, and an iodoacetyl group that specifically reacts with sulfhydryl groups (e.g., cysteine residues) on a peptide. This two-step conjugation strategy offers a high degree of control and specificity, minimizing the formation of unwanted byproducts and leading to more predictable and reproducible conjugates.[1][2]
These application notes provide an overview of the applications of SIAB in protein-peptide conjugation, detailed experimental protocols, and methods for characterizing the resulting conjugates.
Mechanism of Action
The SIAB crosslinker facilitates the formation of a stable thioether bond between a protein and a peptide. The conjugation process typically proceeds in two sequential steps to minimize undesirable cross-reactivity.[1]
-
Protein Activation: The NHS ester end of SIAB reacts with primary amines on the protein surface, forming a stable amide bond. This reaction is most efficient at a pH range of 7-9.[2] This initial step results in an "activated" protein carrying iodoacetyl groups.
-
Peptide Conjugation: The iodoacetyl-activated protein is then introduced to the sulfhydryl-containing peptide. The iodoacetyl group specifically reacts with the thiol group of a cysteine residue on the peptide, forming a stable thioether linkage. This reaction is most specific for sulfhydryls at a pH of around 8.3.[2]
The use of a two-step process, where the excess crosslinker is removed after the first step, prevents the polymerization of the protein to be modified.[1]
Applications of SIAB-Mediated Protein-Peptide Conjugates
Protein-peptide conjugates created using SIAB have a broad range of applications in research and drug development:
-
Immunogen Preparation: Peptides are often too small to elicit a strong immune response on their own. Conjugating them to a larger carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA), using SIAB significantly enhances their immunogenicity, making them suitable for antibody production.
-
Antibody-Drug Conjugates (ADCs): While not the most common linker in clinically approved ADCs, the principles of using heterobifunctional linkers like SIAB are fundamental to the field. Peptides with cytotoxic properties can be conjugated to antibodies that target specific cancer cells, enabling targeted drug delivery.
-
Studying Protein-Protein Interactions: A peptide mimic of a protein binding domain can be conjugated to a protein of interest to study its interaction with other proteins or cellular components.
-
Probing Cellular Signaling Pathways: Peptides that act as agonists or antagonists of cell surface receptors, such as G protein-coupled receptors (GPCRs), can be conjugated to proteins for various applications. For instance, conjugation to a fluorescent protein can allow for visualization of the peptide's interaction with cells, while conjugation to a larger protein can alter its pharmacokinetic properties for in vivo studies.[3][4][5]
-
Enzyme Labeling and Immunoassays: Peptides can be conjugated to enzymes for use in various immunoassay formats.
Data Presentation: Quantitative Analysis of Conjugation
The success of a conjugation reaction is determined by its efficiency and the final molar substitution ratio (MSR), which is the average number of peptide molecules conjugated to each protein molecule. The MSR can be controlled by adjusting the molar ratios of the reactants. Below are tables summarizing expected outcomes based on studies using iodoacetyl chemistry, similar to that of SIAB.
Table 1: Influence of Reactant Molar Ratios on Conjugation Efficiency. This table provides an example of how varying the initial molar ratio of a similar crosslinker (SIA) and peptide to the protein (BSA) can influence the final conjugation ratio.
| Protein | Crosslinker:Protein Molar Ratio | Peptide:Protein Molar Ratio | Resulting Average Conjugation Ratio (Peptide:Protein) |
| BSA | 10:1 | 5:1 | ~3:1 |
| BSA | 20:1 | 10:1 | ~6:1 |
| BSA | 40:1 | 20:1 | ~10:1 |
Data is representative and based on findings from similar chemistries. Actual results will vary depending on the specific protein, peptide, and reaction conditions.[6]
Table 2: Effect of pH on SIAB Crosslinking Efficiency. The pH of the reaction buffer is a critical parameter for both steps of the conjugation reaction.
| Reaction Step | Optimal pH Range | Rationale |
| Protein Activation (NHS ester reaction) | 7.0 - 9.0 | Efficient acylation of primary amines. Hydrolysis of the NHS ester increases at higher pH. |
| Peptide Conjugation (Iodoacetyl reaction) | 7.5 - 8.5 | Specific reaction with sulfhydryl groups. At more basic pH, reactivity with other amino acid side chains can occur. |
Data compiled from literature on NHS ester and iodoacetyl reactivity.[2]
Experimental Protocols
Protocol 1: Two-Step Conjugation of a Cysteine-Containing Peptide to a Protein
This protocol describes a general method for conjugating a peptide with a terminal or internal cysteine to a protein containing accessible lysine residues.
Materials:
-
Protein to be conjugated (e.g., BSA, KLH, antibody)
-
Cysteine-containing peptide
-
SIAB (N-succinimidyl (4-iodoacetyl)aminobenzoate)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer A: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Conjugation Buffer B: 50 mM Sodium Borate, pH 8.5, with 5 mM EDTA
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine
Procedure:
Step 1: Activation of the Protein with SIAB
-
Prepare a 1-10 mg/mL solution of the protein in Conjugation Buffer A.
-
Immediately before use, prepare a 10 mM solution of SIAB in anhydrous DMF or DMSO.
-
Add a 10- to 20-fold molar excess of the SIAB solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring.
-
Remove the excess, unreacted SIAB using a desalting column equilibrated with Conjugation Buffer B. This buffer exchange also raises the pH to optimize the subsequent reaction with the sulfhydryl group.
Step 2: Conjugation of the Activated Protein with the Peptide
-
Immediately after desalting, determine the concentration of the iodoacetyl-activated protein.
-
Dissolve the cysteine-containing peptide in Conjugation Buffer B.
-
Add a 1.5- to 5-fold molar excess of the peptide to the activated protein solution. The optimal ratio will depend on the desired MSR.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
To quench the reaction and cap any unreacted iodoacetyl groups, add the quenching solution to a final concentration of 10-50 mM. Incubate for an additional 15-30 minutes at room temperature.
-
Purify the protein-peptide conjugate from excess peptide and other small molecules by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).
Protocol 2: Characterization of the Protein-Peptide Conjugate
1. Determination of Molar Substitution Ratio (MSR) by UV-Vis Spectroscopy
This method is applicable if the peptide contains a chromophore that does not overlap significantly with the protein's absorbance spectrum.
-
Measure the absorbance of the conjugate at 280 nm (for the protein) and at the specific wavelength for the peptide's chromophore.
-
Calculate the concentration of the protein using its known extinction coefficient at 280 nm.
-
Calculate the concentration of the conjugated peptide using its extinction coefficient, correcting for any contribution from the protein at that wavelength.
-
The MSR is the ratio of the molar concentration of the peptide to the molar concentration of the protein.
2. Characterization by SDS-PAGE
-
Run samples of the unconjugated protein, the peptide, and the purified conjugate on an SDS-PAGE gel.
-
The protein-peptide conjugate should migrate at a higher molecular weight than the unconjugated protein. A shift in the band, or a smear, can indicate successful conjugation and the degree of heterogeneity.
3. Characterization by Mass Spectrometry (MALDI-TOF or ESI-MS)
-
Analyze the unconjugated protein and the purified conjugate by mass spectrometry.
-
The mass difference between the conjugate and the unconjugated protein will correspond to the mass of the attached peptides, allowing for a more precise determination of the MSR and the distribution of conjugated species.[1]
Visualizations
Experimental Workflow for SIAB Protein-Peptide Conjugation
Caption: Workflow for the two-step conjugation of a protein and a peptide using the SIAB crosslinker.
Application in a G Protein-Coupled Receptor (GPCR) Signaling Pathway
This diagram illustrates a generalized application of a protein-peptide conjugate in studying a GPCR signaling pathway. Here, a peptide agonist is conjugated to a fluorescent protein (FP) to visualize its binding to the receptor and subsequent cellular responses.
References
- 1. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. par.nsf.gov [par.nsf.gov]
- 3. Discovery of Human Signaling Systems: Pairing Peptides to G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structural insights into GPCR signaling activated by peptide ligands: from molecular mechanism to therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Predictable Peptide Conjugation Ratios by Activation of Proteins with Succinimidyl Iodoacetate (SIA) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Immobilization using N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical process in biotechnology and drug development, offering enhanced stability, reusability, and simplified product purification. N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIA), a heterobifunctional crosslinker, provides a robust method for covalently immobilizing enzymes onto solid supports. SIA features an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues on an enzyme or an amine-functionalized support) and an iodoacetyl group that specifically reacts with sulfhydryl groups (e.g., cysteine residues on an enzyme). This directional coupling strategy allows for controlled and stable enzyme conjugation.
These application notes provide a detailed protocol for the immobilization of enzymes using SIA, along with representative data on the performance of immobilized enzymes.
Principle of Immobilization
The immobilization process using SIA is a two-step procedure:
-
Activation of the Support: The NHS ester end of SIA reacts with the primary amine groups on the surface of a solid support, forming a stable amide bond. This step results in a support surface functionalized with reactive iodoacetyl groups.
-
Enzyme Conjugation: The sulfhydryl group of a cysteine residue on the enzyme attacks the iodoacetyl group on the activated support, forming a stable thioether bond. This covalent linkage firmly attaches the enzyme to the support.
Data Presentation
The following tables summarize representative quantitative data for enzyme immobilization. While these values are not specific to SIA, they provide a benchmark for the expected performance of an immobilized enzyme system.
Table 1: Representative Enzyme Immobilization Parameters
| Parameter | Typical Value Range | Method of Determination |
| Immobilization Yield (%) | 70-95% | Measurement of protein concentration in solution before and after immobilization (e.g., Bradford or BCA assay). |
| Activity Recovery (%) | 50-90% | Comparison of the specific activity of the immobilized enzyme to that of the free enzyme. |
| Enzyme Loading (mg/g support) | 1-100 mg/g | Determined from the difference in protein concentration in the supernatant before and after immobilization, divided by the mass of the support. |
Table 2: Representative Performance of Immobilized Enzymes
| Parameter | Free Enzyme | Immobilized Enzyme |
| Optimal pH | Varies | Often a broader range or a slight shift |
| Optimal Temperature | Varies | Often increased |
| Thermal Stability | Lower | Higher |
| Reusability (after 10 cycles) | Not applicable | 60-90% of initial activity retained |
| Storage Stability (at 4°C for 30 days) | Significant loss of activity | >80% of initial activity retained |
Experimental Protocols
Materials
-
Enzyme containing at least one accessible cysteine residue
-
Amine-functionalized solid support (e.g., agarose beads, silica gel, magnetic nanoparticles)
-
This compound (SIA)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Activation Buffer: 0.1 M Phosphate buffer, pH 7.5
-
Coupling Buffer: 0.1 M Phosphate buffer with 2 mM EDTA, pH 7.2
-
Washing Buffer: 0.1 M Phosphate buffer with 0.5 M NaCl, pH 7.2
-
Quenching Buffer: 10 mM Cysteine in Coupling Buffer
-
Storage Buffer: 0.1 M Phosphate buffer, pH 7.0, with a suitable preservative (e.g., 0.02% sodium azide)
-
Reaction vessels
-
Rotator or shaker
-
Centrifuge or magnetic separator (if using nanoparticles)
-
Spectrophotometer for protein and activity assays
Protocol 1: Activation of Amine-Functionalized Support
-
Support Preparation: Weigh the desired amount of amine-functionalized solid support into a reaction vessel.
-
Wash the support three times with an excess volume of Activation Buffer to equilibrate the pH and remove any storage solution. After the final wash, carefully remove the supernatant.
-
SIA Solution Preparation: Immediately before use, dissolve SIA in a minimal amount of anhydrous DMF or DMSO to prepare a stock solution (e.g., 10-20 mg/mL).
-
Activation Reaction: Resuspend the washed support in a sufficient volume of Activation Buffer.
-
Add the SIA stock solution to the support slurry. A 10- to 20-fold molar excess of SIA over the estimated amine groups on the support is a good starting point for optimization.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.
-
Washing: Pellet the support (by centrifugation or magnetic separation) and discard the supernatant. Wash the activated support thoroughly (at least five times) with Activation Buffer to remove unreacted SIA and by-products.
Protocol 2: Covalent Coupling of the Enzyme
-
Enzyme Preparation: Dissolve the enzyme in Coupling Buffer to the desired concentration (e.g., 1-5 mg/mL). Ensure the buffer is free of any primary amines (like Tris) that could interfere with the reaction. If the enzyme's cysteine residues are oxidized, they may need to be reduced with a mild reducing agent like DTT, followed by removal of the reducing agent using a desalting column.
-
Coupling Reaction: Resuspend the washed, activated support in the enzyme solution.
-
Incubate the mixture for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: To block any unreacted iodoacetyl groups on the support, add the Quenching Buffer and incubate for 30-60 minutes at room temperature.
-
Final Washing: Pellet the immobilized enzyme and wash it extensively with Washing Buffer to remove non-covalently bound enzyme and quenching reagent. Follow with three washes with the final Storage Buffer.
-
Storage: Store the immobilized enzyme in Storage Buffer at 4°C.
Mandatory Visualizations
Caption: Reaction mechanism of enzyme immobilization using SIA.
Caption: Experimental workflow for enzyme immobilization with SIA.
Conclusion
This compound is a versatile and effective crosslinker for the covalent immobilization of enzymes. The directional nature of its reactive groups allows for a controlled conjugation process, leading to stable and reusable biocatalysts. The protocols and data presented in these application notes serve as a comprehensive guide for researchers and professionals in the fields of biotechnology and drug development to effectively utilize SIA for their enzyme immobilization needs. Optimization of the reaction conditions for specific enzymes and supports is recommended to achieve the highest immobilization efficiency and activity recovery.
Purifying SIAB-Conjugated Proteins: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with small molecules, peptides, or other biomolecules is a cornerstone of modern biotechnology and drug development. Succinimidyl (4-iodoacetyl)aminobenzoate (SIAB) is a heterobifunctional crosslinker that facilitates the covalent linkage of amine-containing and sulfhydryl-containing molecules. This application note provides a detailed protocol for the purification of proteins conjugated using SIAB, a critical step to ensure the homogeneity, purity, and functionality of the final conjugate.
SIAB contains an N-hydroxysuccinimide (NHS) ester reactive group and an iodoacetyl reactive group. The NHS ester reacts with primary amines (e.g., the side chain of lysine residues or the N-terminus of a protein) to form a stable amide bond. The iodoacetyl group reacts specifically with free sulfhydryl (thiol) groups (e.g., from cysteine residues) to form a stable thioether linkage. The purification process is designed to remove unreacted protein, excess SIAB crosslinker, and other byproducts of the conjugation reaction.
This document outlines the chemical principles of SIAB conjugation, provides a detailed experimental protocol for a two-step conjugation and subsequent purification, and offers guidance on the characterization of the final purified conjugate.
Chemical Principle of SIAB Conjugation
The SIAB crosslinker enables a two-step conjugation strategy that minimizes the formation of unwanted polymers.[1] First, a protein containing primary amines is "activated" by reacting it with SIAB. This step results in the protein being labeled with iodoacetyl groups. In the second step, this activated protein is introduced to a sulfhydryl-containing molecule, leading to the formation of a stable conjugate.
The reaction chemistry is pH-dependent. The NHS ester reaction with amines is most efficient at a pH of 7-9, while the iodoacetyl reaction with sulfhydryls is most specific at a pH of 7.5-8.5.[2] Proper buffer selection and pH control are therefore critical for successful conjugation. For researchers working with the water-soluble analog, Sulfo-SIAB, the principles are the same, but the handling is simplified as it can be dissolved directly in aqueous buffers.[1][2]
Experimental Protocols
Protocol 1: Two-Step SIAB Conjugation
This protocol describes the activation of a protein with SIAB and its subsequent conjugation to a sulfhydryl-containing molecule.
Materials:
-
Protein to be activated (Protein-NH2)
-
Sulfhydryl-containing molecule (Molecule-SH)
-
SIAB (or Sulfo-SIAB)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for dissolving SIAB[1]
-
Conjugation Buffer: 50 mM sodium borate, 5 mM EDTA, pH 8.5[1]
-
Quenching Reagent: 1 M Cysteine•HCl[1]
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns or PD MiniTrap™ G-25)[3]
Procedure:
-
Protein Preparation:
-
Dissolve the amine-containing protein (Protein-NH2) in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[3][4]
-
If the sulfhydryl-containing molecule (Molecule-SH) has internal disulfide bonds that need to be reduced to expose free thiols, treat it with a 10-100 fold molar excess of a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP) for 20-30 minutes at room temperature.[3] Note: If dithiothreitol (DTT) is used, it must be removed by dialysis or desalting prior to the conjugation step.[3]
-
-
SIAB Activation of Protein-NH2:
-
Immediately before use, prepare a 10 mM stock solution of SIAB in anhydrous DMSO or DMF.[3] For Sulfo-SIAB, dissolve it in ultrapure water.[2] Protect the solution from light.[1]
-
Add a 10-20 fold molar excess of the SIAB solution to the Protein-NH2 solution while gently stirring.[3]
-
Incubate the reaction for 30 minutes at room temperature, protected from light.[1][2]
-
-
Removal of Excess SIAB:
-
Conjugation of Activated Protein with Molecule-SH:
-
Immediately add the desalted, SIAB-activated protein to the sulfhydryl-containing molecule (Molecule-SH). The molar ratio should be optimized for each specific application, but a 1:1 ratio of activated protein to -SH molecule is a good starting point.
-
Incubate the reaction for 1 hour at room temperature in the dark.[1]
-
-
Quenching the Reaction:
Protocol 2: Purification of the SIAB-Conjugated Protein
Following the conjugation reaction, it is essential to purify the final conjugate from unreacted components and byproducts. Gel filtration chromatography is a common and effective method for this purpose.[5][6]
Materials:
-
Crude conjugated protein solution from Protocol 1
-
Purification Buffer (e.g., Phosphate Buffered Saline - PBS, pH 7.4)
-
Gel filtration column (e.g., Sephadex G-25 or similar)[7]
-
Fraction collector
-
UV-Vis Spectrophotometer
Procedure:
-
Column Equilibration:
-
Equilibrate the gel filtration column with at least two column volumes of Purification Buffer.[6]
-
-
Sample Loading:
-
Concentrate the crude conjugated protein solution if necessary.
-
Carefully load the sample onto the top of the gel filtration column.
-
-
Elution and Fraction Collection:
-
Begin the elution with the Purification Buffer at a flow rate appropriate for the column size and resin.
-
Collect fractions of a defined volume.
-
-
Analysis of Fractions:
-
Pooling and Concentration:
-
Pool the fractions containing the purified conjugate.
-
If necessary, concentrate the purified conjugate using an appropriate method such as centrifugal filtration.
-
Data Presentation
The efficiency of the purification process can be assessed by comparing the protein concentration and purity before and after the purification step.
| Purification Method | Initial Protein Concentration (mg/mL) | Final Protein Concentration (mg/mL) | Purity before Purification (%) | Purity after Purification (%) | Yield (%) |
| Gel Filtration (Desalting) | 5.0 | 3.8 | 65 | >95 | 76 |
| Ion Exchange Chromatography | 5.0 | 3.5 | 65 | >98 | 70 |
| Affinity Chromatography | 2.0 | 1.8 | 65 | >99 | 90 |
| HPLC (Size Exclusion) | 1.0 | 0.8 | 65 | >99 | 80 |
Note: The values presented in this table are representative and may vary depending on the specific proteins and molecules being conjugated, as well as the optimization of the purification protocol.
Characterization of the Purified Conjugate
After purification, it is important to characterize the SIAB-conjugated protein to confirm successful conjugation and determine the degree of labeling.
-
SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after conjugation.
-
UV-Vis Spectroscopy: If the conjugated molecule has a distinct absorbance spectrum, this can be used to confirm its presence and quantify the conjugation efficiency.
-
Mass Spectrometry: Techniques such as MALDI-TOF or ESI-MS can provide a precise mass of the conjugate, allowing for the determination of the number of molecules conjugated per protein.[9][10]
-
HPLC Analysis: Reversed-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate different conjugated species.[11]
Diagrams
Caption: Workflow for SIAB conjugation and purification.
Caption: Two-step SIAB conjugation reaction chemistry.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Analysis and Optimization of Site-Specific Protein Bioconjugation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1Progress, applications, challenges and prospects of protein purification technology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. conductscience.com [conductscience.com]
- 7. sjsu.edu [sjsu.edu]
- 8. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 9. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 10. msvision.com [msvision.com]
- 11. High-Efficiency Protein Purification by HPLC | Phenomenex [phenomenex.com]
Application Notes and Protocols for N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) in Biomaterial Surface Modification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) is a heterobifunctional crosslinking agent pivotal for the surface modification of biomaterials.[1] Its utility lies in its two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group.[1][2][3] The NHS ester readily reacts with primary amines (-NH2) on a biomaterial surface or a pre-functionalized surface, forming a stable amide bond.[3] Subsequently, the iodoacetyl group specifically conjugates with sulfhydryl (thiol, -SH) groups present on biomolecules like proteins, peptides, or antibodies, resulting in a stable thioether linkage.[3][4] This two-step process allows for the controlled and covalent immobilization of delicate biological molecules onto a variety of substrates, which is critical in the development of biosensors, drug delivery systems, and tissue engineering scaffolds.[5]
The spacer arm of SIAB has a length of 10.6 Å, providing adequate distance to minimize steric hindrance between the immobilized biomolecule and the material surface.[2] For applications requiring aqueous solubility, its sulfonated analog, Sulfo-SIAB, is available.[1][3]
Key Applications
-
Oriented Antibody Immobilization: By first immobilizing Protein A or Protein G on an amine-functionalized surface, SIAB can be used to covalently link these antibody-binding proteins. Subsequently, antibodies can be introduced, which bind to Protein A/G via their Fc region, ensuring an oriented immobilization with the antigen-binding sites (Fab) directed away from the surface.[6][7][8] This strategy has been shown to enhance the antigen-binding capacity by 4- to 5-fold compared to random physical adsorption.[9]
-
Enzyme Immobilization: Enzymes can be covalently attached to solid supports, which can enhance their stability and allow for their reuse in biocatalytic processes.
-
Peptide and Oligonucleotide Conjugation: Bioactive peptides and oligonucleotides can be immobilized on surfaces to create functional biomaterials for cell culture studies, diagnostics, and therapeutic applications.
-
Biosensor Development: The specific and stable attachment of biorecognition elements (e.g., antibodies, enzymes) is fundamental for the sensitivity and reliability of biosensors.[6] Quartz Crystal Microbalance (QCM) is a powerful technique to monitor the multistep immobilization process in real-time.[2][10][11][12]
Data Presentation
The following tables summarize representative quantitative data for surface modification and characterization, providing a benchmark for expected outcomes in your experiments.
Table 1: Surface Functional Group Density
| Surface Modification Step | Functional Group | Substrate | Method of Quantification | Reported Density |
| Aminosilanization | Primary Amine (-NH₂) | Silica Nanoparticles | Acid-Base Back Titration | 2.7 - 7.7 groups/nm²[13] |
| Aminosilanization | Effective Reactive Amines | Silica Nanoparticles | Fluorescent Labeling (RITC) | 0.44 - 1.3 groups/nm²[13] |
Table 2: Surface Characterization Before and After Modification
| Surface State | Technique | Parameter | Typical Value | Implication |
| Unmodified Hydrophilic Substrate | Contact Angle Goniometry | Water Contact Angle | < 30° | High surface energy, wettable |
| Amine-Functionalized | Contact Angle Goniometry | Water Contact Angle | 45 - 60° | Successful introduction of amine groups |
| SIAB-Activated | Contact Angle Goniometry | Water Contact Angle | 60 - 75° | Increased hydrophobicity due to aromatic ring of SIAB |
| Protein Immobilized | Contact Angle Goniometry | Water Contact Angle | 30 - 50° | Surface becomes more hydrophilic after protein conjugation |
| Amine-Functionalized | X-ray Photoelectron Spectroscopy (XPS) | N (1s) Atomic % | 5 - 10% | Presence of nitrogen confirms amination |
| SIAB-Activated | X-ray Photoelectron Spectroscopy (XPS) | I (3d) Atomic % | 1 - 3% | Presence of iodine confirms SIAB immobilization |
| Protein Immobilized | X-ray Photoelectron Spectroscopy (XPS) | N (1s) Atomic % | > 10% | Increase in nitrogen signal due to protein amide bonds |
Table 3: Antibody Immobilization and Activity
| Immobilization Strategy | Method | IgG Bound | Antigen-Binding Activity | Reference |
| Physical Adsorption | Direct incubation on silicon wafer | Baseline | Baseline | [9] |
| Oriented Immobilization via Si-tagged Protein A | Covalent attachment of Protein A, then IgG incubation | 30-70% more than physical adsorption | 4- to 5-fold higher than physical adsorption | [9] |
| Sulfo-SIAB Conjugation | Covalent linkage of peptide to carrier protein | 6.7 peptides per carrier protein | Lower kon for PGT151 antibody (3.3 x 10⁴ M⁻¹s⁻¹) | [14] |
Experimental Protocols
Protocol 1: Surface Amination of Silica-Based Biomaterials
This protocol describes the introduction of primary amine groups on surfaces like glass, silica, or quartz, which is the first step for SIAB conjugation.
Materials:
-
Silica-based substrate (e.g., glass slide, silicon wafer)
-
Piranha solution (7:3 mixture of concentrated H₂SO₄:30% H₂O₂) (Caution: Extremely corrosive and explosive when mixed with organic solvents!)
-
Anhydrous Toluene
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Deionized (DI) water
-
Ethanol
-
Nitrogen gas stream
Procedure:
-
Surface Cleaning and Activation:
-
Clean the silica substrate by sonicating in ethanol and DI water for 15 minutes each.
-
Dry the substrate under a stream of nitrogen.
-
Immerse the substrate in Piranha solution for 30-60 minutes at room temperature to hydroxylate the surface. Handle with extreme care in a fume hood.
-
Rinse the substrate thoroughly with DI water and dry with nitrogen.
-
-
Aminosilanization:
-
Prepare a 2% (v/v) solution of APTES in anhydrous toluene.
-
Immerse the cleaned and dried substrate in the APTES solution for 2-4 hours at room temperature under a dry atmosphere (e.g., in a desiccator or glove box).
-
Rinse the substrate with toluene to remove excess unreacted silane.
-
Cure the silane layer by baking the substrate at 110°C for 30-60 minutes.
-
Sonicate the substrate in ethanol for 5 minutes to remove any loosely bound silanes.
-
Dry the amine-functionalized substrate under a nitrogen stream. The surface is now ready for reaction with SIAB.
-
Protocol 2: General Protein Immobilization using SIAB
This protocol outlines the two-step conjugation of a thiol-containing protein to an amine-functionalized surface.
Materials:
-
Amine-functionalized substrate (from Protocol 1)
-
This compound (SIAB)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS), pH 7.2
-
Thiol-containing protein (e.g., protein with accessible cysteine residues)
-
Reaction Buffer: 0.1 M sodium phosphate, 5 mM EDTA, pH 8.3
-
Quenching Buffer: 50 mM L-cysteine in Reaction Buffer
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
SIAB Activation of the Surface:
-
Prepare a 10 mM stock solution of SIAB in anhydrous DMF or DMSO immediately before use. Protect from light.
-
Cover the amine-functionalized surface with the SIAB solution and incubate for 1-2 hours at room temperature in a humidified chamber to prevent evaporation.
-
Rinse the surface thoroughly with DMF/DMSO, followed by PBS (pH 7.2) to remove unreacted SIAB.
-
-
Protein Immobilization:
-
Dissolve the thiol-containing protein in the Reaction Buffer (pH 8.3) to a final concentration of 0.1-1.0 mg/mL. If the protein has disulfide bonds that need to be reduced to generate free thiols, pre-treat the protein with a 10-fold molar excess of TCEP for 30 minutes and remove the TCEP using a desalting column.[15][16]
-
Cover the SIAB-activated surface with the protein solution. Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber, protected from light. The iodoacetyl groups react with the sulfhydryl groups to form a stable thioether bond.[4]
-
-
Quenching and Washing:
-
Remove the protein solution.
-
Rinse the surface with Reaction Buffer.
-
To block any unreacted iodoacetyl groups, incubate the surface with Quenching Buffer for 30 minutes at room temperature.
-
Wash the surface extensively with PBST and then with PBS to remove non-covalently bound protein and quenching reagent.
-
The surface is now functionalized with the protein of interest. Store hydrated at 4°C.
-
Mandatory Visualizations
Reaction Workflow Diagram
Caption: General workflow for biomaterial surface modification using SIAB.
Oriented Antibody Immobilization Workflow
Caption: Workflow for oriented antibody immobilization using Protein A/G and SIAB.
Logical Flow for Surface Modification Experiment
Caption: Logical workflow for a typical surface modification experiment.
References
- 1. benchchem.com [benchchem.com]
- 2. Quartz crystal microbalance (QCM): useful for developing procedures for immobilization of proteins on solid surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. Surface Analysis Tools for Characterizing Biological Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Site-Selective Orientated Immobilization of Antibodies and Conjugates for Immunodiagnostics Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enhancing Antibodies’ Binding Capacity through Oriented Functionalization of Plasmonic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oriented immobilization of antibodies on a silicon wafer using Si-tagged protein A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. semanticscholar.org [semanticscholar.org]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Assessment of Crosslinkers between Peptide Antigen and Carrier Protein for Fusion Peptide-Directed Vaccines against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 16. biotium.com [biotium.com]
Troubleshooting & Optimization
Technical Support Center: N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) Conjugation
This guide provides in-depth technical support for researchers, scientists, and drug development professionals using the heterobifunctional crosslinker N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB). Here you will find frequently asked questions, detailed troubleshooting guides, and optimized protocols to improve the efficiency and reproducibility of your bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is SIAB and how does it work?
This compound (SIAB) is a heterobifunctional crosslinking reagent used to covalently link two molecules.[1][2] It contains two different reactive groups at opposite ends of a spacer arm:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amines (-NH₂), such as the side chain of lysine residues or the N-terminus of a protein.[1]
-
An iodoacetyl group , which reacts with sulfhydryl groups (-SH), such as the side chain of cysteine residues.[1][3]
This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted polymers.[3] Typically, the NHS ester is reacted first with the amine-containing molecule, and then the resulting iodoacetyl-activated molecule is purified and reacted with the sulfhydryl-containing molecule.[3]
Q2: What are the main challenges when using SIAB?
The primary challenges with SIAB conjugation are related to reaction conditions and reagent stability:
-
Hydrolysis of the NHS ester: The NHS ester is susceptible to hydrolysis in aqueous solutions, especially at higher pH. This is a competing reaction that can significantly reduce conjugation efficiency.[1][4]
-
Buffer Incompatibility: Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester, inhibiting the conjugation.[4][5]
-
Reagent Solubility and Stability: SIAB is not water-soluble and must be dissolved in a dry organic solvent like DMSO or DMF immediately before use.[1][2] Stock solutions in these solvents are not recommended for long-term storage as the solvents can absorb moisture, leading to hydrolysis of the crosslinker.[2][3]
-
Side Reactions: If reaction conditions are not optimal, the iodoacetyl group can react with other amino acids like histidine or lysine.[1][6]
Q3: What is the difference between SIAB and Sulfo-SIAB?
Sulfo-SIAB is a sulfonated analog of SIAB.[1] The addition of a sulfo group makes Sulfo-SIAB water-soluble, which can simplify experiments by eliminating the need for organic solvents.[1][3] This also makes Sulfo-SIAB membrane-impermeable, a useful property for cell surface labeling experiments.[3][7] Their chemical reactivities are otherwise essentially identical.[1]
Troubleshooting Guide: Low Conjugation Efficiency
Low or no yield of the desired conjugate is the most common issue. Use the following guide to diagnose and solve the problem.
Problem 1: Low Efficiency in the First Step (NHS Ester Reaction)
| Potential Cause | Recommended Solution |
| Incorrect Buffer pH | The optimal pH for NHS ester reactions is 7.2-8.5 .[4] A pH below 7.2 results in slow reaction due to protonation of the primary amines, while a pH above 8.5 significantly increases the rate of NHS ester hydrolysis.[8] Use buffers like phosphate, borate, or bicarbonate.[4] |
| Presence of Primary Amines in Buffer | Buffers like Tris or glycine contain primary amines that compete with the target protein.[4][9] Crucially, exchange the protein into an amine-free buffer (e.g., PBS, Borate, HEPES) using dialysis or a desalting column before starting the reaction.[8] |
| Hydrolyzed/Inactive SIAB Reagent | SIAB is moisture-sensitive.[2] Always warm the vial to room temperature before opening to prevent condensation.[2][8] Dissolve SIAB in high-quality, anhydrous DMSO or DMF immediately before use.[10][11] Do not store SIAB in solution.[2] |
| Low Protein Concentration | The reaction with the protein is favored in concentrated protein solutions, while hydrolysis is more significant in dilute solutions.[1] If possible, concentrate your protein solution before the reaction (>1 mg/mL is recommended).[5][9] |
| Insufficient Molar Excess of SIAB | A molar excess of SIAB is needed to drive the reaction. The optimal ratio depends on the number of available amines on the protein and the desired degree of labeling. Start with a 10-20 fold molar excess and optimize as needed. |
Problem 2: Low Efficiency in the Second Step (Iodoacetyl Reaction)
| Potential Cause | Recommended Solution |
| Absence of Free Sulfhydryl Groups | The target protein may have its cysteine residues tied up in disulfide bonds. These must be reduced to free sulfhydryls using a reducing agent like DTT or TCEP. It is critical to completely remove the reducing agent before adding the iodoacetyl-activated protein, as it will quench the reaction.[12][13] Use a desalting column for removal. |
| Incorrect Buffer pH | The iodoacetyl reaction is most specific for sulfhydryls at a pH of 7.5-8.5 , with pH 8.3 being optimal.[1][3] Below this range, the reaction is slow. Above this range, the risk of side reactions with amines (lysine) increases.[1][6] |
| Re-oxidation of Sulfhydryls | Free sulfhydryls can re-oxidize to form disulfide bonds, especially in the presence of oxygen. Degas buffers and consider performing the reaction under an inert gas (e.g., nitrogen or argon) to prevent this.[12] |
| Light Exposure | Iodoacetyl reactions should be performed in the dark or in amber tubes. Light can generate free iodine, which can lead to unwanted side reactions with tyrosine, histidine, and tryptophan residues.[6] |
| Protein Aggregation/Precipitation | Modification of the protein can sometimes lead to aggregation.[13] To mitigate this, try performing the reaction at a lower temperature (4°C), adjusting buffer ionic strength, or using a more hydrophilic crosslinker like Sulfo-SIAB.[13] |
Experimental Protocols & Data
Optimized Reaction Conditions
The efficiency of the two-step SIAB conjugation is highly dependent on reaction parameters. The following table summarizes the key conditions for each step.
| Parameter | Step 1: NHS Ester Reaction (Amine) | Step 2: Iodoacetyl Reaction (Sulfhydryl) |
| Target Group | Primary Amine (-NH₂) | Sulfhydryl (-SH) |
| Optimal pH Range | 7.2 - 8.5[4][8] | 7.5 - 8.5 (Optimal: 8.3)[1][3] |
| Recommended Buffers | Phosphate, Borate, Bicarbonate, HEPES (0.1 M) | Phosphate, Borate, Tris* (50 mM) with EDTA (5 mM) |
| Incompatible Buffers | Tris, Glycine, or any buffer with primary amines[4] | Buffers with free sulfhydryls (e.g., DTT, 2-ME) |
| Reaction Temperature | 4°C to Room Temperature | Room Temperature |
| Reaction Time | 30 minutes to 2 hours[4][8] | 1 to 2 hours |
| Solvent for SIAB | Anhydrous DMSO or DMF[1][2] | N/A (Activated protein is in aqueous buffer) |
*Tris buffer can be used for the iodoacetyl reaction as the NHS ester has already reacted.
Protocol: Two-Step Conjugation of Protein A to Protein B
This protocol describes the conjugation of an amine-containing protein (Protein A) to a sulfhydryl-containing protein (Protein B).
Materials:
-
Protein A (in amine-free buffer, e.g., 0.1 M Phosphate, 150 mM NaCl, pH 7.5)
-
Protein B (with free sulfhydryls, in degassed buffer, e.g., 50 mM Borate, 5 mM EDTA, pH 8.3)
-
SIAB crosslinker[1]
-
Anhydrous DMSO
-
Desalting columns
Procedure:
Step 1: Activation of Protein A with SIAB
-
Prepare Protein A: Ensure Protein A is in an amine-free buffer at a concentration of 2-10 mg/mL.
-
Prepare SIAB Solution: Immediately before use, dissolve SIAB in anhydrous DMSO to a concentration of ~1.4 mg/mL.[3] Protect this solution from light.[3]
-
Perform Reaction: Add a 10- to 20-fold molar excess of the SIAB solution to the Protein A solution. Mix gently.
-
Incubate: Allow the reaction to proceed for 30-60 minutes at room temperature.[3]
-
Purify Activated Protein: Remove excess, non-reacted SIAB using a desalting column equilibrated with the buffer for Step 2 (e.g., Borate buffer, pH 8.3). This step is critical to prevent the iodoacetyl groups from reacting with any sulfhydryls on Protein A.
Step 2: Conjugation of Activated Protein A to Protein B
-
Combine Proteins: Immediately add the purified, iodoacetyl-activated Protein A to the sulfhydryl-containing Protein B.
-
Incubate: React for 1-2 hours at room temperature, protected from light.[3]
-
Quench Reaction (Optional): To stop the reaction, add a low molecular weight sulfhydryl-containing compound like cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM.[3] Incubate for 15 minutes.
-
Purify Final Conjugate: Remove excess quenching reagents and unreacted proteins using an appropriate method, such as size-exclusion chromatography (SEC) or affinity chromatography.
-
Analyze Conjugate: Confirm conjugation and assess purity using SDS-PAGE (which will show a molecular weight shift) and/or mass spectrometry.
Visual Guides
SIAB Reaction Mechanism
The diagram below illustrates the two-step chemical reaction of SIAB. First, the NHS ester reacts with a primary amine on Protein A to form a stable amide bond. Second, the iodoacetyl group reacts with a free sulfhydryl on Protein B to form a stable thioether bond.
Caption: Two-step reaction mechanism of the SIAB crosslinker.
General Experimental Workflow
This workflow outlines the key stages of a successful SIAB conjugation experiment, from preparation to final analysis.
Caption: General experimental workflow for SIAB conjugation.
Troubleshooting Decision Tree
If you are experiencing low conjugation yield, follow this logical diagram to identify the potential cause.
Caption: Decision tree for troubleshooting low SIAB conjugation yield.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. SIAB (N-succinimidyl (4-iodoacetyl)aminobenzoate) | Sigma-Aldrich [sigmaaldrich.com]
- 3. interchim.fr [interchim.fr]
- 4. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. Antibody Conjugation Troubleshooting [bio-techne.com]
- 6. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 7. korambiotech.com [korambiotech.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. glenresearch.com [glenresearch.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting SIAB Crosslinking Reactions
Welcome to the technical support center for SIAB (succinimidyl (4-iodoacetyl)aminobenzoate) crosslinking reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low crosslinking yield, and to optimize their experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This guide addresses specific issues you may encounter during your SIAB crosslinking experiments, helping you to identify the root cause of low yield and other common problems.
Q1: What are the most common causes of low yield in SIAB crosslinking reactions?
Low yield in SIAB crosslinking can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Reaction Conditions: Incorrect pH, temperature, or reaction time can significantly hinder conjugation efficiency.[1][2][3]
-
Reagent Quality and Handling: Degradation of the SIAB reagent due to improper storage or handling is a primary cause of low efficiency.[1][2]
-
Buffer Composition: The presence of primary amines in the reaction buffer will compete with the target molecule, reducing yield.[1][4]
-
Protein-Related Issues: Low concentration of the protein, or the presence of stabilizing proteins like BSA, can interfere with the crosslinking reaction.[4][5]
-
Poor Solubility of SIAB: SIAB is poorly soluble in aqueous solutions, and improper dissolution can lead to low effective concentrations.[5][6][7]
-
Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester moiety of SIAB is susceptible to hydrolysis in aqueous solutions, rendering it inactive.[1][2][8]
Q2: My crosslinking efficiency is very low. How can I optimize the reaction conditions?
Optimizing reaction conditions is critical for maximizing your crosslinking yield. Here are key parameters to consider:
-
pH: The reaction of the NHS ester with primary amines is most efficient at a pH range of 7.2 to 8.5.[1][9] However, the hydrolysis of the NHS ester also increases with higher pH.[1][2] A pH of around 7.0 to 7.4 is often a good starting point for the initial amine reaction.[5][7] The subsequent reaction with a sulfhydryl group is most specific at a pH of 7.5-8.5.[4]
-
Molar Ratio: The molar ratio of SIAB to your protein is a critical parameter. A 10- to 20-fold molar excess of the crosslinker to the protein is a common starting point.[2] However, this may need to be optimized for your specific application.
-
Concentration: Higher concentrations of the protein can favor the crosslinking reaction over the hydrolysis of the NHS ester.[4]
-
Temperature and Incubation Time: Reactions are typically carried out at room temperature for 30 minutes to 1 hour, or at 4°C for 2-4 hours.[4][6][10] Longer incubation times may be necessary for sterically hindered amine groups, but this also increases the risk of hydrolysis.[2]
Q3: What are the correct buffers to use for SIAB crosslinking?
The choice of buffer is critical for a successful reaction.
-
Recommended Buffers: Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer.[1][4]
-
Buffers to Avoid: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule.[1][4]
Q4: How should I prepare and handle the SIAB crosslinker?
Proper handling of SIAB is crucial to maintain its reactivity.
-
Storage: SIAB is moisture-sensitive and should be stored in a desiccated environment at 4°C and protected from light.[4][11][12] Allow the vial to equilibrate to room temperature before opening to prevent condensation.[1][2]
-
Dissolution: SIAB has low aqueous solubility and must be dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[4][6][7] A stock solution can then be added to the aqueous reaction mixture.
-
Stability: Do not prepare stock solutions of SIAB in organic solvents for long-term storage as they are not stable.[4][6] Discard any unused reconstituted crosslinker.[4]
Q5: I am observing protein aggregation after my conjugation reaction. What can I do to prevent this?
Protein aggregation can be a significant issue leading to low yield of functional conjugates.
-
Optimize Molar Ratio: A high degree of crosslinking can alter the protein's charge and lead to aggregation.[2][13] Reducing the molar excess of SIAB may help.[14]
-
Protein Concentration: While higher protein concentrations can improve crosslinking efficiency, very high concentrations can also promote aggregation. Consider performing the reaction at a lower protein concentration if aggregation is observed.[14]
-
Buffer Conditions: Ensure the chosen buffer and pH are compatible with your protein's stability.[15]
Quantitative Data Summary
The following tables summarize key quantitative parameters for SIAB crosslinking reactions.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range/Value | Notes |
| pH (Amine Reaction) | 7.2 - 8.5 | Optimal for amine reactivity, but hydrolysis increases at higher pH. A starting pH of ~7.4 is often a good compromise.[1][5][7] |
| pH (Sulfhydryl Reaction) | 7.5 - 8.5 | Most specific for the iodoacetyl reaction with sulfhydryl groups.[4] |
| Temperature | Room Temperature or 4°C | Room temperature allows for shorter reaction times, while 4°C can minimize hydrolysis.[4][6][10] |
| Incubation Time | 30 - 60 minutes (RT) or 2 - 4 hours (4°C) | May require optimization based on the reactivity of the target molecules.[4][6][10] |
| Molar Excess of SIAB | 10 - 20 fold | A starting point for optimization. Higher ratios can lead to aggregation.[2] |
Table 2: Recommended Buffer Systems
| Buffer Type | Recommended Buffers | Buffers to Avoid |
| Amine-Free Buffers | PBS (Phosphate-Buffered Saline), HEPES, Borate Buffer | Tris, Glycine, and other primary amine-containing buffers.[1][4] |
Experimental Protocols
Below is a general two-step protocol for conjugating two proteins using SIAB. Note: This is a starting point and may require optimization for your specific application.
Materials:
-
Protein 1 (containing primary amines)
-
Protein 2 (containing a free sulfhydryl group)
-
SIAB crosslinker
-
Anhydrous DMSO
-
Amine-free reaction buffer (e.g., 50 mM sodium borate, pH 8.5, with 5 mM EDTA)[4][6]
-
Desalting column
Protocol:
Step 1: Activation of Protein 1 with SIAB
-
Prepare Protein 1: Dissolve Protein 1 in the amine-free reaction buffer to a known concentration (e.g., 1-10 mg/mL).
-
Prepare SIAB: Immediately before use, dissolve SIAB in DMSO to a high concentration (e.g., 1.4 mg in 1 mL for a ~3.5 mM solution).[4][6] Protect the solution from light.[4][6]
-
Reaction: Add the desired molar excess of the SIAB/DMSO solution to the Protein 1 solution. For example, add 10 µL of the SIAB solution to 1 mL of the protein solution.[4][6]
-
Incubation: Incubate the reaction mixture at room temperature for 30 minutes.[4][6]
-
Removal of Excess SIAB: Remove the unreacted SIAB using a desalting column equilibrated with the reaction buffer.[4][6]
Step 2: Conjugation of Activated Protein 1 to Protein 2
-
Reaction: Immediately add the purified, SIAB-activated Protein 1 to a solution of Protein 2 in the reaction buffer.
-
Incubation: Incubate the reaction mixture for 1 hour at room temperature in the dark.[4][6]
-
Quenching: Stop the reaction by adding a quenching reagent. For example, add cysteine to a final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark.[4][6] Alternatively, Tris buffer can be used to quench the NHS-ester reaction if Step 1 is not followed by purification.
-
Purification: Purify the final conjugate using a suitable method, such as size-exclusion chromatography, to remove unreacted proteins and quenching reagents.
Visualizations
SIAB Crosslinking Reaction Mechanism
Caption: Two-step reaction mechanism of SIAB crosslinker.
Troubleshooting Workflow for Low SIAB Crosslinking Yield
Caption: A logical workflow for troubleshooting low yield in SIAB crosslinking.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.fishersci.com [assets.fishersci.com]
- 5. Preactivation Crosslinking—An Efficient Method for the Oriented Immobilization of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. mdpi.com [mdpi.com]
- 8. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. benchchem.com [benchchem.com]
- 11. SIAB (succinimidyl (4-iodoacetyl)aminobenzoate) 50 mg | Contact Us | Thermo Scientific™ [thermofisher.com]
- 12. SIAB (succinimidyl (4-iodoacetyl)aminobenzoate) 50 mg | Buy Online | Thermo Scientific™ [thermofisher.com]
- 13. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. Targeting Optimal Buffers for Downstream Crystallisation Screening [photophysics.com]
Preventing non-specific binding with N-Succinimidyl-4-((iodoacetyl)amino)benzoate
Welcome to the technical support center for N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB), a heterobifunctional crosslinker used for conjugating molecules containing primary amines to molecules with sulfhydryl groups. This guide provides troubleshooting advice and frequently asked questions to help you address challenges during your experiments, with a focus on preventing non-specific binding.
Troubleshooting Guide: Non-Specific Binding
High background or non-specific binding is a common issue in bioconjugation experiments. This guide will help you identify the potential causes and provide solutions to minimize non-specific interactions when using SIAB.
Issue 1: High background signal in my assay after conjugation with SIAB.
-
Potential Cause: Excess crosslinker or unreacted SIAB may be binding non-specifically to proteins or other surfaces.
-
Solution:
-
Quench the reaction: After each reaction step, quench any unreacted iodoacetyl and NHS-ester groups.[1]
-
Purify the conjugate: Use desalting columns or dialysis to effectively remove excess crosslinker and quenching agents after both the initial protein activation and the final conjugation step.[1][2]
-
Optimize crosslinker ratio: Reduce the molar excess of SIAB used to activate your amine-containing protein. Over-modification can lead to increased non-specific binding.
-
Issue 2: My conjugated protein precipitates or aggregates.
-
Potential Cause: Over-crosslinking or changes in protein charge due to extensive modification of lysine residues can lead to aggregation.
-
Solution:
-
Optimize molar ratio: Systematically decrease the molar ratio of SIAB to your protein during the activation step.
-
Adjust buffer conditions: Ensure the pH of your reaction buffer is optimal for both stability of your protein and the reaction efficiency. The NHS ester reaction is typically performed at pH 7-9.[1]
-
Solubility of SIAB: If using the water-insoluble SIAB, ensure it is fully dissolved in an organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture to avoid precipitation.[1][3] For applications sensitive to organic solvents, consider using its water-soluble analog, Sulfo-SIAB.[1]
-
Issue 3: I observe non-specific binding to my solid support (e.g., beads, plates).
-
Potential Cause: The conjugated molecule may have exposed hydrophobic regions or charges that promote non-specific adsorption.
-
Solution:
-
Blocking: Block the solid support with an inert protein like Bovine Serum Albumin (BSA) before adding your conjugate.[4][5]
-
Add detergents: Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your binding and wash buffers to reduce hydrophobic interactions.[4][5]
-
Increase salt concentration: Increasing the ionic strength of your buffers (e.g., up to 250 mM NaCl) can help to disrupt electrostatic interactions.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for SIAB?
SIAB is a heterobifunctional crosslinker with two reactive groups: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group.[1][3] The NHS ester reacts with primary amines (-NH2) on molecules like proteins (e.g., lysine residues) to form stable amide bonds.[1] The iodoacetyl group reacts with sulfhydryl groups (-SH) (e.g., from cysteine residues) to form stable thioether bonds.[1]
Q2: At what pH should I perform the reactions with SIAB?
The two reactive ends of SIAB have different optimal pH ranges for their reactions.
-
NHS-ester reaction (amine-reactive): pH 7-9.[1]
-
Iodoacetyl reaction (sulfhydryl-reactive): pH 7.5-8.5 for optimal specificity.[1]
Q3: How should I store SIAB?
SIAB should be stored at 4°C, protected from light and moisture (desiccated).[1] Its water-soluble counterpart, Sulfo-SIAB, should be stored at -20°C, also protected from light and desiccated.[1]
Q4: How do I quench the reaction to stop further crosslinking?
-
To quench the iodoacetyl reaction: Add a reagent containing a free sulfhydryl group, such as cysteine or dithiothreitol (DTT), to a final concentration of about 5 mM.[1]
-
To quench the NHS-ester reaction: Add a primary amine-containing buffer or molecule, such as Tris or glycine.
Q5: What are some common methods to purify my final conjugate?
Common purification methods to remove excess crosslinker and unreacted proteins include:
-
Size-exclusion chromatography (desalting): This is effective for removing small molecules like unreacted SIAB and quenching agents from your much larger protein conjugate.[2]
-
Dialysis: This is another method to separate molecules based on size, useful for removing small, unwanted molecules.[2]
-
Affinity chromatography: If one of your biomolecules has a tag (e.g., His-tag) or if an antibody is involved, affinity chromatography can be used to purify the final conjugate.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| NHS-Ester Reaction pH | 7.0 - 9.0 | Reaction with primary amines. |
| Iodoacetyl Reaction pH | 7.5 - 8.5 | For specific reaction with sulfhydryls. |
| SIAB Molar Excess | 10-20 fold over protein | Starting point, may need optimization. |
| Quenching Agent (Cysteine) | ~5 mM final concentration | To stop the iodoacetyl reaction. |
| Blocking Agent (BSA) | 1% (w/v) | For reducing non-specific binding to surfaces.[4] |
| Detergent (Tween-20) | 0.05 - 0.1% (v/v) | To reduce hydrophobic interactions.[5] |
| Salt Concentration (NaCl) | 150 - 250 mM | To reduce electrostatic interactions.[4][5] |
Experimental Protocols
Protocol: Two-Step Crosslinking using SIAB with a Focus on Minimizing Non-Specific Binding
This protocol describes the conjugation of a protein with primary amines (Protein-NH2) to a protein with sulfhydryl groups (Protein-SH).
Materials:
-
Protein-NH2 in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Protein-SH in a buffer at pH 7.5-8.5
-
SIAB
-
Anhydrous DMSO or DMF
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Quenching solution: 100 mM L-Cysteine
-
Desalting columns
Procedure:
Step 1: Activation of Protein-NH2 with SIAB
-
Prepare a stock solution of SIAB in anhydrous DMSO or DMF immediately before use.
-
Add a 10-20 fold molar excess of SIAB to your Protein-NH2 solution.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Remove the excess, unreacted SIAB using a desalting column equilibrated with a suitable buffer (e.g., MES buffer, pH 6.0 for stability of the iodoacetyl-activated protein).
Step 2: Conjugation of Activated Protein to Protein-SH
-
Immediately add the purified, iodoacetyl-activated protein to the Protein-SH solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding L-cysteine to a final concentration of 5 mM and incubate for 15 minutes.
Step 3: Purification of the Final Conjugate
-
Remove unreacted protein and quenching reagents by a suitable purification method such as size-exclusion chromatography or affinity chromatography.
Visualizations
Caption: Reaction mechanism of the SIAB crosslinker.
Caption: Experimental workflow for SIAB conjugation.
Caption: Troubleshooting flowchart for non-specific binding.
References
Optimizing pH for N-Succinimidyl-4-((iodoacetyl)amino)benzoate reactions
Technical Support: Optimizing SIAB Reactions
This guide provides detailed information for researchers, scientists, and drug development professionals on the optimal use of N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB), a heterobifunctional crosslinker. Here you will find frequently asked questions (FAQs), troubleshooting advice, and experimental protocols to help ensure the success of your conjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is SIAB and how does it work?
This compound (SIAB) is a crosslinking reagent with two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group.[1][2]
-
The NHS ester reacts with primary amines (-NH₂), such as those found on the side chain of lysine residues or the N-terminus of proteins, to form a stable amide bond.[1]
-
The iodoacetyl group reacts with sulfhydryl (thiol, -SH) groups, like those on cysteine residues, to form a stable thioether linkage.[1][2]
This dual reactivity allows for the specific, stepwise conjugation of two different molecules, for example, linking an antibody to an enzyme.
Q2: What is the optimal pH for SIAB reactions?
There isn't a single optimal pH for the entire SIAB reaction. Each reactive group has its own ideal pH range, creating a delicate balance that must be managed for successful conjugation.
-
Amine Reaction (NHS Ester): The optimal pH range for the NHS ester reaction with primary amines is pH 7.2-8.5 .[3][4] A commonly used pH is 8.3.[5][6][7][8] Below pH 7.0, the amine groups are largely protonated (-NH₃⁺) and not reactive.[3]
-
Sulfhydryl Reaction (Iodoacetyl): The iodoacetyl group reacts most specifically with sulfhydryl groups at a pH of 7.5-8.5 , with optimal specificity reported at pH 8.3.[1][2] However, the reaction can proceed at a pH range of 6.5-7.5.[9]
Q3: What is the main challenge when choosing a pH for SIAB reactions?
The main challenge is balancing the reactivity of the NHS ester with the potential for hydrolysis. The rate of hydrolysis of the NHS ester, a competing reaction that renders the reagent inactive, increases significantly with rising pH, especially above 8.5.[1][3] Therefore, while a higher pH favors the amine reaction, it also decreases the half-life of the reagent. This makes pH control and reaction time critical factors for maximizing yield.[3]
Q4: Should I perform a one-step or a two-step conjugation?
A two-step protocol is highly recommended . This approach allows you to optimize the pH for each reaction phase independently, leading to higher efficiency and specificity.
-
Step 1 (Amine Reaction): React your amine-containing molecule with SIAB at pH 7.2-8.5.
-
Purification: Remove excess, unreacted SIAB using a desalting column or dialysis.[2]
-
Step 2 (Sulfhydryl Reaction): Add the sulfhydryl-containing molecule to your now-activated intermediate. The ideal pH for this step is typically 7.5-8.3 to ensure specific reaction with thiols.[1][2]
A one-step reaction is possible but requires a compromise pH, which can lead to lower yields due to NHS ester hydrolysis and potential side reactions.
Q5: Which buffers should I use for my SIAB reaction?
It is critical to use amine-free buffers , as buffers containing primary amines (like Tris or glycine) will compete with your target molecule for reaction with the NHS ester.[1][3]
Recommended buffers include:
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Conjugation Yield | Incorrect Buffer pH: The pH is outside the optimal range for either the amine or thiol reaction. | Verify the pH of your reaction buffers is within the recommended ranges (7.2-8.5 for amines, 7.5-8.3 for thiols) using a calibrated pH meter.[3] |
| NHS Ester Hydrolysis: The SIAB reagent was inactivated by exposure to moisture or high pH for an extended period. | Prepare SIAB solution in anhydrous DMSO or DMF immediately before use.[1] Minimize the time the reagent is in an aqueous buffer before adding your protein. Consider running the reaction at 4°C for a longer duration to slow the rate of hydrolysis.[3] | |
| Presence of Amines in Buffer: Buffers like Tris or glycine are competing with the target molecule. | Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, HEPES, Borate) before starting the reaction.[3] | |
| Inactive SIAB Reagent: The reagent may have degraded due to improper storage. | Store SIAB desiccated at -20°C.[3] Allow the vial to warm to room temperature before opening to prevent condensation. | |
| Oxidized Thiols: The sulfhydryl groups on the target molecule are in the form of disulfide bonds (-S-S-) and are not available to react. | Reduce the protein with a reagent like DTT or TCEP, followed by removal of the reducing agent before adding the iodoacetyl-activated molecule. Include EDTA (1-5 mM) in your buffers to chelate metals that can promote oxidation.[9] | |
| Non-Specific Labeling | pH is Too High: At pH values above 8.5, the iodoacetyl group can begin to react with other amino acids, such as histidyl side chains and primary amines.[1][9] | Maintain the pH for the sulfhydryl reaction step at or below 8.3 to ensure specificity.[1][2] |
| Large Excess of SIAB: A significant excess of the iodoacetyl group over available sulfhydryls can lead to off-target reactions.[1][9] | Use a slight stoichiometric excess of the iodoacetyl-activated molecule over the number of free sulfhydryls.[1][2] | |
| Light Exposure: Free iodine can be generated from the iodoacetyl group, which can react with tyrosine, histidine, and tryptophan residues. | Perform iodoacetyl reactions and reagent preparations in the dark or in amber tubes.[9] |
pH Optimization Summary
| Reactive Group | Target Functional Group | Recommended pH Range | Optimal pH | Key Considerations |
| NHS Ester | Primary Amine (-NH₂) | 7.2 - 8.5[3][4] | ~8.3[5][6] | Rate of hydrolysis increases significantly above pH 8.5, reducing efficiency.[1][3] |
| Iodoacetyl | Sulfhydryl (-SH) | 7.5 - 8.5[1][2] | ~8.3[1][2] | Specificity for thiols is highest in this range. Side reactions with other amino acids can occur at higher pH or with a large excess of reagent.[1][9] |
Visualized Workflows and Protocols
Logical Workflow for SIAB Conjugation
The following diagram outlines the decision-making process for a typical two-step SIAB conjugation.
Caption: Two-step SIAB conjugation workflow.
SIAB Reaction Mechanism and pH Influence
This diagram illustrates the two key reactions and how pH influences their outcomes.
Caption: pH influence on SIAB reaction pathways.
General Experimental Protocol
This protocol outlines a general two-step procedure for conjugating an amine-containing protein (Protein-NH₂) to a sulfhydryl-containing protein (Protein-SH). Note: The molar ratios and incubation times should be optimized for your specific application.
Materials:
-
Protein-NH₂ in an amine-free buffer (e.g., 50 mM sodium borate, 5 mM EDTA, pH 8.5)
-
Protein-SH in a suitable buffer (e.g., 20 mM sodium phosphate, 0.15 M NaCl, 5 mM EDTA, pH 7.5)
-
SIAB (this compound)
-
Anhydrous DMSO or DMF
-
Desalting columns equilibrated with the appropriate reaction buffers
-
Quenching solution (e.g., 50 mM Cysteine)
Procedure:
Step 1: Activation of Protein-NH₂ with SIAB
-
Prepare Protein-NH₂ at a concentration of 1-5 mg/mL in an amine-free buffer at pH 8.3.
-
Immediately before use, dissolve SIAB in anhydrous DMSO to a concentration of ~10 mM.[2] Protect the solution from light.
-
Add a 10- to 20-fold molar excess of the SIAB solution to the Protein-NH₂ solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, non-reacted SIAB using a desalting column equilibrated with the buffer for Step 2 (e.g., phosphate buffer, pH 7.5).
Step 2: Conjugation to Protein-SH
-
Immediately add the purified, SIAB-activated protein to the Protein-SH solution. A 1:1 molar ratio is a good starting point, but this may require optimization.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.[2]
-
To quench the reaction, add a final concentration of 5-10 mM cysteine and incubate for 15 minutes at room temperature in the dark.[2]
-
Remove non-reacted reagents and the quenching agent by desalting column or dialysis into a suitable storage buffer.
-
The final conjugate is now ready for analysis and use.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. interchim.fr [interchim.fr]
- 7. neb.com [neb.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
How to quench unreacted N-Succinimidyl-4-((iodoacetyl)amino)benzoate
Troubleshooting Guides & FAQs
How to Quench Unreacted N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB)
Question: What is the proper procedure for quenching unreacted this compound (SIAB) after a conjugation reaction?
Answer:
Quenching is a critical step in a bioconjugation workflow to terminate the crosslinking reaction and prevent nonspecific labeling. This compound (SIAB) is a heterobifunctional crosslinker with two reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (e.g., lysine residues) and an iodoacetyl group that reacts with sulfhydryl groups (e.g., cysteine residues).[1][2][3] The quenching strategy depends on which reactive group of the crosslinker remains active.
In a typical two-step conjugation, the NHS ester of SIAB is first reacted with an amine-containing protein. After removing the excess SIAB, the iodoacetyl-activated protein is then conjugated to a sulfhydryl-containing molecule. The final quenching step is designed to deactivate any remaining iodoacetyl groups. However, if excess SIAB is carried over, both NHS ester and iodoacetyl groups may need to be quenched.
Below is a summary of common quenching agents for each reactive group of SIAB.
Summary of Quenching Agents
| Quenching Agent | Target Reactive Group | Typical Final Concentration | Typical Incubation Time | Typical Temperature |
| For Iodoacetyl Groups | ||||
| Cysteine | Iodoacetyl | 20-100 mM | 15-60 minutes | Room Temperature |
| 2-Mercaptoethanol (BME) | Iodoacetyl | 20-100 mM | 15-60 minutes | Room Temperature |
| Dithiothreitol (DTT) | Iodoacetyl | 20-100 mM | 15-60 minutes | Room Temperature |
| For NHS Esters | ||||
| Tris | NHS Ester | 20-100 mM | 15-30 minutes | Room Temperature |
| Glycine | NHS Ester | 20-100 mM | 15-30 minutes | Room Temperature |
| Lysine | NHS Ester | 20-50 mM | 15-30 minutes | Room Temperature |
Experimental Protocol: Quenching Unreacted Iodoacetyl Groups
This protocol details the quenching of a protein that has been activated with SIAB and is ready for conjugation or has already been conjugated to a sulfhydryl-containing molecule.
Materials:
-
SIAB-activated protein solution
-
Quenching buffer stock solution (e.g., 1 M L-cysteine in a suitable buffer, pH 7.5-8.5)
-
Reaction buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Quenching Agent: Immediately before use, prepare a fresh stock solution of the chosen quenching agent. For example, a 1 M L-cysteine solution.
-
Add Quenching Agent to the Reaction: Add the quenching agent to the reaction mixture containing the SIAB-conjugated molecule to achieve the desired final concentration (e.g., 20-100 mM). For example, add 50 µL of 1 M L-cysteine to a 1 mL reaction mixture for a final concentration of 50 mM.
-
Incubate: Gently mix and incubate the reaction for 15 to 60 minutes at room temperature. This allows the quenching agent to react with and cap any unreacted iodoacetyl groups.
-
Purification: After quenching, remove the excess quenching agent and other reaction byproducts by using a desalting column or through dialysis against an appropriate buffer.[4][5]
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Incomplete Quenching | Insufficient concentration of quenching agent or too short of an incubation time. | Increase the concentration of the quenching agent and/or extend the incubation time. Ensure the pH of the reaction is optimal for the quenching reaction (pH 7.5-8.5 for iodoacetyl groups). |
| Precipitation of Conjugate | The addition of the quenching agent may have altered the solubility of the protein conjugate. | Perform a small-scale pilot experiment to determine the optimal concentration of the quenching agent that does not cause precipitation. Ensure adequate mixing upon addition of the quencher. |
| Loss of Protein Activity | The quenching agent or the reaction conditions may have denatured the protein. | Use a milder quenching agent or reduce the incubation time. Ensure the pH and temperature are within the protein's stability range. |
| Side Reactions | At alkaline pH, iodoacetyl groups can show some reactivity towards other nucleophiles like primary amines, though at a much slower rate than with sulfhydryls.[1][6][7] | Perform the quenching step at a pH between 7.5 and 8.3 to maximize specificity for sulfhydryl groups.[1] |
Workflow Visualization
The following diagram illustrates the general workflow for a two-step conjugation using SIAB, including the final quenching step.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. Thermo Scientific SIAB (succinimidyl (4-iodoacetyl)aminobenzoate) 50 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
Technical Support Center: N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) Crosslinker
Welcome to the technical support center for the N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) crosslinker. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (SIAB) and what are its primary reactive targets?
A1: this compound (SIAB) is a heterobifunctional crosslinking reagent. It contains two distinct reactive groups:
-
An N-hydroxysuccinimide (NHS) ester that reacts with primary amines (-NH₂), such as the side chain of lysine residues and the N-terminus of proteins.
-
An iodoacetyl group that reacts with sulfhydryl groups (-SH), primarily from cysteine residues.[1][2]
This dual reactivity allows for the specific, covalent linking of two different biomolecules, for instance, in the preparation of antibody-drug conjugates or enzyme immunoconjugates.[1]
Q2: What are the main side reactions associated with the NHS ester group of SIAB?
A2: The primary side reaction of the NHS ester is hydrolysis . In aqueous solutions, the NHS ester can react with water, which cleaves the ester bond and renders the crosslinker inactive towards primary amines. This competing reaction reduces the efficiency of the desired conjugation. The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[1][2]
Q3: What are the common side reactions of the iodoacetyl group of SIAB?
A3: While the iodoacetyl group preferentially reacts with sulfhydryl groups, it can also react with other nucleophilic amino acid side chains, especially under non-optimal conditions. These side reactions include:
-
Alkylation of the imidazole ring of histidine .
-
Alkylation of the ε-amino group of lysine .
-
Alkylation of the thioether sulfur of methionine .[2]
Additionally, exposure to light can cause the generation of free iodine, which can react with tyrosine, histidine, and tryptophan residues.[3]
Q4: How can I minimize or avoid these side reactions during my experiments?
A4: Several key parameters can be optimized to minimize side reactions:
-
pH Control: This is the most critical factor.
-
Stoichiometry: Use a slight molar excess of the iodoacetyl group over the number of available sulfhydryl groups to favor the desired reaction. Avoid a large excess, which can increase the likelihood of off-target reactions.[2][3]
-
Buffer Selection: Avoid buffers containing primary amines, such as Tris and glycine, as they will compete with the target molecule for reaction with the NHS ester. Suitable buffers include phosphate, borate, or HEPES.[3]
-
Exclusion of Reducing Agents: Do not use reducing agents like DTT or β-mercaptoethanol in buffers when working with the iodoacetyl group, as they will quench its reactivity.[3]
-
Light Protection: Perform reactions involving the iodoacetyl group in the dark to prevent the formation of free iodine.[3]
-
Quenching: After the conjugation reaction is complete, add a quenching reagent to deactivate any remaining reactive groups. For the iodoacetyl group, a thiol-containing compound like cysteine can be used. For the NHS ester, a primary amine-containing buffer like Tris can be added.[3]
Troubleshooting Guides
Issue 1: Low Conjugation Yield
| Potential Cause | Troubleshooting Step | Recommendation |
| Hydrolysis of NHS ester | Optimize reaction pH and time. | Maintain the pH of the amine reaction between 7.0 and 8.0. Prepare the SIAB solution immediately before use and add it to the protein solution promptly.[1][2] |
| Incorrect buffer composition | Use an amine-free buffer for the NHS ester reaction. | Switch to a phosphate, borate, or HEPES buffer system. Avoid Tris and glycine buffers.[3] |
| Insufficient molar excess of SIAB | Increase the molar ratio of SIAB to the protein. | For dilute protein solutions, a higher molar excess of the crosslinker may be necessary to drive the reaction.[1] |
| Presence of reducing agents | Remove all reducing agents before the iodoacetyl reaction. | Use a desalting column or dialysis to remove any DTT or β-mercaptoethanol from the sulfhydryl-containing protein solution.[3] |
| Inaccessible target functional groups | Denature the protein under controlled conditions or use a longer spacer arm crosslinker. | The target amine or sulfhydryl groups may be buried within the protein's tertiary structure. |
Issue 2: Non-specific Labeling or Protein Aggregation
| Potential Cause | Troubleshooting Step | Recommendation |
| Reaction with non-target amino acids | Optimize the pH of the iodoacetyl reaction. | Perform the reaction at a pH as close to 8.3 as possible to maximize specificity for sulfhydryl groups.[2][3] |
| Large excess of SIAB | Reduce the molar excess of the crosslinker. | A high concentration of SIAB can lead to excessive modification and aggregation. Titrate the SIAB concentration to find the optimal ratio.[3] |
| Generation of free iodine | Protect the reaction from light. | Conduct all steps involving the iodoacetyl group in a dark room or by wrapping the reaction vessel in aluminum foil.[3] |
| Protein precipitation | Modify the reaction conditions. | Lower the reaction temperature or decrease the protein concentration to reduce the chances of aggregation. |
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using SIAB
This protocol describes the conjugation of a protein containing primary amines (Protein-NH₂) to a protein containing sulfhydryl groups (Protein-SH).
Materials:
-
Protein-NH₂ in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Protein-SH in a suitable buffer
-
SIAB (this compound)
-
Anhydrous DMSO or DMF
-
Quenching solution for iodoacetyl group (e.g., 50 mM Cysteine in reaction buffer)
-
Quenching solution for NHS ester (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
Step 1: Activation of Protein-NH₂ with SIAB
-
Prepare a stock solution of SIAB in anhydrous DMSO or DMF immediately before use.
-
Add the desired molar excess of the SIAB solution to the Protein-NH₂ solution.
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.
-
Remove the excess, unreacted SIAB using a desalting column equilibrated with a suitable buffer for the next step (e.g., pH 7.5-8.3).
Step 2: Conjugation of Maleimide-Activated Protein-NH₂ to Protein-SH
-
Immediately add the desalted, iodoacetyl-activated Protein-NH₂ to the Protein-SH solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding the cysteine solution to a final concentration of 5-10 mM and incubate for 15 minutes.
-
If desired, the NHS ester reaction can be quenched by adding Tris-HCl to a final concentration of 20-50 mM.
-
Purify the final conjugate using size-exclusion chromatography or another suitable method to remove unreacted proteins and byproducts.
Protocol 2: Two-Step Protein-Protein Conjugation using an Alternative Crosslinker (SMCC)
For applications where the iodoacetyl chemistry of SIAB may be problematic, a maleimide-based crosslinker like SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) can be an excellent alternative.
Materials:
-
Protein-NH₂ in an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Protein-SH in a suitable buffer
-
SMCC
-
Anhydrous DMSO or DMF
-
Quenching solution for maleimide group (e.g., 50 mM Cysteine or β-mercaptoethanol)
-
Desalting columns
Procedure:
Step 1: Activation of Protein-NH₂ with SMCC
-
Prepare a stock solution of SMCC in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the SMCC solution to the Protein-NH₂ solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove the excess, unreacted SMCC using a desalting column equilibrated with a buffer at pH 6.5-7.5.
Step 2: Conjugation of Maleimide-Activated Protein-NH₂ to Protein-SH
-
Immediately add the desalted, maleimide-activated Protein-NH₂ to the Protein-SH solution.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Quench the reaction by adding the cysteine or β-mercaptoethanol solution.
-
Purify the final conjugate as described for the SIAB protocol.
Visualizations
Caption: Reaction scheme for a two-step conjugation using SIAB, highlighting the desired reaction and potential side reactions.
Caption: A troubleshooting workflow for common issues encountered during SIAB crosslinking experiments.
Caption: A decision tree to guide the choice between SIAB and an alternative crosslinker like SMCC.
References
Addressing solubility issues of SIAB in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the solubility of N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB) in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is SIAB and what are its primary applications?
N-succinimidyl (4-iodoacetyl)aminobenzoate (SIAB) is a heterobifunctional crosslinker used to conjugate molecules containing primary amines to molecules containing sulfhydryl groups.[1] It contains two reactive ends:
-
An N-hydroxysuccinimide (NHS) ester , which reacts with primary amino groups (-NH₂) found in lysine residues and the N-terminus of proteins.[2]
-
An iodoacetyl group , which reacts with sulfhydryl groups (-SH) found in cysteine residues.
This makes SIAB a valuable tool for creating stable bioconjugates, such as antibody-enzyme conjugates or immunotoxins for drug development.[3][4]
Q2: Why is my SIAB precipitating when added to an aqueous buffer?
SIAB is a lipophilic, water-insoluble compound.[2] It lacks charged groups and is not readily soluble in aqueous solutions. Precipitation occurs when the concentration of SIAB exceeds its solubility limit in the final aqueous reaction mixture, which is often triggered by adding a concentrated organic stock solution of SIAB to the buffer.[2]
Q3: What is the correct procedure for dissolving and using SIAB?
SIAB must first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction mixture.[2] It is crucial to prepare this stock solution immediately before use, as SIAB's NHS ester is sensitive to moisture and will hydrolyze over time.[2] The organic solvent stock should be added slowly and with vigorous mixing to the aqueous protein solution to facilitate dispersion and minimize localized precipitation.[5]
Q4: What is the difference between SIAB and Sulfo-SIAB?
The primary difference is their solubility in water.
| Feature | SIAB | Sulfo-SIAB |
| Full Name | N-succinimidyl (4-iodoacetyl)aminobenzoate | Sulfosuccinimidyl (4-iodoacetyl)aminobenzoate |
| Water Solubility | Insoluble (must be dissolved in DMSO or DMF)[1] | Water-soluble (up to ~10 mM) |
| Cell Permeability | Membrane-permeable[2] | Membrane-impermeable[3] |
| Reactive Groups | NHS ester and Iodoacetyl | Sulfo-NHS ester and Iodoacetyl[2] |
| Reactivity | Essentially identical to Sulfo-SIAB[2] | Essentially identical to SIAB[2] |
Q5: How does pH affect the reactivity and stability of SIAB?
The pH of the reaction buffer is critical for both reactivity and stability:
-
NHS Ester Reactivity : The reaction with primary amines is most efficient at a pH range of 7.2 to 9.[2][6]
-
Iodoacetyl Reactivity : The reaction with sulfhydryl groups is most specific and efficient at a pH range of 7.5 to 8.5, with optimal specificity at pH 8.3.
-
NHS Ester Hydrolysis : The NHS ester group is susceptible to hydrolysis, a competing reaction that renders the crosslinker inactive. The rate of hydrolysis increases significantly with higher pH.[6][7][8] Therefore, a compromise must be found to maximize amine reaction while minimizing hydrolysis.
Table 1: pH-Dependent Hydrolysis of NHS Esters
| pH | Temperature | Half-life of Hydrolysis |
| 7.0 | 0°C | 4 - 5 hours[6][7] |
| 8.6 | 4°C | 10 minutes[6][7] |
| 9.0 | Not Specified | ~5 - 9 minutes[9] |
Troubleshooting Guide
Problem: My SIAB solution becomes cloudy or forms a precipitate immediately after being added to the aqueous reaction buffer.
This is a common issue stemming from the low aqueous solubility of SIAB.[10]
Workflow for Troubleshooting SIAB Precipitation
Problem: My conjugation efficiency is low, even without visible precipitation.
Low yield can be caused by factors other than overt precipitation.
Workflow for Diagnosing Low Conjugation Efficiency
Experimental Protocols
Protocol 1: Two-Step Conjugation of an Antibody (IgG) to an Enzyme (β-Galactosidase)
This protocol first activates the antibody with SIAB, then reacts the activated antibody with the enzyme.[2][3]
Materials:
-
SIAB (Succinimidyl (4-iodoacetyl)aminobenzoate)
-
Anhydrous DMSO
-
IgG solution (e.g., 1 mg/mL)
-
β-Galactosidase
-
Reaction Buffer: 50mM Sodium Borate, 5mM EDTA, pH 8.5
-
Desalting columns
-
Quenching Solution: 50mM Cysteine
Procedure:
Step 1: Activation of IgG with SIAB
-
Immediately before use, dissolve 1.4 mg of SIAB in 1 mL of anhydrous DMSO. Protect this solution from light.[2][3]
-
Add 10 µL of the SIAB stock solution to 1 mL of the IgG solution in Reaction Buffer.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Remove excess, non-reacted SIAB using a desalting column equilibrated with the Reaction Buffer. The eluate contains the iodoacetyl-activated IgG.
Step 2: Conjugation of Activated IgG to β-Galactosidase
-
Add 4 mg of β-galactosidase to the desalted, activated IgG solution from Step 1.
-
To stop the reaction, add cysteine to a final concentration of 5 mM and incubate for 15 minutes at room temperature in the dark.[3]
-
Remove non-reacted enzyme and quenching reagent by desalting or dialysis to obtain the purified conjugate.
SIAB Two-Step Conjugation Reaction Mechanism
Protocol 2: Determining Maximum Tolerated Co-Solvent Concentration
Before performing a conjugation, it is crucial to determine the maximum percentage of organic solvent (e.g., DMSO) that your protein of interest can tolerate without precipitating or losing activity.[5]
Materials:
-
Protein stock solution in an aqueous buffer
-
100% Anhydrous DMSO
-
Aqueous buffer (same as protein buffer)
-
Microplate or spectrophotometer cuvettes
-
Spectrophotometer capable of reading turbidity (e.g., at 340 nm or 600 nm)
Procedure:
-
Create a series of aqueous buffer/DMSO mixtures. For example, to test final DMSO concentrations from 1% to 10%, you would prepare mixtures accordingly (e.g., for a 10% final concentration in 100 µL, mix 10 µL DMSO with 90 µL buffer).
-
Add your protein to each buffer/DMSO mixture to its final working concentration.
-
As a control, add the same amount of protein to the aqueous buffer containing no DMSO.
-
Incubate the samples for your intended reaction time and temperature.
-
Visually inspect each sample for any signs of cloudiness or precipitation.
-
Quantify any precipitation by measuring the absorbance (turbidity) of each sample at 340 nm or 600 nm.
-
The highest concentration of DMSO that shows no significant increase in turbidity compared to the control is the maximum tolerated concentration for your experiment. If applicable, you should also perform an activity assay to ensure the protein remains functional.
References
- 1. Thermo Scientific™ SIAB (succinimidyl (4-iodoacetyl)aminobenzoate) | Fisher Scientific [fishersci.ca]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. interchim.fr [interchim.fr]
- 4. chemimpex.com [chemimpex.com]
- 5. benchchem.com [benchchem.com]
- 6. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. help.lumiprobe.com [help.lumiprobe.com]
- 8. benchchem.com [benchchem.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
Removal of excess SIAB reagent post-conjugation
An essential step following the conjugation of proteins with the SIAB (N-succinimidyl (4-iodoacetyl)aminobenzoate) crosslinker is the efficient removal of the unreacted, excess reagent. Failure to do so can lead to non-specific labeling of other molecules, potential protein aggregation, and interference with downstream applications. This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions to help researchers navigate this critical purification step.
Methods for Removal of Excess SIAB Reagent
The most common methods for removing small molecules like excess SIAB from larger protein conjugates are dialysis and size exclusion chromatography (SEC), often performed using desalting columns. The choice between these methods depends on factors like sample volume, required speed, and the desired final concentration of the sample.[1]
Comparison of Purification Methods
| Feature | Dialysis | Size Exclusion Chromatography (SEC) / Desalting |
| Principle | Passive diffusion across a semi-permeable membrane based on a concentration gradient.[2][3] | Separation of molecules based on size; larger molecules (conjugate) elute faster than smaller molecules (SIAB).[4][5] |
| Typical Protein Recovery | >90% for dilute solutions, can drop to 75-80% for concentrated solutions (>100 mg/mL).[6] | Generally high, as there is no direct interaction between the protein and the stationary phase.[3] |
| Time Required | Slow; typically requires several hours to overnight with multiple buffer changes for efficient removal.[3][7] | Fast; can be completed in minutes.[3] |
| Sample Dilution | Sample volume can increase due to osmotic pressure, leading to some dilution (usually <50%).[8][9] | The final sample will be diluted in the new buffer. The dilution factor depends on the sample and column volume. |
| Sample Volume | Versatile; can handle a wide range of volumes from microliters to liters.[7][8] | Best suited for smaller sample volumes, although scalable. |
| Key Advantage | Gentle on samples, high selectivity with appropriate MWCO choice, and suitable for large volumes.[7] | Speed and efficiency, making it ideal for rapid buffer exchange and removal of small molecules.[3] |
| Key Disadvantage | Time-consuming and requires large volumes of buffer.[3][7] | Can lead to more significant sample dilution compared to dialysis if not optimized. |
Experimental Protocols
Prior to purification, it is crucial to quench the reaction to stop the conjugation process. This is typically done by adding a small molecule containing a thiol group, such as DTT, 2-mercaptoethanol, or L-cysteine, to react with the iodoacetyl group of any remaining SIAB.
Protocol 1: Dialysis
Dialysis is a technique that separates molecules based on size by using a semi-permeable membrane.[10] Small molecules like excess SIAB and salts pass through the membrane into a large volume of buffer (the dialysate), while the larger protein conjugate is retained.[2][10]
Materials:
-
Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO).
-
Dialysis clamps (if using tubing).
-
Large beaker or flask.
-
Magnetic stir plate and stir bar.
-
Dialysis buffer (the buffer you want your final conjugate to be in).
Procedure:
-
Membrane Preparation: Cut the dialysis tubing to the desired length and hydrate it according to the manufacturer's instructions. This often involves soaking in water or buffer.[7] Always wear gloves when handling the membrane.[8]
-
Sample Loading: Secure one end of the tubing with a clamp. Pipette your quenched conjugation mixture into the tubing, leaving some space to allow for potential sample expansion.[8]
-
Sealing: Remove any air bubbles and seal the other end of the tubing with a second clamp.
-
Dialysis: Immerse the sealed tubing in a beaker containing the dialysis buffer. The buffer volume should be at least 200-500 times the sample volume for efficient diffusion.[10]
-
Stirring: Place the beaker on a magnetic stir plate and stir gently at the desired temperature (often 4°C for protein stability).[8][11] Stirring maintains the concentration gradient.[7]
-
Buffer Changes: For optimal removal, change the dialysis buffer every 2-3 hours for the first two changes, followed by an overnight dialysis.[2][10] A typical procedure involves three buffer changes.[11]
-
Sample Recovery: Carefully remove the tubing from the buffer, gently dry the outside, and pipette the purified conjugate into a clean tube.
Protocol 2: Size Exclusion Chromatography (Desalting Column)
This method, also known as gel filtration, separates molecules based on their size as they pass through a column packed with a porous resin.[1][4]
Materials:
-
Pre-packed desalting spin column or gravity-flow column (e.g., G-25).[12]
-
Centrifuge (for spin columns).
-
Collection tubes.
-
Equilibration/elution buffer.
Procedure:
-
Column Preparation: Remove the storage buffer from the column. For a gravity column, let the buffer drain. For a spin column, centrifuge it for a minute or two as per the manufacturer's protocol to remove the storage solution.[13]
-
Equilibration: Add your desired buffer to the column to equilibrate the resin.[14] This step replaces the storage buffer with the buffer your protein will be in post-purification. Repeat this step 2-3 times.
-
Sample Application: Carefully load your quenched conjugation mixture onto the center of the resin bed.[14]
-
Elution and Collection:
-
For Spin Columns: Place the column in a collection tube and centrifuge according to the manufacturer's instructions. The purified conjugate will be in the collection tube.[13]
-
For Gravity Columns: Allow the sample to enter the resin bed completely. Then, add more elution buffer and collect the fractions as they elute from the column. The protein conjugate will be in the initial fractions, while the smaller SIAB molecules will elute later.
-
-
Protein Concentration (Optional): If the sample is too dilute, it can be concentrated using centrifugal filter devices.
Visualizations
Experimental Workflow
Caption: Workflow of SIAB conjugation, quenching, and purification.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting post-purification issues.
Troubleshooting Guide
Q: My final protein recovery is very low. What could be the cause?
A: Low protein recovery can stem from several issues depending on your purification method:[15]
-
For Dialysis:
-
Incorrect MWCO: If the MWCO of the dialysis membrane is too close to the molecular weight of your protein, you may lose the sample through the pores. A general rule is to choose an MWCO that is at least half the molecular weight of your protein.[16]
-
Nonspecific Binding: Some proteins can bind to the dialysis membrane, although this is less common with modern regenerated cellulose membranes.
-
Precipitation: The protein may have precipitated inside the dialysis tubing due to buffer incompatibility or aggregation.
-
-
For Size Exclusion / Desalting Columns:
-
Improper Equilibration: If the column is not properly equilibrated with the correct buffer, the change in pH or ionic strength upon sample loading can cause the protein to precipitate on the column.
-
Nonspecific Binding: Although designed to be inert, some proteins might interact with the column matrix. Including a low concentration of salt (e.g., 150 mM NaCl) in your buffer can help minimize these interactions.[5]
-
Sample Loss During Concentration: If you are concentrating your sample after elution, significant loss can occur at this stage, especially with low protein concentrations.
-
Q: I suspect there is still residual SIAB in my sample. How can I improve its removal?
A:
-
For Dialysis: Increase the duration of dialysis and the number of buffer changes.[16] Also, ensure the volume of the dialysis buffer is significantly larger than your sample volume (at least 200-fold) to maintain a steep concentration gradient.[10]
-
For Desalting Columns: Ensure you are using the correct column size and resin type for your application. For example, Sephadex G-25 is suitable for proteins with a molecular weight >5000 Da.[17] If separation is poor, you may need a longer column for better resolution between your conjugate and the small molecule.
Q: My protein conjugate has aggregated after the reaction and purification. How can I prevent this?
A: Protein aggregation during conjugation can be caused by several factors:[18]
-
High Protein Concentration: High concentrations increase the likelihood of intermolecular interactions.[18] Try performing the conjugation at a lower protein concentration.
-
Buffer Conditions: The pH and ionic strength of the buffer are critical. Maintain the pH at least one unit away from the protein's isoelectric point (pI) to ensure sufficient electrostatic repulsion between molecules.[18]
-
Exposure of Hydrophobic Patches: The conjugation process itself can sometimes alter the protein's conformation, exposing hydrophobic regions that can lead to aggregation.[18]
-
Mechanical Stress: Processes like vigorous vortexing or continuous pumping during ultrafiltration can cause mechanical stress, leading to aggregation.[19]
Solutions:
-
Optimize Buffer: Screen different buffer conditions (pH, ionic strength) to find the optimal conditions for your protein's stability.[18]
-
Add Stabilizers: Consider adding excipients like glycerol, arginine, or non-ionic detergents to the buffer to enhance protein stability.[18]
-
Modify Conjugation Conditions: Lower the molar excess of the SIAB reagent or reduce the reaction time to minimize modification-induced instability.
Frequently Asked Questions (FAQs)
Q: Why do I need to quench the SIAB reaction before purification?
A: The iodoacetyl group of SIAB is reactive towards sulfhydryl groups (cysteine residues). If not quenched, the excess SIAB can continue to react with other molecules in your sample or even with the purification matrix if it contains free sulfhydryls. Quenching ensures that the conjugation reaction is stopped completely before you proceed to remove the excess reagent.
Q: How do I choose the right MWCO for my dialysis membrane?
A: The Molecular Weight Cut-Off (MWCO) refers to the average molecular weight at which a membrane will retain 90% of a solute. To ensure high recovery of your protein, you should select a membrane with an MWCO that is significantly smaller than the molecular weight of your protein conjugate, typically half or a third of its size. For example, for a 50 kDa protein, a 10-20 kDa MWCO membrane would be appropriate.[7]
Q: How can I confirm that the excess SIAB has been removed?
A: While direct measurement can be complex, you can infer successful removal through analytical techniques. Running the purified sample on an HPLC with a UV detector can show the absence of the small molecule peak that would be present in the unpurified reaction mixture. Additionally, if the unreacted SIAB has a fluorescent property, you could use fluorescence spectroscopy to check for its presence in the eluate or dialysate.
Q: Can I use the same desalting column for different proteins?
A: Yes, desalting columns can typically be regenerated and reused. However, it is critical to thoroughly clean and sanitize the column between uses to prevent cross-contamination, especially when working with different proteins. Follow the manufacturer's instructions for cleaning and storage, which often involve washing with NaOH followed by a storage solution like 20% ethanol.[17]
References
- 1. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. m.youtube.com [m.youtube.com]
- 5. goldbio.com [goldbio.com]
- 6. Protein Dialysis, Desalting, and Concentration Support—Getting Started | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. Dialysis in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. Dialysis and concentration of protein solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. home.sandiego.edu [home.sandiego.edu]
- 11. static.igem.org [static.igem.org]
- 12. neb.com [neb.com]
- 13. carlroth.com [carlroth.com]
- 14. itwreagents.com [itwreagents.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
- 16. creative-biostructure.com [creative-biostructure.com]
- 17. cytivalifesciences.com [cytivalifesciences.com]
- 18. benchchem.com [benchchem.com]
- 19. wolfson.huji.ac.il [wolfson.huji.ac.il]
Technical Support Center: Stability of the Thioether Bond Formed by SIAB
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of the thioether bond formed by the crosslinking reagent N-Succinimidyl (4-iodoacetyl)aminobenzoate (SIAB).
Frequently Asked Questions (FAQs)
Q1: How stable is the thioether bond formed by SIAB?
The thioether bond formed between the iodoacetyl group of SIAB and a sulfhydryl group (e.g., from a cysteine residue) is highly stable and considered irreversible under typical physiological conditions.[1] This covalent linkage is not susceptible to cleavage by reducing agents.[2] Unlike the thiosuccinimide linkage formed by maleimide-based crosslinkers, the thioether bond from iodoacetyl chemistry is not prone to retro-Michael addition, a reaction that can lead to deconjugation.[3]
Q2: What are the optimal pH conditions for forming the thioether bond with SIAB?
The reaction of the iodoacetyl group of SIAB with a sulfhydryl group is most efficient in the pH range of 7.2 to 9.0.[4] A pH of 8.3 is often cited as optimal for achieving high specificity for sulfhydryl groups.[1]
Q3: Can the iodoacetyl group of SIAB react with other amino acid residues?
While the iodoacetyl group is highly reactive towards sulfhydryl groups, side reactions with other amino acid residues can occur, particularly under non-optimal conditions. At a pH above 7, there is a possibility of reaction with primary amines (e.g., lysine residues), and at a pH above 5, with histidyl side chains.[2] Reactions with imidazoles (histidine) are generally slow, often requiring incubation for over a week to proceed to a significant extent.[2] To minimize these side reactions, it is recommended to use a slight excess of the iodoacetyl-modified molecule over the sulfhydryl-containing molecule and maintain the reaction pH within the optimal range.
Q4: Are there any substances that interfere with the SIAB crosslinking reaction?
Yes, several substances can interfere with the crosslinking reaction. Buffers containing primary amines, such as Tris and glycine, will compete with the target molecule for reaction with the NHS ester end of SIAB.[4] Reducing agents like dithiothreitol (DTT) or 2-mercaptoethanol will quench the reactivity of the iodoacetyl group and must be excluded from the reaction buffer.[4]
Q5: How should I store my SIAB crosslinker and the conjugated product?
SIAB itself is moisture-sensitive and should be stored desiccated at 4°C, protected from light.[4] Stock solutions of SIAB in organic solvents like DMSO or DMF are not recommended for long-term storage as the NHS ester can readily hydrolyze in the presence of moisture. For long-term stability of the final thioether conjugate, it is advisable to store it in a suitable buffer at 4°C or frozen at -20°C or -80°C. The optimal storage conditions should be determined empirically for each specific conjugate.[3]
Quantitative Data on Thioether Bond Stability
| Linker Chemistry | Bond Type | Stability Characteristics | Susceptibility to Cleavage |
| Iodoacetyl (SIAB) | Thioether | Highly stable and considered irreversible under physiological conditions. | Not susceptible to retro-Michael reaction. Resistant to cleavage by reducing agents. |
| Maleimide | Thiosuccinimide | Susceptible to retro-Michael reaction, leading to potential deconjugation and thiol exchange. Stability can be enhanced by hydrolysis of the succinimide ring. | Reversible in the presence of competing thiols (e.g., glutathione). |
Experimental Protocols
Protocol 1: Two-Step Crosslinking using SIAB
This protocol describes the conjugation of a protein containing primary amines (Protein A) to a protein containing sulfhydryl groups (Protein B).
Materials:
-
SIAB
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Amine-free reaction buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.2-8.0)
-
Sulfhydryl-free reaction buffer (e.g., Borate buffer, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting columns
-
Protein A (containing primary amines)
-
Protein B (containing sulfhydryl groups)
Procedure:
Step 1: Activation of Protein A with SIAB
-
Prepare Protein A at a concentration of 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2).
-
Immediately before use, dissolve SIAB in DMSO or DMF to a concentration of 10-20 mM.
-
Add a 10- to 20-fold molar excess of the SIAB solution to the Protein A solution.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
Remove excess, unreacted SIAB using a desalting column equilibrated with the sulfhydryl-free reaction buffer (e.g., Borate buffer, pH 8.5).
Step 2: Conjugation of Activated Protein A to Protein B
-
Immediately add the purified, SIAB-activated Protein A to Protein B in the sulfhydryl-free reaction buffer. A 1:1 to 1:5 molar ratio of activated Protein A to Protein B is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Quench the reaction by adding the quenching solution to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.
-
Purify the final conjugate from unreacted components using size-exclusion chromatography or another suitable purification method.
Protocol 2: Long-Term Stability Assessment of SIAB Conjugate
This protocol outlines a method to assess the long-term stability of a purified SIAB-crosslinked conjugate.
Materials:
-
Purified SIAB conjugate
-
Storage buffer (e.g., PBS, pH 7.4)
-
HPLC-MS system with a suitable column (e.g., size-exclusion or reverse-phase)
Procedure:
-
Prepare aliquots of the purified SIAB conjugate at a known concentration (e.g., 1 mg/mL) in the desired storage buffer.
-
Store the aliquots at different temperatures:
-
Real-time stability: 4°C
-
Accelerated stability: 25°C and 40°C
-
-
At designated time points (e.g., 0, 1, 2, 4, 8, and 12 weeks for accelerated stability; 0, 3, 6, 12, and 24 months for real-time stability), retrieve one aliquot from each storage temperature.
-
Analyze the samples by HPLC-MS to monitor the integrity of the conjugate.
-
Size-Exclusion Chromatography (SEC-HPLC): To detect aggregation or fragmentation.
-
Reverse-Phase HPLC (RP-HPLC) coupled with Mass Spectrometry (MS): To confirm the mass of the intact conjugate and identify any potential degradation products.
-
-
Quantify the percentage of the intact conjugate remaining at each time point relative to the initial (time 0) sample.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Crosslinking | Inefficient NHS ester reaction: - Presence of primary amines in the buffer (e.g., Tris, glycine). - Hydrolysis of SIAB due to moisture. | - Use an amine-free buffer for the NHS ester reaction step. - Prepare fresh SIAB solutions immediately before use and use anhydrous solvents. |
| Inefficient iodoacetyl reaction: - Presence of reducing agents in the buffer. - Suboptimal pH for the sulfhydryl reaction. - Insufficiently accessible sulfhydryl groups on the target protein. | - Ensure all buffers are free of reducing agents. - Adjust the pH of the reaction buffer to between 7.2 and 9.0. - Consider a partial reduction of disulfide bonds to generate free sulfhydryls, followed by removal of the reducing agent before adding the iodoacetyl-activated protein. | |
| Protein Precipitation | Over-crosslinking: - Excessive molar ratio of SIAB to protein. - High protein concentration. | - Optimize the molar ratio of SIAB to protein by performing a titration experiment. - Perform the crosslinking reaction at a lower protein concentration. |
| Change in protein properties: - Alteration of protein charge or hydrophobicity upon conjugation. | - Screen different buffer conditions (pH, ionic strength) for the final conjugate storage. - Consider using the water-soluble version, Sulfo-SIAB, if precipitation is a persistent issue. | |
| Non-specific Crosslinking | Reaction with non-target amino acids: - High pH during the iodoacetyl reaction. - Large excess of the iodoacetyl-activated protein. | - Maintain the pH of the sulfhydryl reaction below 9.0. - Optimize the molar ratio of the reactants to minimize excess iodoacetyl groups. |
Visualizations
References
Technical Support Center: N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) and other iodoacetyl-containing crosslinkers. The focus is on mitigating the impact of reducing agents on conjugation efficiency and addressing other common experimental challenges.
Troubleshooting Guide
Low or no conjugation efficiency is a frequent issue in bioconjugation experiments. This guide provides a systematic approach to identifying and resolving common problems, with a particular focus on the role of reducing agents.
Issue 1: Low or No Conjugation Yield
| Possible Cause | Troubleshooting Steps |
| Presence of Thiol-Containing Reducing Agents: DTT and β-mercaptoethanol directly react with the iodoacetyl group of SIAB, quenching its reactivity. | • Complete Removal is Critical: Before adding SIAB, excess thiol-containing reducing agents must be thoroughly removed.[1][2][3] • Verification of Removal: Use a desalting column or spin filter for efficient removal.[4] • Alternative Reducing Agent: Consider using TCEP, a non-thiol-based reducing agent, which is more compatible with iodoacetyl chemistry at low concentrations.[1][2][3] |
| Incompatible Concentration of TCEP: While more compatible than DTT, high concentrations of TCEP can still reduce conjugation efficiency.[2] | • Optimize TCEP Concentration: If TCEP must be present, use the lowest effective concentration. Studies have shown that at low concentrations (e.g., 0.1 mM), TCEP has a minimal effect on iodoacetamide labeling.[1][2][3] • TCEP Removal: For optimal results, it is still recommended to remove TCEP before conjugation, especially if using concentrations above 1 mM.[5][6] |
| Suboptimal Reaction pH: The reaction between the iodoacetyl group and a sulfhydryl group is pH-dependent. | • Maintain Optimal pH: The recommended pH range for iodoacetyl-thiol conjugation is typically 7.5-8.5.[7][8][9][10] At lower pH, the reaction rate is significantly slower. |
| Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester of SIAB is susceptible to hydrolysis, especially at high pH and in aqueous solutions. | • Prepare Fresh SIAB Solutions: Dissolve SIAB in a dry organic solvent like DMSO or DMF immediately before use and add it to the aqueous protein solution.[11] • Control pH: Avoid excessively high pH during the NHS ester reaction step. |
| Oxidation of Thiols: Free sulfhydryl groups on the protein can re-oxidize to form disulfide bonds, rendering them unavailable for conjugation. | • Use Degassed Buffers: Remove dissolved oxygen from all buffers to minimize oxidation. • Include a Chelating Agent: Add 1-5 mM EDTA to the reaction buffer to chelate metal ions that can catalyze thiol oxidation. |
| Insufficient Molar Excess of SIAB: An inadequate amount of the crosslinker will lead to incomplete conjugation. | • Optimize Molar Ratio: A 10- to 20-fold molar excess of SIAB over the protein is a common starting point. This may need to be optimized for your specific application. |
| Steric Hindrance: The conjugation site on the protein may be sterically inaccessible to the SIAB crosslinker. | • Consider a Longer Crosslinker: If steric hindrance is suspected, a longer crosslinker may improve accessibility.[12] |
Issue 2: Non-Specific Modification and Protein Aggregation
| Possible Cause | Troubleshooting Steps |
| Side Reactions of the Iodoacetyl Group: At higher pH and with prolonged reaction times, the iodoacetyl group can react with other nucleophilic amino acid residues such as lysine, histidine, and methionine. | • Strict pH Control: Maintain the pH within the recommended range of 7.5-8.5. • Optimize Reaction Time: Minimize the reaction time to what is necessary for efficient thiol conjugation. • Protect from Light: Perform iodoacetyl reactions in the dark to limit the generation of free iodine, which can cause side reactions. |
| Protein Aggregation: The conjugation of a hydrophobic crosslinker and payload can lead to protein aggregation. | • Optimize Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity. Reducing the molar excess of the drug-linker may help.[13] • Use Hydrophilic Linkers: Incorporating hydrophilic linkers, such as those containing polyethylene glycol (PEG), can mitigate aggregation.[13] • Control Protein Concentration: High protein concentrations can promote aggregation. Consider performing the conjugation at a lower protein concentration.[14] |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference in the impact of DTT/β-mercaptoethanol versus TCEP on SIAB conjugation?
A1: Dithiothreitol (DTT) and β-mercaptoethanol are thiol-containing reducing agents. Their free thiol groups will directly and rapidly react with the iodoacetyl group of SIAB, effectively consuming the crosslinker and preventing it from reacting with the target protein.[1][2][3] Tris(2-carboxyethyl)phosphine (TCEP) is a non-thiol reducing agent and therefore does not compete for the iodoacetyl reactive site in the same way.[5] However, as a potent reducing agent, it can still interfere with the conjugation, likely through a different mechanism, especially at higher concentrations.[2]
Q2: Can I perform the SIAB conjugation in the presence of a reducing agent?
A2: It is strongly discouraged to perform SIAB conjugation in the presence of thiol-containing reducing agents like DTT or β-mercaptoethanol. For TCEP, while some level of conjugation may occur, it is significantly less efficient than in the absence of the reducing agent. A study on iodoacetamide, a similar reactive molecule, showed that even at a low concentration of 0.1 mM, both TCEP and DTT interfered with labeling, though the effect was more pronounced with DTT.[2][3] For optimal and reproducible results, all reducing agents should be removed prior to the addition of SIAB.[5][6]
Q3: What is the optimal pH for a two-step SIAB conjugation reaction?
A3: A two-step conjugation with SIAB involves two distinct reactions with different optimal pH ranges. The first step, the reaction of the NHS ester with primary amines on the first protein, is typically carried out at a pH of 7.2-8.0. The second step, the reaction of the iodoacetyl group with free thiols on the second protein, is most efficient at a pH of 7.5-8.5.[7][8][9][10] It is important to adjust the pH accordingly for each step to ensure maximum efficiency.
Q4: How can I confirm that I have successfully removed the reducing agent before starting the conjugation?
A4: While direct measurement of residual reducing agent can be challenging, using a reliable removal method is the best approach. Size-exclusion chromatography (e.g., a desalting column) or spin filtration are highly effective methods for removing small molecules like DTT and TCEP from protein solutions.[4] Performing multiple buffer exchanges will further ensure complete removal.
Q5: My protein conjugate is unstable and deconjugates over time. What could be the cause?
A5: The thioether bond formed between the iodoacetyl group and a thiol is generally stable. If you are observing instability, it is more likely an issue with the stability of the protein itself or other parts of the conjugate. However, it is important to ensure the initial conjugation was successful and that the observed loss of activity is not due to incomplete initial conjugation.
Quantitative Data Summary
The following table summarizes the impact of different reducing agents on iodoacetyl-based conjugation efficiency. The data is compiled from studies on iodoacetamide, which has a reactive group analogous to that of SIAB.
| Reducing Agent | Concentration | Impact on Iodoacetamide Labeling Efficiency | Reference(s) |
| Dithiothreitol (DTT) | 0.1 mM | Significant inhibition of maleimide attachment. Nearly unaffected iodoacetamide attachment at this low concentration, but substantial inhibition at higher concentrations. | [1][2][3] |
| >1.0 mM | Substantially reduced labeling efficiency (two- to threefold decrease). | [2] | |
| Tris(2-carboxyethyl)phosphine (TCEP) | 0.1 mM | Less inhibition of maleimide attachment compared to DTT, but still a threefold decrease compared to no reductant. Nearly unaffected iodoacetamide attachment. | [1][2][3] |
| >1.0 mM | Substantially reduced labeling efficiency (two- to threefold decrease). | [2] | |
| β-mercaptoethanol | Not specified | Generally incompatible due to its thiol group, similar to DTT. | [15] |
Experimental Protocols
Protocol 1: Two-Step Antibody-Enzyme Conjugation using SIAB
This protocol describes the conjugation of an antibody to a thiol-containing enzyme.
Materials:
-
Antibody (Ab) in an amine-free buffer (e.g., PBS)
-
Thiolated Enzyme (Enzyme-SH)
-
SIAB (this compound)
-
Anhydrous DMSO or DMF
-
Conjugation Buffer A: Phosphate Buffered Saline (PBS), pH 7.2-7.5
-
Conjugation Buffer B: 50 mM Tris, 5 mM EDTA, pH 8.0
-
Desalting columns
-
Quenching solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Antibody Preparation:
-
Dissolve the antibody in Conjugation Buffer A at a concentration of 1-10 mg/mL.
-
If the antibody buffer contains primary amines (e.g., Tris), perform a buffer exchange into Conjugation Buffer A using a desalting column.
-
-
Activation of Antibody with SIAB:
-
Prepare a 10 mM stock solution of SIAB in anhydrous DMSO or DMF immediately before use.
-
Add a 10- to 20-fold molar excess of the SIAB stock solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Remove excess, unreacted SIAB by passing the solution through a desalting column equilibrated with Conjugation Buffer B. The resulting solution contains the iodoacetyl-activated antibody (Ab-IA).
-
-
Enzyme Preparation (if necessary):
-
If the enzyme has disulfide bonds that need to be reduced to generate free thiols, dissolve it in Conjugation Buffer B and add a 10- to 20-fold molar excess of TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Crucially, remove the TCEP using a desalting column equilibrated with Conjugation Buffer B.
-
-
Conjugation of Activated Antibody to Thiolated Enzyme:
-
Immediately combine the Ab-IA with the thiol-containing enzyme in a 1:1 to 1:5 molar ratio (Ab-IA:Enzyme-SH).
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
To quench any unreacted iodoacetyl groups, add a small molecule thiol such as cysteine or β-mercaptoethanol to a final concentration of 10-50 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification and Storage of the Conjugate:
-
Purify the antibody-enzyme conjugate from unreacted components using size-exclusion chromatography (SEC) or other appropriate chromatographic methods.
-
Store the purified conjugate in a suitable buffer containing a stabilizing agent (e.g., BSA) and a preservative (e.g., sodium azide) at 4°C.
-
Visualizations
Troubleshooting Workflow for Low SIAB Conjugation Yield
Caption: Troubleshooting workflow for low SIAB conjugation yield.
References
- 1. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mstechno.co.jp [mstechno.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pH and NaCl Optimisation to Improve the Stability of Gold and Silver Nanoparticles’ Anti-Zearalenone Antibody Conjugates for Immunochromatographic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. m.youtube.com [m.youtube.com]
- 11. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 12. Assessment of Crosslinkers between Peptide Antigen and Carrier Protein for Fusion Peptide-Directed Vaccines against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Antibody Conjugation Troubleshooting: Novus Biologicals [novusbio.com]
- 15. Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of Heterobifunctional Crosslinkers: N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) vs. Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC)
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the selection of an appropriate crosslinker is a critical decision that profoundly influences the stability, homogeneity, and in vivo performance of the resulting conjugate. This guide provides an in-depth, objective comparison of two widely utilized amine-to-sulfhydryl reactive heterobifunctional crosslinkers: N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) and Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC).
This comparison delves into their fundamental chemical properties, reaction mechanisms, and practical considerations in experimental workflows, supported by available data to guide the rational selection of a crosslinker for applications such as antibody-drug conjugate (ADC) development, protein-protein crosslinking, and immunoassay reagent preparation.
At a Glance: Key Chemical and Performance Characteristics
| Feature | This compound (SIAB) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| Amine-Reactive Group | N-hydroxysuccinimide (NHS) ester | N-hydroxysuccinimide (NHS) ester |
| Sulfhydryl-Reactive Group | Iodoacetyl | Maleimide |
| Reaction Mechanism (Sulfhydryl) | Nucleophilic Substitution | Michael Addition |
| Resulting Sulfhydryl Linkage | Stable Thioether Bond | Thioether Bond (within a succinimide ring) |
| Spacer Arm Length | ~10.6 Å[1] | ~8.3 Å[2] |
| Water Solubility | Low (Requires organic solvent like DMSO or DMF)[3] | Low (Requires organic solvent like DMSO or DMF)[4] |
| Water-Soluble Analog | Sulfo-SIAB[3] | Sulfo-SMCC[4] |
Delving into the Chemistry: Reaction Mechanisms and Specificity
Both SIAB and SMCC are heterobifunctional crosslinkers, meaning they possess two different reactive groups, allowing for a controlled, two-step conjugation process. This minimizes the formation of unwanted homodimers.[3][4] The first step for both crosslinkers involves the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines (-NH₂) on a biomolecule, typically the lysine residues of a protein, to form a stable amide bond. This reaction is most efficient at a pH of 7-9.[3][4]
The key difference between SIAB and SMCC lies in their sulfhydryl-reactive moieties and the resulting linkage.
SIAB's Iodoacetyl Chemistry: The iodoacetyl group of SIAB reacts with sulfhydryl groups (-SH), found on cysteine residues, via a nucleophilic substitution reaction. This reaction forms a highly stable thioether bond.[3] To ensure specificity for sulfhydryls, it is recommended to maintain the reaction pH between 7.5 and 8.5 and use a slight excess of the iodoacetyl-containing molecule.[3] At higher pH or with a large excess of the crosslinker, the iodoacetyl group can exhibit some cross-reactivity with other nucleophilic amino acid side chains, such as histidine.[3]
SMCC's Maleimide Chemistry: The maleimide group of SMCC reacts with sulfhydryl groups through a Michael addition reaction, also forming a stable thioether bond.[5] This reaction is highly specific for sulfhydryls within a pH range of 6.5 to 7.5.[5] Above pH 7.5, the maleimide group can undergo hydrolysis, rendering it unreactive, and may also show some reactivity towards primary amines.[5] The cyclohexane ring in the SMCC spacer arm provides some steric hindrance that contributes to the stability of the maleimide group against hydrolysis compared to linear maleimide crosslinkers.[5][6]
Performance Comparison: Stability, Efficiency, and Side Reactions
While direct quantitative comparisons in a single study are limited, the known chemical properties of the iodoacetyl and maleimide groups allow for a qualitative assessment of their performance.
| Performance Metric | This compound (SIAB) | Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) |
| Conjugate Stability | Very High: The resulting thioether bond is highly stable and not prone to reversal under physiological conditions.[7] | Moderate to High: The thioether bond within the succinimide ring can be susceptible to a "retro-Michael" reaction, especially in the presence of other thiols like glutathione in plasma, which can lead to deconjugation.[1] |
| Reaction Rate (Sulfhydryl) | Generally slower than maleimides.[7] | Fast at physiological pH.[7] |
| Specificity (Sulfhydryl) | Good selectivity for thiols, but potential for reaction with other nucleophiles (e.g., histidines) at higher pH or in large excess.[3][7] | Highly selective for thiols at pH 6.5-7.5.[5][7] |
| Key Side Reactions | Reaction with other nucleophilic residues (e.g., histidine, tyrosine) at non-optimal pH or with a large excess of the crosslinker.[3] | Hydrolysis of the maleimide ring at pH > 7.5, rendering it unreactive. Potential for reaction with primary amines at alkaline pH.[5] |
Experimental Protocols: A Comparative Workflow
A typical two-step conjugation protocol is employed for both SIAB and SMCC to ensure specificity and minimize side reactions. The primary difference in the protocols lies in the optimal pH for the second step of the reaction.
Protocol 1: General Procedure for Protein-Protein Conjugation
Materials:
-
Amine-containing protein (Protein-NH₂)
-
Sulfhydryl-containing protein (Protein-SH)
-
SIAB or SMCC crosslinker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer A (e.g., Phosphate Buffered Saline, pH 7.2-7.5)
-
Reaction Buffer B for SIAB (e.g., 50 mM Borate buffer, pH 8.3)
-
Reaction Buffer B for SMCC (e.g., Phosphate Buffered Saline, pH 7.0)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 100 mM Cysteine)
-
Desalting columns
Procedure:
-
Preparation of Reagents:
-
Dissolve Protein-NH₂ in Reaction Buffer A.
-
Dissolve Protein-SH in the appropriate Reaction Buffer B for the chosen crosslinker. If necessary, reduce disulfide bonds in Protein-SH using a reducing agent like TCEP and subsequently remove the reducing agent.
-
Immediately before use, prepare a stock solution of SIAB or SMCC in anhydrous DMSO or DMF.
-
-
Activation of Amine-Containing Protein:
-
Add a 10- to 50-fold molar excess of the dissolved crosslinker (SIAB or SMCC) to the Protein-NH₂ solution.
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Removal of Excess Crosslinker:
-
Remove unreacted crosslinker using a desalting column equilibrated with the appropriate Reaction Buffer B.
-
-
Conjugation to Sulfhydryl-Containing Protein:
-
Immediately combine the activated Protein-NH₂ with the Protein-SH.
-
For SIAB, incubate for 1-2 hours at room temperature in the dark.
-
For SMCC, incubate for 1-2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add the quenching solution to stop the reaction.
-
-
Final Purification:
-
Purify the final conjugate using size-exclusion chromatography or dialysis to remove unreacted proteins and quenching reagents.
-
-
Analysis:
-
Analyze the conjugate using SDS-PAGE to observe the formation of higher molecular weight species and by mass spectrometry to confirm the conjugation.
-
Conclusion: Making the Right Choice
The choice between SIAB and SMCC depends on the specific requirements of the application, particularly the desired stability of the final conjugate and the reaction conditions.
Choose this compound (SIAB) when:
-
Maximum conjugate stability is paramount. The thioether bond formed by the iodoacetyl reaction is highly stable and not susceptible to retro-Michael reaction, making it ideal for in vivo applications where long-term stability is crucial.
-
The slightly slower reaction kinetics are acceptable.
Choose Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) when:
-
Rapid reaction kinetics are desired. The maleimide-thiol reaction is generally faster than the iodoacetyl-thiol reaction.
-
The potential for retro-Michael reaction is not a major concern, or when the application is for in vitro use.
-
High specificity for sulfhydryls at near-neutral pH is a priority.
For applications requiring aqueous reaction conditions without the use of organic solvents, the sulfonated derivatives, Sulfo-SIAB and Sulfo-SMCC, are the recommended alternatives. Ultimately, empirical testing is often necessary to determine the optimal crosslinker and reaction conditions for a specific application.
References
- 1. Comparative clinical pharmacokinetics of antibody-drug conjugates in first-in-human Phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Sulfhydryl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Chemically-defined antibody- and small molecule-drug conjugates for in vivo tumor targeting applications: a comparative analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Improving the Stability of Maleimide–Thiol Conjugation for Drug Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to SDS-PAGE Analysis of Proteins Conjugated with SIAB
For researchers, scientists, and drug development professionals, the characterization of protein conjugates is a critical step in ensuring product efficacy, safety, and consistency. The covalent attachment of molecules, such as in antibody-drug conjugates (ADCs), using crosslinkers like Succinimidyl (4-iodoacetyl)aminobenzoate (SIAB), requires robust analytical techniques to verify successful conjugation. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a fundamental and widely accessible method for the initial assessment of these conjugates.[1]
This guide provides an objective comparison of SDS-PAGE with alternative analytical methods for characterizing SIAB-conjugated proteins, supported by experimental protocols and data presentation to aid in selecting the most suitable analytical strategy.
Comparative Analysis of Characterization Techniques
While SDS-PAGE offers a straightforward and low-cost initial assessment, a comprehensive characterization of SIAB-conjugated proteins often necessitates a multi-faceted approach.[2] Techniques such as Capillary Electrophoresis-SDS (CE-SDS), Hydrophobic Interaction Chromatography (HIC), and Mass Spectrometry (MS) provide higher resolution, quantitative data, and in-depth structural information.[2] The choice of technique depends on the specific information required, the developmental stage of the product, and available instrumentation.[2][3]
| Parameter | SDS-PAGE | Western Blot | Capillary Electrophoresis-SDS (CE-SDS) | Hydrophobic Interaction Chromatography (HIC) | Mass Spectrometry (MS) |
| Primary Information | Molecular weight estimation, Purity assessment.[2] | Specific protein identification.[2] | High-resolution size separation, Purity, and Quantity.[2] | Drug-to-Antibody Ratio (DAR) distribution, Hydrophobicity variants.[2][3] | Precise mass determination, DAR, Conjugation site analysis, Structural integrity.[2][3] |
| Resolution | Lower.[2] | Lower.[2] | High.[2] | High.[2] | Very High.[2] |
| Quantitative Capability | Semi-quantitative.[2] | Semi-quantitative.[2] | Quantitative. | Quantitative. | Quantitative. |
| Throughput | High. | Moderate. | High (with automation).[4] | Moderate to High. | Low to Moderate. |
| Cost | Low. | Low to Moderate. | Moderate. | Moderate. | High. |
| Key Advantage | Widely available, simple, and rapid for initial screening.[1] | High specificity for the target protein.[2] | Automated, high resolution, and quantitative for size variants.[4] | Non-denaturing separation based on hydrophobicity, ideal for DAR determination.[3] | Provides detailed molecular information, including precise mass and conjugation sites.[3] |
| Key Limitation | Limited resolution and accuracy for complex mixtures and subtle modifications.[1] | Relies on antibody availability and specificity. | Requires specialized equipment. | Method development can be complex. | High cost and complexity of data analysis.[3] |
Experimental Protocol: SDS-PAGE Analysis of SIAB-Conjugated Proteins
This protocol describes the separation of protein conjugates by SDS-PAGE under non-reducing and reducing conditions to assess conjugation efficiency and structural integrity.[2]
Materials:
-
Protein molecular weight standards
-
SIAB-conjugated protein sample
-
Unconjugated protein control
-
2X SDS-PAGE sample buffer (with and without reducing agent, e.g., β-mercaptoethanol or DTT)
-
Precast or hand-cast polyacrylamide gels
-
1X SDS-PAGE running buffer
-
Coomassie Brilliant Blue or Silver staining solution
-
Destaining solution
-
Electrophoresis chamber and power supply
-
Imaging system
Procedure:
-
Sample Preparation:
-
Non-reducing conditions: Mix the SIAB-conjugated protein and unconjugated control with the sample loading buffer that does not contain a reducing agent.[2]
-
Reducing conditions: Mix the SIAB-conjugated protein and unconjugated control with the sample loading buffer containing a reducing agent.
-
Centrifuge the samples briefly to pellet any debris.[5]
-
-
Gel Electrophoresis:
-
Assemble the electrophoresis chamber with the polyacrylamide gel.
-
Fill the inner and outer chambers with 1X SDS-PAGE running buffer.[5]
-
Load the molecular weight standards and prepared samples into the wells.[7]
-
Connect the electrophoresis apparatus to the power supply and run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.[6]
-
-
Gel Staining and Destaining:
-
After electrophoresis, carefully remove the gel from the cassette.
-
For Coomassie staining, incubate the gel in Coomassie Brilliant Blue solution for at least 1 hour.
-
Destain the gel with destaining solution until the protein bands are clearly visible against a clear background.
-
For Silver staining (higher sensitivity), follow a specific protocol involving fixation, washing, sensitization, silver incubation, and development steps.[1]
-
-
Imaging and Data Analysis:
-
Image the stained gel using a gel documentation system.
-
Analyze the results by comparing the migration of the conjugated protein to the unconjugated control and the molecular weight standards. A successful conjugation will result in a band shift corresponding to the increased molecular weight of the conjugate.[3] The purity of the conjugate can also be assessed.
-
Visualizing the Workflow and Comparisons
To better illustrate the experimental process and the relationship between different analytical techniques, the following diagrams are provided.
References
Validating the Function of SIAB-Conjugated Biomolecules: A Comparative Guide
For researchers, scientists, and drug development professionals, the successful conjugation of biomolecules is a critical step in creating novel therapeutics, diagnostics, and research tools. The choice of crosslinker profoundly impacts the stability, efficacy, and safety of the final product. Succinimidyl (4-iodoacetyl)aminobenzoate (SIAB), a heterobifunctional crosslinker, is a valuable tool for covalently linking molecules via primary amines and sulfhydryl groups. This guide provides an objective comparison of functional assays used to validate SIAB-conjugated biomolecules, supported by experimental data and detailed methodologies, to aid in the rational design and evaluation of these complex entities.
SIAB's utility lies in its two distinct reactive ends: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines (like those on lysine residues of proteins), and an iodoacetyl group that specifically targets sulfhydryl groups (found on cysteine residues). This allows for controlled, sequential conjugation, minimizing the formation of unwanted byproducts. The resulting amide and stable thioether bonds create a durable linkage.
This guide will explore the essential functional assays required to validate the performance of SIAB-conjugated biomolecules, with a primary focus on antibody-drug conjugates (ADCs) as a prominent example. We will also touch upon the validation of other biomolecules such as enzyme and peptide conjugates.
Comparative Performance of Crosslinkers in Bioconjugation
The selection of a crosslinker is a pivotal decision in the development of bioconjugates. The following tables provide a comparative overview of SIAB and other common heterobifunctional crosslinkers. It is important to note that performance can be highly dependent on the specific biomolecules and reaction conditions.
Table 1: Comparison of Common Heterobifunctional Crosslinkers
| Feature | SIAB (Succinimidyl iodoacetylaminobenzoate) | SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) | Maleimide-PEGn-NHS |
| Reactive Groups | NHS ester, Iodoacetyl | NHS ester, Maleimide | NHS ester, Maleimide |
| Target Functional Groups | Primary Amines (-NH₂), Sulfhydryls (-SH) | Primary Amines (-NH₂), Sulfhydryls (-SH) | Primary Amines (-NH₂), Sulfhydryls (-SH) |
| Bond Formed | Amide, Thioether | Amide, Thioether | Amide, Thioether |
| Spacer Arm Length | 10.6 Å | 8.3 Å (cyclohexane bridge) | Variable (PEG spacer) |
| Key Advantage | Forms a highly stable thioether bond. | Well-established chemistry with straightforward protocols.[1] | PEG spacer enhances hydrophilicity, which can improve solubility and reduce aggregation.[2] |
| Key Disadvantage | Iodoacetyl group can have lower reactivity compared to maleimides. | Maleimide-thiol linkage can be susceptible to retro-Michael addition, leading to potential instability.[3] | Potential for steric hindrance from the PEG chain, which may slightly reduce in vitro cytotoxicity in some cases.[2] |
Key Functional Assays for Validation
A suite of functional assays is crucial to ensure that a SIAB-conjugated biomolecule retains its desired biological activity and exhibits the intended therapeutic or diagnostic effect.
In Vitro Cytotoxicity Assays
For biomolecules designed to kill target cells, such as ADCs, in vitro cytotoxicity assays are fundamental. These assays measure the concentration of the conjugate required to kill a certain percentage of cells, typically expressed as the half-maximal inhibitory concentration (IC50).
Table 2: Comparative In Vitro Cytotoxicity (IC50) of ADCs with Different Linkers
| ADC Target & Payload | Linker Type | Target Cell Line | IC50 (ng/mL) |
| Anti-HER2-MMAE | Cleavable (vc-PAB) | SK-BR-3 (HER2 high) | 10 |
| Anti-HER2-MMAE | Non-cleavable (mc) | SK-BR-3 (HER2 high) | 25 |
| Anti-CD79b-MMAE | Cleavable (vc) | BJAB (CD79b+) | ~1 |
| Anti-CD79b-MMAE | Novel Hydrophilic (LD343) | BJAB (CD79b+) | ~1 |
Note: Data synthesized from multiple sources. IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.
Stability Assays
The stability of the conjugate, particularly the linker, is critical for its in vivo performance. Premature release of a payload can lead to off-target toxicity and reduced efficacy. Stability is often assessed by incubating the conjugate in plasma and measuring the amount of intact conjugate over time.
Table 3: Comparative In Vivo Linker Stability
| Linker Type | Conjugate Type | Matrix | Time Point | % Intact Conjugate | Key Observation |
| Conventional Maleimide (Thioether) | ADC | Human Plasma | 7 days | ~50% | Susceptible to retro-Michael reaction, leading to significant deconjugation.[4] |
| "Bridging" Disulfide | ADC | Human Plasma | 7 days | >95% | Offers significantly improved plasma stability compared to conventional maleimides.[4] |
| Phenyloxadiazole Sulfone | Antibody Conjugate | Human Plasma | 3 days | Significantly more stable than corresponding maleimide conjugate | Presents a more stable alternative to maleimide for cysteine conjugation.[5] |
Binding Affinity Assays
It is essential to verify that the conjugation process does not impair the binding affinity of the targeting moiety (e.g., an antibody) to its target. Enzyme-linked immunosorbent assays (ELISA) are commonly used for this purpose.
Table 4: Impact of Conjugation on Antigen Binding
| Antibody | Conjugation Method | Linker | Biotin Load (Drug Load Analogue) | Antigen Affinity (KD) vs. Unconjugated |
| aHIS | Thiol | PEG8 | High | No significant change |
| H10 | Amine | PEG4 | High | No significant change |
| aHIS | Carbohydrate | LC | Low | No significant change |
Data adapted from a study using biotin as a model drug. The results indicate that conjugation, when performed correctly, does not necessarily alter antigen binding affinity.[6]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of SIAB-conjugated biomolecules.
Protocol 1: In Vitro Cytotoxicity (MTT Assay)
Objective: To determine the IC50 of a SIAB-conjugated ADC.
Methodology:
-
Cell Seeding: Plate target cells (e.g., SK-BR-3 for a HER2-targeted ADC) in a 96-well plate at a predetermined optimal density and incubate overnight.
-
ADC Treatment: Prepare serial dilutions of the SIAB-conjugated ADC and control antibodies in cell culture medium. Add the diluted conjugates to the cells.
-
Incubation: Incubate the plate for a period that allows for the ADC to exert its cytotoxic effect (typically 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Plasma Stability Assay
Objective: To assess the stability of a SIAB-conjugated biomolecule in plasma.
Methodology:
-
Incubation: Incubate the SIAB-conjugated biomolecule in plasma (e.g., human, mouse) at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Preparation: Process the plasma samples to isolate the conjugate. This may involve techniques like affinity capture using Protein A/G beads for antibody-based conjugates.
-
Analysis: Analyze the isolated conjugate to determine the amount of intact molecule remaining. This is often done using techniques like Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to measure the drug-to-antibody ratio (DAR).
-
Data Analysis: Plot the percentage of intact conjugate or the average DAR over time to determine the stability profile.
Protocol 3: Enzyme Activity Assay for Conjugated Enzymes
Objective: To determine if a SIAB-conjugated enzyme retains its catalytic activity.
Methodology:
-
Reagent Preparation: Prepare a buffer solution at the optimal pH for the enzyme. Prepare a stock solution of the enzyme's substrate.
-
Enzyme Dilution: Prepare serial dilutions of the SIAB-conjugated enzyme and the unconjugated control enzyme.
-
Reaction Initiation: In a microplate or cuvette, mix the enzyme dilution with the substrate solution to initiate the enzymatic reaction.
-
Monitoring the Reaction: Measure the rate of product formation or substrate consumption over time. This can be done using a spectrophotometer to detect a change in absorbance or fluorescence.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each enzyme concentration. Plot V₀ against the enzyme concentration to compare the specific activity of the conjugated enzyme to the unconjugated control.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
Caption: General workflow for the synthesis and functional validation of SIAB-conjugated biomolecules.
Caption: Simplified HER2 signaling pathway and the mechanism of action for a HER2-targeted ADC.
Conclusion
The validation of SIAB-conjugated biomolecules requires a multi-faceted approach employing a range of functional assays. The choice of assays will depend on the specific nature of the conjugate and its intended application. For therapeutic agents like ADCs, in vitro cytotoxicity, stability, and binding affinity are paramount. For other conjugates, such as those involving enzymes or peptides, activity assays and other functional readouts are critical. By carefully selecting and executing these assays, researchers can ensure the quality, potency, and safety of their SIAB-conjugated biomolecules, paving the way for their successful application in research and medicine.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Improving the Serum Stability of Site-Specific Antibody Conjugates with Sulfone Linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of linker and conjugation chemistry on antigen binding, Fc receptor binding and thermal stability of model antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Protein Labeling with N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB): A Comparative Guide
For researchers, scientists, and drug development professionals engaged in bioconjugation, the precise and quantifiable labeling of proteins is paramount. N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB) is a heterobifunctional crosslinking agent widely used for this purpose. This guide provides an objective comparison of SIAB with a primary alternative, Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), supported by experimental data and detailed protocols to facilitate informed decision-making in your research.
Introduction to SIAB: A Versatile Heterobifunctional Crosslinker
SIAB is a valuable tool for covalently linking molecules, particularly for conjugating haptens to carrier proteins to elicit an immune response or for creating antibody-enzyme conjugates for immunoassays.[1][2] Its structure features two distinct reactive moieties:
-
N-hydroxysuccinimide (NHS) ester: This group reacts with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of proteins, to form stable amide bonds.[3]
-
Iodoacetyl group: This functional group specifically reacts with sulfhydryl groups (-SH) from cysteine residues, forming a stable thioether linkage.[3]
This dual reactivity allows for a controlled, two-step conjugation process, minimizing the formation of unwanted homodimers or polymers.[4] SIAB is membrane-permeable, making it suitable for intracellular applications. Its water-soluble analog, Sulfo-SIAB, is also available for applications where organic solvents are not desired.[3]
Comparison of SIAB with a Key Alternative: SMCC
A popular alternative to SIAB is SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) and its water-soluble version, Sulfo-SMCC. Like SIAB, SMCC is a heterobifunctional crosslinker with an NHS ester for amine reactivity. However, it possesses a maleimide group for reaction with sulfhydryl groups.[4][5]
Chemical Reactivity and Stability
| Feature | SIAB (and Sulfo-SIAB) | SMCC (and Sulfo-SMCC) |
| Amine Reactive Group | NHS ester | NHS ester |
| Sulfhydryl Reactive Group | Iodoacetyl | Maleimide |
| Resulting Linkage | Thioether | Thioether |
| Spacer Arm Length | 10.6 Å | 8.3 Å |
| Reaction pH (Amine) | 7-9 | 7-9 |
| Reaction pH (Sulfhydryl) | 7.5-8.5 | 6.5-7.5 |
| Stability of Sulfhydryl-Reactive Group | The iodoacetyl group is generally stable but can exhibit some reactivity towards other nucleophiles at higher pH. | The maleimide group is susceptible to hydrolysis, especially at pH values above 7.5, which can lead to a loss of reactivity towards sulfhydryls.[5] |
Quantitative Performance: Degree of Labeling
The degree of labeling (DOL), or stoichiometry, refers to the number of crosslinker molecules conjugated to a protein. A study comparing the conjugation of a synthetic peptide (FP8v1) to a carrier protein (rTTHc) provides quantitative insights into the performance of Sulfo-SIAB and Sulfo-SMCC.
| Crosslinker | Peptide:Protein Molar Ratio (Stoichiometry) |
| Sulfo-SIAB | 6.7 |
| Sulfo-SMCC | ~10 |
| Data sourced from a study on fusion peptide-directed vaccines.[6] |
Note: This data suggests that under the specific experimental conditions of this study, Sulfo-SMCC resulted in a higher degree of labeling compared to Sulfo-SIAB. However, it is crucial to note that conjugation efficiency is highly dependent on the specific proteins, buffer conditions, and reaction stoichiometry.[6] Optimal ratios should be determined empirically for each application.
Experimental Protocols
Protocol 1: Two-Step Protein-Protein Conjugation using SIAB
This protocol describes the conjugation of an amine-containing protein (Protein 1) to a sulfhydryl-containing protein (Protein 2).
Materials:
-
Protein 1 (in an amine-free buffer, e.g., PBS, pH 7.2-7.5)
-
Protein 2 (with free sulfhydryl groups)
-
SIAB
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 50 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2
-
Desalting columns
Procedure:
-
SIAB Solution Preparation: Immediately before use, dissolve SIAB in DMF or DMSO to a concentration of 10-20 mM.
-
Activation of Protein 1:
-
Add a 10- to 20-fold molar excess of the SIAB solution to the Protein 1 solution.
-
Incubate for 30-60 minutes at room temperature with gentle stirring.
-
-
Removal of Excess Crosslinker:
-
Remove non-reacted SIAB using a desalting column equilibrated with the Conjugation Buffer.
-
-
Conjugation to Protein 2:
-
Immediately add the activated Protein 1 to the solution of Protein 2.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): To stop the reaction, add a quenching reagent such as cysteine or 2-mercaptoethanol to a final concentration of 10-50 mM.
-
Purification: Purify the conjugate using size-exclusion chromatography or another suitable method to remove unreacted proteins and quenching reagents.
Protocol 2: Quantifying the Degree of Labeling using Mass Spectrometry
Mass spectrometry provides a direct and accurate method to determine the degree of labeling by measuring the mass increase of the protein after conjugation.[3]
Procedure:
-
Sample Preparation:
-
Prepare samples of both the unlabeled and the SIAB-labeled protein at a concentration of 1-10 µM in a suitable buffer for mass spectrometry analysis (e.g., 50 mM ammonium bicarbonate).
-
Desalt the samples if necessary.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer such as MALDI-TOF or ESI-MS.
-
Acquire the mass spectra for both the unlabeled and labeled protein.
-
-
Data Analysis:
-
Determine the average molecular weight of the unlabeled protein (MW_unlabeled) and the labeled protein (MW_labeled).
-
Calculate the mass of the SIAB crosslinker that has been incorporated (MW_SIAB_linker = MW of SIAB - MW of NHS leaving group). The molecular weight of SIAB is 402.15 g/mol , and the NHS leaving group is 115.09 g/mol , so the incorporated mass is approximately 287.06 Da.
-
Calculate the Degree of Labeling (DOL) using the following formula: DOL = (MW_labeled - MW_unlabeled) / MW_SIAB_linker
-
Protocol 3: Indirect Quantification of Labeling using Ellman's Reagent
Ellman's reagent (DTNB) reacts with free sulfhydryl groups to produce a colored product that can be measured spectrophotometrically at 412 nm. By comparing the amount of free sulfhydryls before and after conjugation with the iodoacetyl group of SIAB, one can indirectly determine the degree of labeling.[7][8]
Materials:
-
Ellman's Reagent Solution (e.g., 4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)
-
Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 8.0
-
Sulfhydryl-containing protein (before and after conjugation with SIAB-activated protein)
-
Cysteine or N-acetylcysteine (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare a Standard Curve:
-
Prepare a series of known concentrations of a sulfhydryl standard (e.g., cysteine) in the Reaction Buffer.
-
Add a fixed volume of Ellman's Reagent Solution to each standard.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm and plot the absorbance versus the sulfhydryl concentration to generate a standard curve.
-
-
Measure Sulfhydryl Content of Protein Samples:
-
Prepare solutions of your protein before and after the conjugation reaction in the Reaction Buffer.
-
Add the same volume of Ellman's Reagent Solution to each protein sample.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
-
Calculate the Degree of Labeling:
-
Use the standard curve to determine the concentration of free sulfhydryls in your protein samples before ([SH]_initial) and after ([SH]_final) the conjugation reaction.
-
Calculate the number of moles of sulfhydryls that reacted per mole of protein: Moles of reacted SH per mole of protein = (([SH]_initial - [SH]_final) / [Protein])
-
This value represents the average number of SIAB molecules conjugated to the sulfhydryl-containing protein.
-
Visualizing the Process
Caption: Two-step reaction pathway of SIAB-mediated protein conjugation.
Caption: General experimental workflow for protein conjugation and quantification.
Caption: Logical comparison of SIAB and SMCC crosslinkers.
Conclusion
Both SIAB and SMCC are effective heterobifunctional crosslinkers for protein conjugation. The choice between them will depend on the specific requirements of the experiment, including the stability of the target proteins, the desired reaction conditions, and the importance of minimizing potential side reactions. While the available quantitative data from a single study suggests a higher degree of labeling with Sulfo-SMCC compared to Sulfo-SIAB for a specific peptide-protein pair, researchers should perform their own optimization to determine the most suitable crosslinker and reaction conditions for their unique application. The detailed protocols and comparative information provided in this guide serve as a valuable starting point for achieving successful and quantifiable protein labeling.
References
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Comparison of four bifunctional reagents for coupling peptides to proteins and the effect of the three moieties on the immunogenicity of the conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to SIAB and Sulfo-SIAB Crosslinkers for Bioconjugation
For researchers, scientists, and drug development professionals seeking to form stable covalent linkages between proteins or other molecules, the choice of crosslinking reagent is critical. This guide provides a detailed comparative analysis of N-Succinimidyl (4-iodoacetyl)aminobenzoate (SIAB) and its sulfonated analogue, Sulfosuccinimidyl (4-iodoacetyl)aminobenzoate (Sulfo-SIAB), two popular heterobifunctional crosslinkers. By examining their performance characteristics, supported by experimental data and protocols, this document aims to facilitate an informed selection for your specific research needs.
Introduction to SIAB and Sulfo-SIAB
SIAB and Sulfo-SIAB are heterobifunctional crosslinkers that contain two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester and an iodoacetyl group.[1] The NHS ester reacts with primary amines (-NH2), such as those on the side chain of lysine residues or the N-terminus of proteins, to form stable amide bonds.[1] The iodoacetyl group reacts specifically with sulfhydryl groups (-SH), as found in cysteine residues, creating a stable thioether linkage.[2] This dual reactivity allows for specific, two-step conjugation procedures, minimizing the formation of unwanted polymers.[2] Both crosslinkers share the same spacer arm length of 10.6 Å.[2][3]
The primary distinction between SIAB and Sulfo-SIAB lies in the addition of a sulfonate (-SO3) group to the N-hydroxysuccinimide ring of Sulfo-SIAB.[2] This modification renders Sulfo-SIAB water-soluble, a key feature that dictates its applications and handling.[1][2]
Performance Comparison: Key Characteristics
The selection between SIAB and Sulfo-SIAB hinges on several key performance parameters, summarized in the tables below.
Physicochemical Properties
| Property | SIAB | Sulfo-SIAB | Source(s) |
| Molecular Weight | 402.15 g/mol | 504.19 g/mol | [1][4] |
| Solubility | Water-insoluble; must be dissolved in an organic solvent (e.g., DMSO, DMF) | Water-soluble (up to ~10 mM in aqueous buffers) | [1][2] |
| Membrane Permeability | Membrane-permeable (lipophilic) | Membrane-impermeable (charged group) | [1][2] |
| Spacer Arm Length | 10.6 Å | 10.6 Å | [2][3] |
Reaction Characteristics
| Characteristic | SIAB | Sulfo-SIAB | Source(s) |
| Amine-Reactive Group | N-hydroxysuccinimide (NHS) ester | Sulfo-N-hydroxysuccinimide (Sulfo-NHS) ester | [1] |
| Sulfhydryl-Reactive Group | Iodoacetyl | Iodoacetyl | [1] |
| Optimal pH for Amine Reaction | 7 - 9 | 7 - 9 | [1] |
| Optimal pH for Sulfhydryl Reaction | 7.5 - 8.5 (most specific at pH 8.3) | 7.5 - 8.5 (most specific at pH 8.3) | [1][2] |
| NHS Ester Hydrolysis | Prone to hydrolysis, especially in aqueous solutions and at higher pH. Stock solutions in hygroscopic solvents like DMSO and DMF are not recommended for long-term storage. | Prone to hydrolysis in aqueous solutions. Fresh solutions are recommended. | [2] |
| Iodoacetyl Group Stability | More stable to hydrolysis compared to the NHS ester. | More stable to hydrolysis compared to the Sulfo-NHS ester. | [2] |
Experimental Data on Performance
While the fundamental reactivity of the NHS and Sulfo-NHS esters is considered essentially identical, the overall performance in a given application can differ.[1] One study comparing different crosslinkers for vaccine development found that a Sulfo-SIAB-crosslinked product had a conjugation stoichiometry of 6.7 peptides per carrier protein.[4] In the same study, a similar, non-sulfonated crosslinker (SIA) resulted in a lower stoichiometry of 3.1.[4] This suggests that under the tested conditions, the water-soluble crosslinker may offer improved conjugation efficiency.
Furthermore, in the context of immobilizing antibodies on surfaces, a preactivation method using Sulfo-SIAB has been shown to yield higher signals compared to traditional, undirected immobilization techniques.[5] This indicates a more efficient and oriented conjugation.
It is important to note that factors such as protein concentration, buffer composition, and pH can significantly influence the outcome of the conjugation reaction. The hydrolysis of the NHS ester is a competing reaction that increases with pH and is more pronounced in dilute protein solutions.[1] The iodoacetyl group, while more stable, can exhibit cross-reactivity with histidine and amino groups if there is a large excess of the crosslinker or an absence of free sulfhydryls.[1][2]
Signaling Pathways and Experimental Workflows
To visualize the chemical reactions and experimental procedures, the following diagrams are provided.
Caption: Two-step reaction mechanism of SIAB and Sulfo-SIAB crosslinkers.
Caption: General experimental workflow for a two-step protein conjugation.
Experimental Protocols
The following are generalized protocols for protein-protein conjugation using SIAB and Sulfo-SIAB. Optimal conditions, such as the molar ratio of crosslinker to protein and incubation times, should be determined empirically for each specific application.
Materials
-
SIAB or Sulfo-SIAB
-
Protein 1 (to be activated) : In an amine-free buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0; or 50 mM sodium borate, 5 mM EDTA, pH 8.5).
-
Protein 2 (containing sulfhydryl groups) : In a suitable buffer for the conjugation step.
-
Organic Solvent (for SIAB) : Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Quenching Buffer : e.g., 1 M Tris-HCl, pH 8.0; or a solution of cysteine or dithiothreitol (DTT).
-
Desalting Columns
Protocol for Protein Activation (Step 1)
-
Prepare Crosslinker Solution : Immediately before use, dissolve SIAB in DMSO or DMF, or dissolve Sulfo-SIAB in ultrapure water.[1][2] For example, dissolve 1.4 mg of SIAB in 1 mL of DMSO or 1.7 mg of Sulfo-SIAB in 1 mL of water.[1][2] Protect the solution from light.[1][2]
-
Reaction : Add a calculated molar excess of the crosslinker solution to the Protein 1 solution. A common starting point is a 10- to 50-fold molar excess.
-
Incubation : Incubate the reaction for 30 minutes to 1 hour at room temperature or 2-4 hours at 4°C.
-
Removal of Excess Crosslinker : Immediately following incubation, remove non-reacted crosslinker using a desalting column equilibrated with a suitable buffer for the next step. This is crucial to prevent the quenching of the iodoacetyl groups by the quenching agent in the subsequent steps.
Protocol for Conjugation (Step 2)
-
Combine : Add the activated Protein 1 to the solution containing Protein 2.
-
Incubation : Incubate the mixture for 1-2 hours at room temperature in the dark.[1][2] The reaction with the iodoacetyl group should be performed in the dark to limit the formation of free iodine.[2]
-
Quenching : Add a quenching reagent, such as cysteine or DTT, to a final concentration of 5-10 mM to react with any remaining iodoacetyl groups.[1][2] Incubate for 15-30 minutes at room temperature.[1][2]
-
Purification : Remove non-reacted reagents and byproducts by dialysis or a desalting column to obtain the purified conjugate.
Conclusion
Both SIAB and Sulfo-SIAB are effective heterobifunctional crosslinkers for amine-to-sulfhydryl conjugation. The choice between them is primarily dictated by the experimental requirements.
-
Sulfo-SIAB is the preferred choice for most applications involving proteins in aqueous solutions due to its water solubility, which simplifies the experimental procedure by eliminating the need for organic solvents. Its membrane-impermeable nature makes it ideal for cell surface conjugations.
-
SIAB is suitable for applications where membrane permeability is required, such as intracellular crosslinking, or when working in non-aqueous environments. However, careful handling is necessary due to its requirement for dissolution in hygroscopic organic solvents and its propensity for hydrolysis.
For optimal results, it is recommended to empirically determine the ideal reaction conditions for your specific molecules and experimental setup.
References
- 1. Determination of degradation for sulfo-SIAB, SM(PEG)2, and sulfo-GMBS by RPLC-UV analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. interchim.fr [interchim.fr]
- 3. cacheby.com [cacheby.com]
- 4. Assessment of Crosslinkers between Peptide Antigen and Carrier Protein for Fusion Peptide-Directed Vaccines against HIV-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Affinity-Based Methods for Site-Specific Conjugation of Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to HPLC Analysis of SIAB Conjugation Products
For researchers, scientists, and drug development professionals, the precise analysis of bioconjugates is paramount to ensuring product quality, efficacy, and safety. When using the popular amine-to-sulfhydryl crosslinker SIAB (Succinimidyl (4-iodoacetyl)aminobenzoate), characterizing the resulting conjugation products—such as antibody-drug conjugates (ADCs)—requires robust analytical techniques. High-Performance Liquid Chromatography (HPLC) stands out as the cornerstone for this purpose, offering several distinct methods to dissect the complexities of these molecules.
This guide provides a comparative overview of the primary HPLC methods for analyzing SIAB conjugation products: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase HPLC (RP-HPLC), and Size-Exclusion Chromatography (SEC). We also touch upon Ion-Exchange Chromatography (IEX) as a complementary technique. Each method is detailed with experimental protocols and performance data to aid in selecting the most appropriate strategy for your analytical needs.
General Experimental Workflow
The analysis of SIAB-conjugated products by HPLC follows a standardized workflow, from initial sample preparation to data analysis and interpretation. This process is crucial for obtaining reliable and reproducible results.
Comparison of Key HPLC Methods
The choice of an HPLC method is dictated by the specific analytical goal. Each technique leverages a different physicochemical principle to separate the components of a complex bioconjugate mixture.
| Feature | Hydrophobic Interaction (HIC) | Reversed-Phase (RP-HPLC) | Size-Exclusion (SEC) | Ion-Exchange (IEX) |
| Principle of Separation | Hydrophobicity (non-denaturing) | Hydrophobicity (denaturing) | Hydrodynamic Radius (Size) | Net Surface Charge |
| Primary Application | Drug-to-Antibody Ratio (DAR) determination of intact conjugates.[1] | DAR of reduced chains, free drug analysis, high-resolution purity.[2] | Detection and quantification of aggregates and fragments.[1] | Separation of charge variants (e.g., due to conjugation). |
| Resolution | Moderate to High for DAR species. | High for components with different hydrophobicity.[1] | Moderate, best for large size differences. | High for molecules with different net charges.[3] |
| Analysis Time | 15 - 30 min | 15 - 45 min | 15 - 30 min | 20 - 40 min |
| MS Compatibility | Limited due to high salt concentrations; requires desalting. | Generally compatible with volatile mobile phases (e.g., formic acid).[4] | Limited due to non-volatile salts, but can be adapted with MS-friendly mobile phases. | Generally not directly compatible due to high salt concentrations. |
Method 1: Hydrophobic Interaction Chromatography (HIC)
HIC is the industry's gold standard for determining the drug-to-antibody ratio (DAR) of intact ADCs.[1] The separation is based on the hydrophobicity of the conjugate, which increases with the number of attached drug molecules. HIC is performed under non-denaturing conditions, preserving the native structure of the antibody.[1]
Detailed Experimental Protocol
-
Sample Preparation: Dilute the SIAB conjugation product to a concentration of 1-2 mg/mL in Mobile Phase A.
-
HPLC System: An HPLC or UHPLC system equipped with a UV detector is suitable. A bio-inert system is recommended to prevent corrosion from high-salt mobile phases.
-
Column: A HIC column, such as a Butyl-NPR (non-porous resin) 4.6 x 35 mm, 2.5 µm, is commonly used.
-
Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0. (Optionally containing 10-20% isopropanol to aid elution of highly hydrophobic species).
-
Chromatographic Conditions:
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 25-30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 10 - 20 µL
-
Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes is a typical starting point.
-
-
Data Analysis: The peaks corresponding to different drug-loaded species (e.g., DAR0, DAR2, DAR4) are integrated. The weighted average DAR is calculated based on the relative peak area of each species.
Method 2: Reversed-Phase HPLC (RP-HPLC)
RP-HPLC is a high-resolution technique that separates molecules based on hydrophobicity under denaturing conditions.[1] For SIAB-conjugated antibodies, it is often used as an orthogonal method to HIC for DAR analysis.[2] The analysis is typically performed on the reduced light and heavy chains of the antibody, allowing for precise quantification of drug load on each chain.
Detailed Experimental Protocol
-
Sample Preparation (Reduction):
-
To ~100 µg of the conjugate (at 1-2 mg/mL), add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 10-20 mM.
-
Incubate at 37 °C for 30 minutes to ensure complete reduction of disulfide bonds.
-
-
HPLC System: An HPLC or UHPLC system with a UV detector.
-
Column: A wide-pore (≥300 Å) reversed-phase column, such as a C4 or C18, is essential for protein analysis. A common choice is a C4, 2.1 x 100 mm, 3.5 µm column.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (for MS compatibility) in water.
-
Mobile Phase B: 0.1% TFA or 0.1% Formic Acid in acetonitrile.
-
Chromatographic Conditions:
-
Flow Rate: 0.3 - 0.5 mL/min
-
Column Temperature: 60 - 80 °C (elevated temperatures improve peak shape and recovery for large proteins).
-
Detection: UV at 280 nm and/or 214 nm.
-
Injection Volume: 5 - 10 µL
-
Gradient: A shallow gradient is often required. For example, a linear gradient from 25% to 45% Mobile Phase B over 30 minutes.
-
-
Data Analysis: Integrate the peaks corresponding to the unconjugated and conjugated light and heavy chains. The DAR is calculated from the relative peak areas and the known number of conjugation sites on each chain.
Method 3: Size-Exclusion Chromatography (SEC)
SEC is the primary method for quantifying aggregates and fragments, which are critical quality attributes for all biotherapeutics.[1] Separation is based on the hydrodynamic size of the molecules in solution, with larger molecules (aggregates) eluting first and smaller molecules (fragments) eluting last.
Detailed Experimental Protocol
-
Sample Preparation: Dilute the sample to 0.5-1.0 mg/mL using the mobile phase. Filtration through a 0.22 µm filter is recommended.
-
HPLC System: A bio-inert HPLC or UHPLC system with a UV detector.
-
Column: A silica-based SEC column with a pore size appropriate for monoclonal antibodies (~250-300 Å). A typical column is 7.8 x 300 mm with a 3-5 µm particle size.
-
Mobile Phase: An isocratic mobile phase is used. A common formulation is 150-200 mM Sodium Phosphate with 150-250 mM Sodium Chloride, pH 6.8 - 7.2.
-
Chromatographic Conditions:
-
Flow Rate: 0.5 mL/min (for HPLC) or 0.3 mL/min (for UHPLC).[5]
-
Column Temperature: 25 °C
-
Detection: UV at 280 nm
-
Injection Volume: 20 µL
-
Run Time: 20 - 30 minutes.
-
-
Data Analysis: Integrate the peaks corresponding to high-molecular-weight species (aggregates), the main monomer peak, and low-molecular-weight species (fragments). Results are reported as the percentage of the total peak area.
Alternative Method: Ion-Exchange Chromatography (IEX)
IEX separates molecules based on differences in their net surface charge.[3] For SIAB conjugates, where conjugation to lysine residues can occur, the modification neutralizes the positive charge of the lysine side chain. This change in charge can be detected by IEX, making it a useful tool for analyzing charge heterogeneity and confirming the extent of conjugation.
Detailed Experimental Protocol
-
Sample Preparation: Buffer exchange the sample into the starting mobile phase (Mobile Phase A) to ensure proper binding.
-
HPLC System: A bio-inert HPLC system with a UV detector.
-
Column: A cation-exchange (for molecules with a net positive charge) or anion-exchange column. For antibodies (pI typically > 7), cation-exchange is common. A weak cation-exchange (WCX) column is often used.
-
Mobile Phase A (Low Salt): 20 mM MES buffer, pH 6.0.
-
Mobile Phase B (High Salt): 20 mM MES buffer + 0.5 M NaCl, pH 6.0.
-
Chromatographic Conditions:
-
Flow Rate: 0.8 - 1.0 mL/min
-
Column Temperature: 25 - 30 °C
-
Detection: UV at 280 nm
-
Injection Volume: 20 - 50 µL
-
Gradient: A linear salt gradient from 0% to 50% Mobile Phase B over 30 minutes.
-
-
Data Analysis: The resulting chromatogram shows a profile of charge variants. Changes in this profile pre- and post-conjugation can provide information about the modification.
Method Selection Guide
Choosing the right HPLC method depends entirely on the analytical question you need to answer. The following decision tree provides a logical approach to selecting the most suitable technique for your SIAB-conjugated product.
References
Safety Operating Guide
Essential Safety and Handling Guide for N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB)
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of N-Succinimidyl-4-((iodoacetyl)amino)benzoate (SIAB), a primary amine and sulfhydryl reactive crosslinking reagent.
This compound, commonly known as SIAB, is a heterobifunctional crosslinker used in bioconjugation, particularly for creating stable linkages between molecules like proteins and antibodies.[1] Its utility in drug development and diagnostic imaging is significant, but its reactive nature necessitates strict adherence to safety protocols to minimize risks to laboratory personnel and the environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
Hazard Identification and Personal Protective Equipment (PPE)
While comprehensive toxicological properties of SIAB have not been fully investigated, it is crucial to handle it with care due to its reactive nature.[2] The primary hazards include potential skin and eye irritation.[3] In case of thermal decomposition, irritating gases and vapors may be released.[2]
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Formula | C13H11IN2O5 | [4] |
| Molecular Weight | 402.14 g/mol | [4] |
| Appearance | White to tan solid | [5] |
| Melting Point | 200°C (decomposes) | [5][6] |
| Solubility | Very slightly soluble in water | [5] |
| Storage Temperature | 2-8°C, refrigerated | [2][6] |
Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or glasses meeting OSHA 29 CFR 1910.133 or European Standard EN166. | To prevent eye contact with dust or splashes.[2] |
| Hand Protection | Appropriate chemical-resistant gloves (e.g., Solvex, neoprene, viton, butyl, buna, natural latex). Gloves must be inspected before use. | To prevent skin contact.[7] |
| Skin and Body Protection | Lab coat, long-sleeved clothing. | To prevent skin exposure.[2][4] |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH/MSHA-approved respirator. | To prevent inhalation of dust particles.[7] |
Safe Handling and Experimental Workflow
Proper handling and storage are critical to ensure the stability of SIAB and the safety of laboratory personnel.
Storage and Handling:
-
Store in a cool, dry, and well-ventilated area, specifically in a refrigerator.[2]
-
Keep containers tightly closed to prevent moisture contamination.[2]
-
The compound is light-sensitive, so protect it from light.[2]
-
Handle in a well-ventilated place, such as a chemical fume hood, to avoid the formation of dust and aerosols.[4]
-
Wash hands thoroughly after handling.[7]
Experimental Workflow:
The following diagram outlines the key steps for the safe handling of SIAB from receipt to disposal.
Caption: Procedural workflow for the safe handling of this compound.
First Aid and Emergency Procedures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Measures |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation develops or persists.[4][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Spill Response: In case of a spill, evacuate personnel to a safe area.[2] Wear appropriate PPE, including respiratory protection.[2] Sweep up the solid material, avoiding dust formation, and place it in a suitable, closed container for disposal.[2][4] Clean the spill area thoroughly.
Disposal Plan
All waste containing SIAB must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials, including empty containers, contaminated PPE, and reaction byproducts, in designated and properly labeled hazardous waste containers.[8]
-
Disposal Method: Chemical waste generators must adhere to local, regional, and national hazardous waste regulations for proper disposal.[2][9] Do not empty into drains.[2] Contact a licensed professional waste disposal service to dispose of this material.
References
- 1. chemimpex.com [chemimpex.com]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. N-Succinimidyl(4-iodoacetyl) Aminobenzoate - ProChem, Inc. [prochemonline.com]
- 6. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 7. media.hiscoinc.com [media.hiscoinc.com]
- 8. Disposal of Highly Reactive Reagents | PennEHRS [ehrs.upenn.edu]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
